Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Guide / Whitepaper
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Strategic Overview & Molecular Architecture
Methyl 4-(methylamino)but-2-ynoate is a high-value bifunctional linker used in the synthesis of peptidomimetics and targeted protein degraders (PROTACs). Its structure features a linear alkyne spacer, a reactive methyl ester, and a secondary amine.
Critical Stability Warning:
The free base of this molecule is inherently unstable. The conjugation of the electron-deficient alkyne with the secondary amine facilitates intermolecular Michael addition, leading to rapid polymerization or cyclization.
Directive: This guide details the synthesis of the Hydrochloride (HCl) salt form, which renders the molecule stable for storage and subsequent coupling reactions.
Retrosynthetic Analysis
To ensure high fidelity and avoid the formation of quaternary ammonium byproducts or allene impurities, we utilize a Protection-Deprotection Strategy . Direct alkylation of methyl 4-bromobut-2-ynoate is discouraged due to poor selectivity and competing elimination reactions.
Figure 1: Retrosynthetic strategy prioritizing amine protection to prevent self-polymerization.
Comprehensive Synthesis Protocol
Phase 1: N-Protection (The Safety Lock)
Objective: Mask the nucleophilic secondary amine to prevent interference during the lithiation step.
Phase 2: Lithiation & C-Acylation (The Critical Step)
Objective: Install the methyl ester at the terminal alkyne position.
Expert Insight: The pKa of the terminal alkyne (~25) allows deprotonation by
-BuLi. However, the Boc group is susceptible to nucleophilic attack by -BuLi at higher temperatures. Strict temperature control at -78°C is non-negotiable.
Reagents:
-Butyllithium (2.5M in hexanes), Methyl Chloroformate ()
Solvent: Anhydrous THF
Protocol:
Dissolve the Boc-protected amine (from Phase 1) in anhydrous THF (0.3 M) under Nitrogen/Argon atmosphere.
Cool the solution to -78°C (Dry ice/Acetone bath).
Dropwise Addition: Add
-BuLi (1.1 equiv) slowly down the side of the flask over 20 minutes.
Checkpoint: Maintain internal temperature below -70°C to prevent attack on the Boc carbonyl.
Stir at -78°C for 45 minutes to ensure complete formation of the lithium acetylide.
Phase 3: Deprotection & Salt Formation (Stabilization)
Objective: Remove the Boc group and trap the amine immediately as the hydrochloride salt.
Reagents: 4M HCl in 1,4-Dioxane
Solvent: Dichloromethane (minimal) or Diethyl Ether
Protocol:
Dissolve the intermediate ester in a minimal amount of dry DCM or
.
Cool to 0°C.
Add 4M HCl in Dioxane (5-10 equiv).
Stir at room temperature. A white precipitate should begin to form within 1-2 hours.
Isolation: Dilute with excess cold Diethyl Ether (
) to maximize precipitation.
Filter the solid under inert atmosphere (nitrogen blanket) if possible, as the product is hygroscopic.
Wash the filter cake with cold
.
Final Output:Methyl 4-(methylamino)but-2-ynoate Hydrochloride .
Process Visualization & Logic Flow
The following diagram illustrates the critical decision points and reaction flow, highlighting the specific conditions required to maintain chemoselectivity.
Figure 2: Workflow emphasizing the kinetic control required during the lithiation phase.
Analytical Data & Troubleshooting
Expected Analytical Signatures (HCl Salt)
Technique
Expected Signal / Observation
Interpretation
1H NMR (DMSO-d6)
9.50 (br s, 2H)
Ammonium protons ()
4.10 (s, 2H)
Propargylic (deshielded by alkyne/N)
3.75 (s, 3H)
Methyl Ester ()
2.65 (s, 3H)
N-Methyl group ()
13C NMR
~153 ppm
Carbonyl ()
~85 ppm, ~75 ppm
Alkyne carbons ()
Appearance
White to off-white solid
Hygroscopic crystalline solid
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Step 2
Attack on Boc group by -BuLi.
Ensure temperature is strictly <-70°C. Consider using LiHMDS instead of -BuLi (less nucleophilic, sufficiently basic).
Allene Impurities
Base-catalyzed isomerization.
Avoid prolonged exposure to base during workup. Keep quench acidic/neutral.
Oily Final Product
Incomplete precipitation.
Triturate the oil with cold or Hexanes. Ensure all Dioxane is removed.
References
Protection Strategy:Greene's Protective Groups in Organic Synthesis.
Alkyne Carboxylation: "Lithiation of terminal alkynes and reaction with chloroformates." Journal of Organic Chemistry. Standard protocols for propiolic ester synthesis.
[1] Part 1: Executive Summary & Core Identity Methyl 4-(methylamino)but-2-ynoate is a high-value, bifunctional building block used primarily in the synthesis of nitrogen-containing heterocycles and as a Michael acceptor...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Part 1: Executive Summary & Core Identity
Methyl 4-(methylamino)but-2-ynoate is a high-value, bifunctional building block used primarily in the synthesis of nitrogen-containing heterocycles and as a Michael acceptor in medicinal chemistry. Due to the inherent instability of the free secondary amine conjugated to an electron-deficient alkyne, this compound is almost exclusively synthesized, stored, and handled as its hydrochloride salt .
This guide focuses on the stable hydrochloride form, CAS 2092427-83-1 , providing a robust framework for its synthesis, handling, and application in drug discovery.
Chemical Identity Table[2]
Property
Specification
Compound Name
Methyl 4-(methylamino)but-2-ynoate hydrochloride
CAS Number (HCl Salt)
2092427-83-1
CAS Number (Free Base)
Not widely assigned (Generate in situ)
Molecular Formula
Molecular Weight
163.60 g/mol (Salt); 127.14 g/mol (Free Base)
IUPAC Name
Methyl 4-(methylamino)but-2-ynoate hydrochloride
SMILES
CNCC#CC(=O)OC.Cl
Appearance
Off-white to beige hygroscopic solid
Solubility
Soluble in Water, DMSO, Methanol; Insoluble in Hexanes, Et₂O
Part 2: Synthesis & Manufacturing Protocol
Retrosynthetic Logic
The synthesis relies on a nucleophilic substitution (
) at the propargylic position. The core challenge is preventing over-alkylation (formation of the tertiary amine) and managing the stability of the product, which can undergo self-Michael addition (polymerization) if left as a free base.
Nucleophilic Attack: Add the Methylamine solution dropwise over 20 minutes. The low temperature prevents side reactions (Michael addition to the alkyne).
Reaction Monitoring: Stir at 0°C for 2 hours.
Self-Validating Checkpoint: TLC (Hexane/EtOAc 1:1). The starting bromide (
) should disappear. The product amine will stay at the baseline or streak unless the plate is treated with triethylamine.
Workup (Critical for Stability):
Filter off the solid methylammonium bromide byproduct.
Concentrate the filtrate at low temperature (<30°C) to remove excess methylamine. Do not distill to dryness as the free base is unstable.
Salt Formation: Redissolve the crude residue in minimal dry Et₂O or THF. Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.
Isolation: The hydrochloride salt will precipitate immediately. Filter the solid under inert atmosphere (Argon/Nitrogen) to avoid moisture absorption. Wash with cold Et₂O.
Mechanistic Pathway Diagram
Caption: Synthesis pathway highlighting the critical acidification step to trap the unstable free amine as a stable hydrochloride salt.
Part 3: Applications in Drug Discovery
Heterocyclic Synthesis (The "Linchpin" Role)
This compound is a specific precursor for N-methyl pyrroles and dihydropyrimidines . The internal alkyne acts as a masked ketone equivalent (after hydration) or a direct electrophile for cyclization.
Case Study: Pyrimidine Synthesis
Reacting the salt with amidines (e.g., acetamidine) under basic conditions triggers a cascade sequence:
Free Basing: Base neutralizes the HCl.
Michael Addition: The amidine nitrogen attacks the alkyne (beta-carbon).
Cyclization: The second amidine nitrogen attacks the ester carbonyl.
Stability & Handling (Trustworthiness Protocol)
The free base of this compound is prone to polymerization . The amine of one molecule can attack the electron-deficient alkyne of another (intermolecular Michael addition).
Storage: Store the HCl salt at -20°C under desiccant.
Usage: Generate the free base in situ. Do not isolate it.
Protocol: Suspend the HCl salt in the reaction solvent, add exactly 1.0 equivalent of DIPEA or TEA, and immediately add the reaction partner.
Reactivity Flowchart[5]
Caption: Decision tree for handling the generated free base to avoid degradation.
Part 4: References
Sigma-Aldrich. Methyl 4-(methylamino)but-2-ynoate hydrochloride Product Page. (Accessed 2026).[4] Link
PubChem. Methyl 4-bromobut-2-ynoate (Precursor Data). National Library of Medicine. Link
BenchChem. Application Notes: Nucleophilic Substitution on Propargylic Systems. (General Protocol Reference). Link
An In-depth Technical Guide to Methyl 4-(methylamino)but-2-ynoate: Properties, Synthesis, and Potential Applications
Abstract Methyl 4-(methylamino)but-2-ynoate is a bifunctional molecule featuring a secondary propargylamine and a conjugated methyl ester. Direct experimental data on this specific compound is scarce in publicly accessib...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Methyl 4-(methylamino)but-2-ynoate is a bifunctional molecule featuring a secondary propargylamine and a conjugated methyl ester. Direct experimental data on this specific compound is scarce in publicly accessible literature, indicating it is a novel or specialized chemical entity. This guide, therefore, leverages data from analogous structures and established principles of organic chemistry to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore the predicted physicochemical properties, propose robust synthetic and purification strategies, and detail the anticipated spectroscopic signatures for structural confirmation. Furthermore, this document delves into the theoretical reactivity and mechanistic pathways of the molecule and discusses its potential applications as a versatile building block in organic synthesis and as a scaffold in medicinal chemistry, particularly in the context of enzyme inhibition.
Introduction: A Molecule of Latent Potential
Methyl 4-(methylamino)but-2-ynoate stands at the intersection of two highly valuable functional groups in modern organic chemistry: the propargylamine and the α,β-unsaturated ester. The propargylamine moiety is a well-established pharmacophore found in several neuroprotective and antidepressant drugs, prized for its ability to act as a mechanism-based enzyme inhibitor.[1][2] The ynoate system, an electron-deficient alkyne, is a versatile precursor for a multitude of chemical transformations, including cycloadditions, conjugate additions, and transition metal-catalyzed reactions.[3][4]
The combination of these two groups within a single, compact scaffold suggests significant potential. The secondary amine offers a site for further functionalization, while the conjugated alkyne-ester system provides a reactive handle for complex molecule construction. This guide serves as a foundational document, providing expert-driven predictions and insights to stimulate and support future research into this promising, yet underexplored, chemical entity.
Physicochemical and Structural Properties (Predicted)
Due to the absence of direct experimental data, the physicochemical properties of Methyl 4-(methylamino)but-2-ynoate have been estimated based on its constituent functional groups and data from analogous compounds such as N-methylpropargylamine and methyl but-2-ynoate.[3][5][6][7][8]
Property
Predicted Value / Description
Rationale / Analogous Compound Data
Molecular Formula
C₆H₉NO₂
Based on structural components.
Molecular Weight
127.14 g/mol
Calculated from the molecular formula.
IUPAC Name
Methyl 4-(methylamino)but-2-ynoate
Standard nomenclature rules.
CAS Number
Not assigned
Compound not found in major chemical databases.
Physical State
Colorless to pale yellow liquid
N-methylpropargylamine is a liquid (b.p. 82-84 °C); Methyl but-2-ynoate is a liquid (b.p. ~141 °C).[6][8] The higher molecular weight suggests a higher boiling point than N-methylpropargylamine.
Boiling Point
~160-180 °C (estimated)
Extrapolated from analogs, accounting for increased mass and potential for intermolecular hydrogen bonding.
Solubility
Soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH). Sparingly soluble in water.
The ester and amine groups may confer some water solubility, but the hydrocarbon backbone limits it. Similar to other small organic esters and amines.[3][7]
pKa (Conjugate Acid)
~8-9 (estimated)
Typical pKa for the conjugate acid of a secondary alkyl amine.
Synthesis and Purification: A Proposed Strategy
A highly plausible and efficient route to Methyl 4-(methylamino)but-2-ynoate is the A³ coupling (Aldehyde-Alkyne-Amine) or Mannich-type reaction. This three-component reaction is known for its high atom economy and operational simplicity.[9][10][11]
Proposed Synthesis Workflow: A³ Coupling Reaction
The reaction involves the condensation of methyl propiolate (as a surrogate for the unstable propiolic acid), formaldehyde, and methylamine. A copper salt, such as CuBr or CuCl, is typically employed as a catalyst.
Caption: Proposed A³ coupling workflow for the synthesis of Methyl 4-(methylamino)but-2-ynoate.
Experimental Protocol (Self-Validating)
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the copper(I) catalyst (e.g., CuCl, 5 mol%). Add the solvent (e.g., toluene, 4 mL per 2.0 mmol of amine).[12]
Reagent Addition: Add methylamine (2.0 mmol), followed by the α,β-unsaturated ketone precursor, if applicable, or in this case, aqueous formaldehyde (2.2 mmol). Finally, add methyl propiolate (2.0 mmol).[12]
Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically between room temperature and 100 °C, for 12-24 hours.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.
Causality Behind Choices: The use of a copper(I) catalyst is crucial for activating the terminal alkyne.[11] The choice of solvent and temperature can be optimized to balance reaction rate and selectivity. An aqueous workup is necessary to remove the catalyst and any water-soluble byproducts. Flash chromatography is the standard and most effective method for purifying moderately polar organic compounds like the target molecule.
Spectroscopic Characterization (Anticipated)
The structural identity of Methyl 4-(methylamino)but-2-ynoate can be unequivocally confirmed through a combination of NMR, IR, and Mass Spectrometry. The following data are predicted based on established chemical shift and absorption frequency ranges.[5][13][14][15]
The molecule's bifunctionality dictates its reactivity. The nucleophilic amine and the electrophilic ynoate system can engage in both intramolecular and intermolecular reactions.
Caption: Predicted reactivity pathways for Methyl 4-(methylamino)but-2-ynoate.
Reactivity at the Ynoate System: The ester group is strongly electron-withdrawing, polarizing the alkyne and making the β-carbon (C3) highly electrophilic. This activates the system for Michael-type conjugate additions with a wide range of nucleophiles (thiols, amines, stabilized carbanions). The alkyne can also participate in various pericyclic reactions like Diels-Alder (as a dienophile) or Huisgen 1,3-dipolar cycloadditions, and is a substrate for transition-metal catalyzed transformations such as cyclotrimerization.[4][23]
Reactivity at the Amine: The secondary amine is both basic and nucleophilic. It can be readily acylated or alkylated to introduce further diversity. It can also serve as the nucleophile in intramolecular cyclization reactions, potentially leading to nitrogen-containing heterocycles.
Reactivity at the Ester: The ester functionality is susceptible to standard transformations such as hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, or amidation/transesterification with appropriate nucleophiles.
Applications in Organic Synthesis and Drug Discovery
The true value of Methyl 4-(methylamino)but-2-ynoate lies in its potential as a versatile molecular scaffold.
Building Block for Heterocycles: The molecule is an ideal precursor for the synthesis of complex nitrogen-containing heterocycles through intramolecular cyclization or intermolecular cycloaddition/condensation cascades.
Medicinal Chemistry and Drug Discovery: The propargylamine moiety is a key feature of several inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease and depression.[1][24] Compounds like Selegiline and Rasagiline are mechanism-based inactivators where the propargyl group forms a covalent adduct with the FAD cofactor of the enzyme.[2][25] It is plausible that Methyl 4-(methylamino)but-2-ynoate and its derivatives could exhibit similar inhibitory activity. The ester group provides a handle to modulate physicochemical properties like solubility and cell permeability or to introduce additional pharmacophoric features.[26][27][28]
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Based on analogous structures like N-methylpropargylamine and acrylates, the following precautions are advised:
General Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing.
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
Hazards: The compound is likely to be a skin and eye irritant. Propargylamines can be toxic and flammable. The ynoate moiety, as a Michael acceptor, can be a potential alkylating agent.
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and sources of ignition.[8]
Conclusion
While direct experimental characterization of Methyl 4-(methylamino)but-2-ynoate is not yet available in the literature, a detailed and scientifically grounded profile can be constructed through expert analysis of its functional components. This guide presents a robust framework of its predicted properties, a plausible synthetic route, and its anticipated spectroscopic signature. The inherent reactivity of the propargylamine and ynoate moieties makes this molecule a highly promising and versatile building block for constructing complex molecular architectures and as a potential scaffold for the discovery of new therapeutic agents, particularly in the realm of neuropharmacology. This document aims to provide the necessary foundational knowledge to enable and accelerate future research into this intriguing compound.
References
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]
Wang, Z., et al. (2020). Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules.
Yu, P. H., et al. (1994). Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors. Journal of Neurochemistry.
Herraiz, T., & Chaparro, C. (2022). The evaluation of N-propargylamine-2-aminotetralin as an inhibitor of monoamine oxidase. Journal of Enzyme Inhibition and Medicinal Chemistry.
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
Lauder, K., et al. (2023, February 21). Propargylamine: an Important Moiety in Drug Discovery. Taylor & Francis Online. Retrieved from [Link]
Lauder, K., et al. (2023). Propargylamine: an important moiety in drug discovery. Expert Opinion on Drug Discovery.
Stewart, J. E., & Smith, F. A. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines.
Lab Report Org. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141019, Methyl but-2-ynoate. Retrieved from [Link]
Al-Hourani, B. J. (2015, April 29). Propargylamine as Functional Moiety in the Design of Multifunctional Drugs for Neurodegenerative Disorders: MAO Inhibition and Beyond. Taylor & Francis Online. Retrieved from [Link]
Chemsrc. (2025, August 27). Methyl 2-butynoate(CAS#:23326-27-4). Retrieved from [Link]
Al-Zoubi, R. M., et al. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
Pavlin, M., et al. (2018, May 27). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. Frontiers in Chemistry. Retrieved from [Link]
Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
ResearchGate. (n.d.). Propargylamine inactivators of MAO. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from [Link]
ResearchGate. (n.d.). Z-Selective Phosphine Promoted 1,4-Reduction of Ynoates and Propynoic Amides in the Presence of Water. Retrieved from [Link]
No Added Chemicals. (2011, August 23). Mannich reaction. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12181, Methyl but-2-enoate. Retrieved from [Link]
University of Thi-Qar. (n.d.). 1. Introduction 1.1- Mannich Reaction. Retrieved from [Link]
Wikipedia. (n.d.). Propargylamine. Retrieved from [Link]
NIST. (n.d.). Methyl 2-butynoate. Retrieved from [Link]
Kumar, S., et al. (2019). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega.
ResearchGate. (2025, August 9). Propargylamine as Functional Moiety in the Design of Multifunctional Drugs for Neurodegenerative Disorders: MAO Inhibition and Beyond. Retrieved from [Link]
BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]
JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
Wang, Z.-G., et al. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules.
Online Organic Chemistry Tutor. (2025, April 27). Mannich Reaction. Retrieved from [Link]
Organic Reactions. (n.d.). The Mannich Reaction. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]
RSC Publishing. (n.d.). Z-Selective phosphine promoted 1,4-reduction of ynoates and propynoic amides in the presence of water. Retrieved from [Link]
RSC Publishing. (n.d.). Efficient and regioselective nickel-catalyzed [2 + 2 + 2] cyclotrimerization of ynoates and related alkynes. Retrieved from [Link]
PubChemLite. (n.d.). Methyl but-2-ynoate (C5H6O2). Retrieved from [Link]
RSC Publishing. (n.d.). Conjugated ynones in catalytic enantioselective reactions. Retrieved from [Link]
Wang, Z., et al. (2023). Radical Coupling Initiated by Organophosphine Addition to Ynoates. Journal of the American Chemical Society.
Spectroscopic Characterization of Methyl 4-(methylamino)but-2-ynoate: A Technical Guide
This guide provides a detailed technical overview of the spectroscopic characterization of methyl 4-(methylamino)but-2-ynoate. It is intended for researchers, scientists, and professionals in drug development and analyti...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed technical overview of the spectroscopic characterization of methyl 4-(methylamino)but-2-ynoate. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a comprehensive understanding of the analytical techniques used to identify and characterize this compound. This document synthesizes established spectroscopic principles and data from analogous structures to present a predictive but scientifically grounded analysis.
Introduction
Methyl 4-(methylamino)but-2-ynoate is a small organic molecule featuring a terminal alkyne, an ester, and a secondary amine. These functional groups impart specific and predictable signatures in various spectroscopic analyses. Accurate characterization is paramount for confirming the identity, purity, and structure of such compounds in research and development settings. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both predicted data and the rationale behind these predictions.
Predicted Spectral Data
The following sections detail the anticipated spectral data for methyl 4-(methylamino)but-2-ynoate. These predictions are based on established principles of organic spectroscopy and data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR):
In a typical deuterated solvent like chloroform (CDCl₃), the proton NMR spectrum is expected to show four distinct signals:
~3.75 ppm (s, 3H): A singlet corresponding to the three protons of the methyl ester group (-OCH₃).
~3.40 ppm (t, 2H): A triplet corresponding to the two protons of the methylene group adjacent to the nitrogen (-CH₂-NH-).
~2.45 ppm (s, 3H): A singlet corresponding to the three protons of the N-methyl group (-NH-CH₃).
~1.80 ppm (br s, 1H): A broad singlet corresponding to the proton of the secondary amine (-NH-). The chemical shift of this peak is highly variable and depends on concentration and solvent.
¹³C NMR (Carbon NMR):
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit five signals, representing the five unique carbon environments in the molecule:
~154.0 ppm: The carbonyl carbon of the ester group (C=O).
~85.0 ppm & ~75.0 ppm: The two sp-hybridized carbons of the alkyne (C≡C).
~52.5 ppm: The carbon of the methyl ester group (-OCH₃).
~38.0 ppm: The carbon of the methylene group adjacent to the nitrogen (-CH₂-NH-).
~35.0 ppm: The carbon of the N-methyl group (-NH-CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
~3300 cm⁻¹ (broad): N-H stretch of the secondary amine.
~2250 cm⁻¹ (sharp, medium): C≡C stretch of the internal alkyne. This peak may be weak.
~1715 cm⁻¹ (strong): C=O stretch of the ester.
~1200 cm⁻¹ (strong): C-O stretch of the ester.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Molecular Ion (M⁺): The expected molecular weight of methyl 4-(methylamino)but-2-ynoate (C₆H₉NO₂) is 127.06 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 127.
Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 96, and cleavage alpha to the nitrogen atom.
Summary of Predicted Spectral Data
Technique
Signal
Predicted Position
Assignment
¹H NMR
Singlet
~3.75 ppm
-OCH₃ (3H)
Triplet
~3.40 ppm
-CH₂-NH- (2H)
Singlet
~2.45 ppm
-NH-CH₃ (3H)
Broad Singlet
~1.80 ppm
-NH- (1H)
¹³C NMR
Carbonyl
~154.0 ppm
C=O
Alkyne
~85.0 & ~75.0 ppm
C≡C
Methoxy
~52.5 ppm
-OCH₃
Methylene
~38.0 ppm
-CH₂-NH-
N-Methyl
~35.0 ppm
-NH-CH₃
IR
N-H Stretch
~3300 cm⁻¹
Secondary Amine
C≡C Stretch
~2250 cm⁻¹
Alkyne
C=O Stretch
~1715 cm⁻¹
Ester
C-O Stretch
~1200 cm⁻¹
Ester
MS
Molecular Ion
m/z = 127
[C₆H₉NO₂]⁺
Experimental Protocols
The following are generalized protocols for acquiring the spectral data described above.
NMR Spectroscopy Sample Preparation
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified methyl 4-(methylamino)but-2-ynoate sample.
Solvent Addition: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
IR Spectroscopy Sample Preparation (ATR)
Crystal Cleaning: Clean the surface of the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
Background Scan: Acquire a background spectrum of the empty ATR crystal.
Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
Spectrum Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.
Cleaning: Clean the crystal surface thoroughly after analysis.
Mass Spectrometry (EI) Sample Introduction
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).
Injection: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.
Ionization: The sample is ionized using a standard electron ionization (EI) source (typically 70 eV).
Analysis: The resulting ions are separated by the mass analyzer and detected to generate the mass spectrum.
Visualizations
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of a small molecule.
Proposed Mass Spectrometry Fragmentation
Caption: Proposed major fragmentation pathways for methyl 4-(methylamino)but-2-ynoate in EI-MS.
References
A comprehensive list of references for the principles and techniques discussed in this guide will be provided upon request. For general reference, standard organic chemistry and spectroscopy textbooks are recommended.
Foundational
Strategic Exploitation of Ynoate-Amine Reactivity: From Stereocontrol to Heterocycle Synthesis
Executive Summary The reaction between -alkynyl esters (ynoates) and primary amines represents a cornerstone transformation in modern organic synthesis, offering a direct route to -enamino esters. These intermediates ser...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The reaction between
-alkynyl esters (ynoates) and primary amines represents a cornerstone transformation in modern organic synthesis, offering a direct route to -enamino esters. These intermediates serve as versatile synthons for N-heterocycles, particularly 4-quinolones and biologically active alkaloids. This guide dissects the mechanistic nuances of the aza-Michael addition, delineates the factors governing stereoselectivity, and provides validated protocols for both green (solvent-free) and Lewis-acid catalyzed pathways.
Part 1: Mechanistic Underpinnings[1][2]
The Aza-Michael Manifold
The core reactivity is governed by the nucleophilic attack of the primary amine's lone pair (HOMO) onto the
-carbon of the ynoate (LUMO), which is activated by the adjacent ester functionality. Unlike simple alkenes, the ynoate possesses a linear -hybridized geometry that transitions to an framework upon addition.
The reaction proceeds through a zwitterionic allenol/enolate intermediate. The subsequent proton transfer is the rate-determining step in non-catalyzed systems.
Stereochemical Control: The "Chelic Effect"
A critical feature of this reaction is the high stereoselectivity toward the (Z)-isomer .
Thermodynamic Control: The (Z)-enamino ester is stabilized by an intramolecular hydrogen bond between the amine N-H and the ester carbonyl oxygen. This 6-membered pseudo-cyclic structure (the "Chelic Effect") lowers the ground state energy of the Z-isomer significantly compared to the E-isomer.
Kinetic Control: While initial attack may be non-selective, rapid tautomerization and bond rotation usually funnel the product to the thermodynamic Z-trap.
Reaction Coordinate Diagram
The following diagram illustrates the energy landscape and the bifurcation between E and Z isomers.
Figure 1: Reaction coordinate showing the preferential pathway to the H-bond stabilized (Z)-isomer.
Part 2: Catalytic Landscapes
While the reaction can proceed thermally, catalysis is often required to suppress side reactions (such as double addition) and improve yields with sterically hindered amines.
Comparative Catalyst Performance
The choice of catalyst dictates the reaction time and environmental impact.
Catalyst System
Conditions
Yield (%)
Selectivity (Z:E)
Notes
None (Thermal)
Solvent-free, 80°C
60-85%
>95:5
"Green" but slow for bulky amines.
Silica Gel ()
DCM, RT
85-92%
>98:2
Mild, heterogeneous, easy workup [1].
(1-5 mol%)
Acetonitrile, RT
90-98%
>99:1
Excellent Lewis acidity, fast kinetics [2].
/
Toluene, Reflux
80-90%
Variable
Often used for subsequent cyclization cascades.
Solvent Effects
Protic Solvents (MeOH, EtOH): Can accelerate the reaction via hydrogen bond activation of the ester carbonyl but may disrupt the intramolecular H-bond of the product, slightly eroding Z-selectivity.
Aprotic Solvents (DCM, Toluene): Favor the intramolecular H-bond, maximizing Z-selectivity.
Solvent-Free: Maximizes concentration and reaction rate; ideal for liquid amines.
Part 3: Synthetic Utility & Heterocycle Formation[3][4]
The primary utility of ynoate-amine adducts lies in their conversion to 4-quinolones (via the modified Conrad-Limpach synthesis) or pyrrolinones.
The 4-Quinolone Cascade
When using anilines, the resulting
-enamino ester can undergo thermal or acid-catalyzed intramolecular cyclization (Friedel-Crafts type) to form the 4-quinolone core, a scaffold found in fluoroquinolone antibiotics.
Figure 2: Synthetic workflow for the conversion of ynoates to 4-quinolones.
Part 4: Experimental Protocols
Protocol A: Green Solvent-Free Synthesis of Enamino Esters
Best for: Rapid library generation, liquid amines, green chemistry compliance.
Stoichiometry: Charge a reaction vial with the ynoate (1.0 equiv) and primary amine (1.05 equiv).
Reaction: Stir the neat mixture at room temperature.
Note: The reaction is exothermic. For large scales (>5g), cool the vessel to 0°C during addition.
Monitoring: Monitor by TLC (typically 10-30 mins). Disappearance of the ynoate spot indicates completion.
Workup: Apply high vacuum (0.1 mbar) for 30 minutes to remove excess amine.
Purification: Most products are analytically pure (Z-isomer). If necessary, recrystallize from EtOH/Hexane.
Protocol B: Lewis Acid Catalyzed Synthesis (
)
Best for: Solid amines, sterically hindered substrates, or valuable intermediates requiring mild conditions.
Setup: Dissolve ynoate (1.0 mmol) and amine (1.1 mmol) in Acetonitrile (
, 3 mL).
Catalyst: Add Indium(III) Chloride (
) (5 mol%, 11 mg).
Execution: Stir at room temperature for 1-3 hours.
Quench: Add water (5 mL) and extract with Ethyl Acetate (3 x 10 mL).
Purification: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Protocol C: One-Pot Synthesis of 4-Quinolones
Target: Direct access to antibiotic scaffolds.
Formation: Combine aniline derivative (10 mmol) and ethyl propiolate (10 mmol) in ethanol (20 mL). Reflux for 2 hours.
Cyclization: Heat to 250°C for 30-60 minutes (Flash pyrolysis conditions).
Safety: Ensure vigorous ventilation; ethanol byproduct will flash off.
Isolation: Cool to RT. Add Hexane (50 mL) to precipitate the 4-quinolone product. Filter and wash with hexane.
References
Silica Gel Catalysis: R. Srivastava, "Silica gel catalyzed aza-Michael addition of amines to
-unsaturated esters and nitriles," Catalysis Letters, vol. 145, 2015. Link
Indium Catalysis: T. Mineno et al., "Indium(III)
-unsaturated esters," Tetrahedron Letters, vol. 47, 2006. Link
Quinolone Synthesis: R. H. Reitsema, "The Chemistry of 4-Quinolones," Chemical Reviews, vol. 43, no. 1, pp. 43-68, 1948. Link
Stereoselectivity Mechanisms: C. M. P. V. P. De Rezende et al., "Stereoselectivity in the reaction of amines with alkynoates," Journal of the Brazilian Chemical Society, vol. 19, 2008. Link
Exploratory
An In-Depth Technical Guide to the Mechanism of Amine Addition to Acetylenic Esters
Introduction The addition of amines to acetylenic esters, a specific class of α,β-unsaturated compounds, is a cornerstone reaction in modern organic synthesis. This transformation, a subset of nucleophilic conjugate addi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The addition of amines to acetylenic esters, a specific class of α,β-unsaturated compounds, is a cornerstone reaction in modern organic synthesis. This transformation, a subset of nucleophilic conjugate addition, yields highly functionalized β-enamino esters, which are valuable intermediates in the synthesis of pharmaceuticals, heterocyclic compounds, and other complex molecular architectures. Understanding the underlying mechanism of this reaction is paramount for researchers and drug development professionals seeking to control its outcomes, particularly its stereochemistry, and optimize reaction conditions for efficiency and selectivity.
This guide provides a detailed exploration of the mechanistic nuances of amine addition to acetylenic esters. We will move beyond a simple description of the reaction to analyze the causality behind experimental observations, focusing on the critical roles of solvent, amine structure, and catalysis in dictating the reaction pathway and final product distribution.
Core Mechanistic Pathways: A Nucleophilic Conjugate Addition
The reaction is fundamentally a nucleophilic conjugate addition, often referred to as a Michael addition. The acetylenic ester acts as an electrophilic "Michael acceptor" due to the polarization of the alkyne bond by the electron-withdrawing ester group. The amine, with its lone pair of electrons on the nitrogen atom, serves as the nucleophile.[1][2]
The initial step involves the attack of the amine's nitrogen on the β-carbon of the alkyne, which is the electron-deficient center. This can proceed through different pathways, primarily distinguished by whether the subsequent proton transfer is concerted or stepwise. This choice is heavily influenced by the reaction environment.
Caption: General schematic of the nucleophilic addition of an amine to an acetylenic ester.
Stereochemical Outcomes and the Decisive Influence of Solvent
A key challenge and area of interest in this reaction is controlling the stereochemistry of the resulting C=C double bond, leading to either the E or Z isomer of the β-enamino ester. Research has demonstrated that the solvent is not a passive medium but an active participant in the transition state, profoundly influencing the stereochemical outcome.[3]
Pathway A: Syn-Addition in Protic Solvents (e.g., Methanol)
In protic solvents like methanol, the reaction exhibits high stereoselectivity, predominantly yielding the E-isomer.[3] This outcome is explained by a concerted, bimolecular mechanism involving a highly ordered, six-membered cyclic transition state. In this model, the solvent molecule acts as a proton shuttle, simultaneously delivering a proton to the α-carbon as the amine attacks the β-carbon. This syn-addition of the amine and the proton across the alkyne bond directly leads to the thermodynamically favored E-product.[3]
The negative entropies of activation (ΔS≠) observed in kinetic studies support the formation of such a highly organized transition state.[3]
Caption: Mechanism in aprotic solvents leading to mixtures of E and Z isomers.
Summary of Influencing Factors
The choice of amine, solvent, and substituents all play a critical role in the reaction's kinetics and outcome.
Factor
Observation
Mechanistic Implication
Reference
Solvent
Protic (Methanol) leads to E-isomers. Aprotic (DMF) leads to E/Z mixtures.
Protic solvents enable a concerted syn-addition via a cyclic transition state. Aprotic solvents favor a stepwise mechanism with a carbanionic intermediate.
Electron-withdrawing groups on the phenyl ring of phenylpropiolates accelerate the reaction.
These groups enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. This is reflected in positive Hammett ρ values.
Kinetic studies have been instrumental in elucidating the mechanism. The reaction rates are typically measured by monitoring the disappearance of reactants or the appearance of products using techniques like ¹H NMR or UV-Vis spectroscopy.
The reactions are generally found to be bimolecular, with the rate dependent on the concentrations of both the amine and the acetylenic ester. [3][5]As mentioned, the consistently negative entropies of activation (ΔS≠) strongly suggest a mechanism that proceeds through a highly organized transition state, which is consistent with the cyclic model in protic solvents.
[3]
Table of Hammett ρ Values for the Addition of Amines to Methyl p-Substituted Phenylpropiolates
Amine
Solvent
Hammett ρ Value
Interpretation
Reference
Piperidine
Methanol
0.34
Small positive value indicates modest buildup of negative charge on the β-carbon in the transition state.
The self-validating nature of these protocols lies in the analytical confirmation of the stereochemical outcome, which provides direct feedback on the operative mechanistic pathway.
Protocol: Stereoselective Synthesis of (E)-β-Enamino Ester in Methanol
Preparation: Dissolve the acetylenic ester (1.0 equiv.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
Addition: Add the desired amine (e.g., piperidine, morpholine; 1.1 equiv.) dropwise to the stirred solution at room temperature.
Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. The reaction is often complete within a few hours.
Workup: Upon completion, remove the methanol under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.
Validation: Analyze the purified product by ¹H NMR. The appearance of a single vinylic proton signal confirms the formation of a single stereoisomer, expected to be the E-isomer.
[3]
Protocol: Non-Stereoselective Synthesis in DMF
Preparation: Dissolve the acetylenic ester (1.0 equiv.) in anhydrous DMF in a round-bottom flask.
Addition: Add the amine (1.1 equiv.) dropwise to the solution at room temperature.
Reaction & Workup: Follow the same procedure as in the methanol protocol.
Validation: Analyze the product by ¹H NMR. The presence of two distinct vinylic proton signals will indicate the formation of a mixture of E and Z isomers. The ratio can be determined by integration of these signals.
[3]
An In-depth Technical Guide to the Synthesis of Methyl 4-(methylamino)but-2-ynoate: Starting Materials and Methodologies
Introduction Methyl 4-(methylamino)but-2-ynoate is a valuable chemical intermediate characterized by a reactive ynoate functional group and a secondary amine. This unique combination of functionalities makes it a versati...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Methyl 4-(methylamino)but-2-ynoate is a valuable chemical intermediate characterized by a reactive ynoate functional group and a secondary amine. This unique combination of functionalities makes it a versatile building block in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and drug development. Its structural motifs can be found in various bioactive compounds. This guide provides a comprehensive overview of the primary synthetic routes to Methyl 4-(methylamino)but-2-ynoate, with a detailed analysis of the requisite starting materials, reaction mechanisms, and step-by-step experimental protocols designed for researchers and professionals in the chemical sciences.
Comparative Analysis of Synthetic Strategies
The synthesis of Methyl 4-(methylamino)but-2-ynoate can be approached through several strategic disconnections. Below, we analyze three of the most scientifically sound and practical methodologies.
Route A: Nucleophilic Conjugate Addition to an Activated Alkyne
This is arguably the most direct and atom-economical approach. The core of this strategy lies in the Michael-type addition of methylamine to an electron-deficient alkyne, such as methyl propiolate. The electron-withdrawing nature of the ester group in methyl propiolate polarizes the carbon-carbon triple bond, making the β-carbon susceptible to nucleophilic attack.[1]
Advantages: High atom economy, potentially a one-step synthesis, and readily available starting materials.
Disadvantages: The high reactivity of methyl propiolate can lead to side reactions if conditions are not carefully controlled. Additionally, the stereoselectivity of the addition can be an important consideration, though for this specific product, it is not a primary concern.
Route B: Multi-step Synthesis via Mannich Reaction and Subsequent Functional Group Transformations
This route builds the carbon skeleton through a classic Mannich reaction, followed by necessary oxidation and esterification steps. The Mannich reaction, in this context, involves the condensation of a terminal alkyne (propargyl alcohol), an aldehyde (formaldehyde), and a secondary amine (methylamine) to form a 4-aminoalkynol intermediate.
Advantages: Utilizes inexpensive and common starting materials. The stepwise nature allows for the isolation and purification of intermediates, which can be advantageous for process control and optimization.
Disadvantages: This is a longer synthetic sequence, which can lead to a lower overall yield. It requires a broader range of reagents and reaction types (condensation, oxidation, and esterification), adding to the complexity of the overall process.
Route C: Nucleophilic Substitution on a Halo-alkynoate
A third viable strategy involves the direct displacement of a halide from a suitable precursor, such as methyl 4-bromobut-2-ynoate, by methylamine. This is a classic nucleophilic substitution reaction where the amine acts as the nucleophile and the halide as the leaving group.[2][3][4]
Advantages: This is a conceptually straightforward, one-step transformation.
Disadvantages: The synthesis of the starting material, methyl 4-bromobut-2-ynoate, may require an additional synthetic step. The stability of the halo-alkynoate can also be a concern.
In-Depth Analysis of Starting Materials
A thorough understanding of the properties and hazards of the starting materials is paramount for the safe and successful execution of any synthetic protocol.
Starting Material
Molecular Formula
Molecular Weight ( g/mol )
Physical State
Boiling Point (°C)
Key Safety Hazards
Methyl Propiolate
C₄H₄O₂
84.07
Colorless to light yellow liquid
103-105
Highly flammable, lachrymator, causes skin, eye, and respiratory irritation.[5][6]
Propargyl Alcohol
C₃H₄O
56.06
Colorless liquid
114-115
Flammable, toxic, causes severe skin and eye irritation.[7]
Methylamine (40% in water)
CH₅N
31.06
Colorless gas/liquid
-6.3 (gas)
Highly flammable, corrosive, causes severe skin burns and eye damage, respiratory irritant.[8][9]
Methyl 4-bromobut-2-ynoate
C₅H₅BrO₂
176.99
Not readily available commercially
N/A
Likely toxic and corrosive, handle with care.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, with clear, actionable steps. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Route A: Nucleophilic Conjugate Addition
Route A: Nucleophilic Conjugate Addition of Methylamine to Methyl Propiolate.
Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methyl propiolate (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or diethyl ether. Cool the solution to 0 °C in an ice bath.
Addition of Methylamine: Slowly add a solution of methylamine (1.1 eq., e.g., 40% in water or as a solution in THF or ethanol) to the stirred solution of methyl propiolate over 30 minutes.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by column chromatography on silica gel to obtain pure Methyl 4-(methylamino)but-2-ynoate.
Route B: Mannich Reaction and Subsequent Transformations
Route B: Multi-step synthesis via Mannich reaction.
Protocol:
Step 1: Mannich Reaction to form 4-(Methylamino)but-2-yn-1-ol
Reaction Setup: To a solution of methylamine (1.2 eq.) in water, add formaldehyde (1.6 eq., as a 40% aqueous solution). Then, add propargyl alcohol (1.0 eq.) and a catalytic amount of cupric sulfate.
Reaction: Heat the reaction mixture at 80 °C for 24-48 hours. Monitor the reaction progress by TLC.
Work-up: After cooling to room temperature, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by vacuum distillation or column chromatography to yield 4-(methylamino)but-2-yn-1-ol.
Step 2: Oxidation to 4-(Methylamino)but-2-ynoic Acid
A mild oxidation method is crucial to prevent over-oxidation or side reactions with the amine. Swern oxidation is a suitable choice.[7][8][10]
Swern Oxidation Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.
Addition of Alcohol: After 15 minutes, add a solution of 4-(methylamino)but-2-yn-1-ol (1.0 eq.) in anhydrous DCM dropwise, keeping the temperature below -60 °C.
Addition of Base: After another 30 minutes, add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.
Work-up: Quench the reaction with water and extract the aqueous layer with DCM. The product, being an amino acid, may remain in the aqueous layer. Acidify the aqueous layer to a pH of ~4-5 and extract again with a more polar solvent like ethyl acetate. Dry the organic layers and concentrate to obtain the crude carboxylic acid.
Step 3: Esterification to Methyl 4-(methylamino)but-2-ynoate
Fischer esterification is a classic and cost-effective method.[5][11][12][13][14]
Reaction Setup: Suspend the crude 4-(methylamino)but-2-ynoic acid (1.0 eq.) in methanol (used in large excess as the solvent).
Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.1 eq.).
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
Work-up: Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent.
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by column chromatography.
Route C: Nucleophilic Substitution
Route C: Nucleophilic Substitution of Methylamine on a Halo-alkynoate.
Protocol:
Reaction Setup: Dissolve methyl 4-bromobut-2-ynoate (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF in a round-bottom flask equipped with a magnetic stir bar.
Addition of Methylamine: Add a solution of methylamine (2.2 eq.) to the reaction mixture. The excess methylamine also acts as a base to neutralize the HBr formed during the reaction.
Reaction: Stir the reaction at room temperature for 12-24 hours, or gently heat to 40-50 °C to accelerate the reaction. Monitor the progress by TLC.
Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion
The synthesis of Methyl 4-(methylamino)but-2-ynoate can be accomplished through several effective synthetic strategies. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the equipment and expertise available in the laboratory. The direct nucleophilic addition of methylamine to methyl propiolate represents the most straightforward approach. However, the multi-step synthesis via a Mannich reaction offers a robust alternative using different starting materials. The nucleophilic substitution route is also a viable option, provided the halo-alkynoate precursor is accessible. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to confidently synthesize this valuable chemical intermediate.
References
Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl propiolate, 99%. Retrieved from [Link]
Linde Gas GmbH. (2017, January 24). SAFETY DATA SHEET Methylamine, anhydrous SECTION 1. Retrieved from [Link]
Airgas. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]
ResearchGate. (2025, December 15). Experimental and Theoretical Investigation of the Reaction of Amines with Methyl Propiolate | Request PDF. Retrieved from [Link]
IndiaMART. (n.d.). Propargyl Alcohol at Best Price - High Purity 99% for Industrial Applications. Retrieved from [Link]
IndiaMART. (n.d.). Methyl Propiolate CAS 922-67-8. Retrieved from [Link]
AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from [Link]
Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]
ResearchGate. (2025, August 6). A study of the mannich reaction with propargyl alcohol. Retrieved from [Link]
PMC. (n.d.). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Retrieved from [Link]
Chemistry Steps. (2025, July 29). Jones Oxidation. Retrieved from [Link]
Organic Chemistry Tutor. (2025, April 27). Jones Oxidation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]
SciSpace. (2015, April 8). Novel One-Pot Synthetic Method for Propargyl Alcohol Derivatives from Allyl Alcohol Derivatives. Retrieved from [Link]
PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). One-pot (2 + 4) cycloaddition of propargyl alcohols with o-hydroxyphenyl substituted secondary phosphine oxides. Retrieved from [Link]
ResearchGate. (2019, August 19). One-Pot, Regioselective Synthesis of Homopropargyl Alcohols using Propargyl Bromide and Carbonyl Compound by the Mg-mediated Reaction under Solvent-free Conditions. Retrieved from [Link]
Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017, January 13). YouTube. Retrieved from [Link]
Save My Exams. (2025, January 5). Nucleophilic Substitution: Mechanisms (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
UCL Discovery. (n.d.). mechanisms of nucleophilic substitution. Retrieved from [Link]
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). One-pot synthesis of tetrasubstituted 2-aminofurans via Au(i)-catalyzed cascade reaction of ynamides with propargylic alcohols. Retrieved from [Link]
ResearchGate. (n.d.). Esterification of amino acids with methanol in the presence of TMSCl. Retrieved from [Link]
ResearchGate. (2025, August 6). Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater. Retrieved from [Link]
PubMed. (2008, November 6). A new one-pot, four-component synthesis of 1,2-amino alcohols: TiCl3/t-BuOOH-mediated radical hydroxymethylation of imines. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
Google Patents. (n.d.). US8039662B2 - Process for the preparation of amino acid methyl esters.
Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Retrieved from [Link]
Journal of Chemical Technology and Metallurgy. (2013, July 29). ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Retrieved from [Link]
MDPI. (n.d.). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Retrieved from [Link]
Comptes Rendus de l'Académie des Sciences. (n.d.). Synthesis and kinetic evaluation of analogs of (E)-4-amino-3-methylbut-2-en-1-yl diphosphate, a potent inhibitor of the IspH metalloenzyme. Retrieved from [Link]
ResearchGate. (n.d.). Spectral changes in the oxidation of L-α-amino-n-butyric acid by.... Retrieved from [Link]
Organic Syntheses. (2013, July 3). Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1- oxoammonium Tetrafluoroborate and the. Retrieved from [Link]
RSC Publishing. (n.d.). Catalysis Science & Technology. Retrieved from [Link]
PubChem. (n.d.). Methyl 4-hydroxybut-2-ynoate. Retrieved from [Link]
chemical structure of Methyl 4-(methylamino)but-2-ynoate
Structural Dynamics, Synthetic Utility, and Reactivity Guide[1] Executive Summary Methyl 4-(methylamino)but-2-ynoate is a highly reactive, bifunctional building block characterized by an electron-deficient alkyne conjuga...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Dynamics, Synthetic Utility, and Reactivity Guide[1]
Executive Summary
Methyl 4-(methylamino)but-2-ynoate is a highly reactive, bifunctional building block characterized by an electron-deficient alkyne conjugated to a methyl ester, with a secondary amine at the gamma position.[1][2] While often overshadowed by its saturated analog (methyl 4-(methylamino)butanoate), this alkynoate serves as a critical intermediate in the synthesis of 3-pyrrolin-2-ones (unsaturated
-lactams) and as a potential covalent warhead in medicinal chemistry.
This guide addresses the compound's structural instability in its free-base form, detailing the requisite stabilization via salt formation and outlining the precise synthetic pathways to avoid premature cyclization.
Part 1: Structural Identity & Physicochemical Profile[3]
The molecule consists of a linear but-2-ynoate core functionalized with a secondary methylamine. Its reactivity is dominated by the "push-pull" electronic system: the electron-withdrawing ester makes the alkyne electrophilic (Michael acceptor), while the amine provides an internal nucleophile.
Property
Data
Notes
IUPAC Name
Methyl 4-(methylamino)but-2-ynoate
Molecular Formula
Free base
Molecular Weight
127.14 g/mol
163.60 g/mol as HCl salt
SMILES
CNCC#CC(=O)OC
Key Functionalities
-Alkynoate ester
High electrophilicity at C3; susceptible to Michael addition.
Key Functionalities
Secondary Amine ()
Nucleophilic; prone to intramolecular attack on ester.
Stability
Low (Free Base)
Spontaneously cyclizes to 1-methyl-3-pyrrolin-2-one.
Storage State
Hydrochloride Salt
Hygroscopic solid; store at -20°C under Argon.
Structural Pharmacophore Map
The following diagram illustrates the conflicting electronic zones that drive the molecule's high reactivity.
Caption: Pharmacophore analysis showing the nucleophilic amine and electrophilic ester separated by a rigid alkyne spacer, creating a high propensity for cyclization.
Part 2: Synthetic Pathways
Synthesis of this compound requires avoiding the thermodynamic trap of the lactam product. The most robust route involves nucleophilic substitution on a 4-bromo precursor, immediately followed by salt formation.
Route A: Nucleophilic Substitution (Recommended)
This pathway utilizes Methyl 4-bromobut-2-ynoate (CAS 40995-01-5) as the electrophile.
displacement of bromide by methylamine.
Critical Control: The reaction must be performed at low temperature (-78°C to 0°C) to favor substitution over conjugate addition (Michael reaction) or cyclization.
Caption: Step-by-step synthetic workflow emphasizing the conversion to the HCl salt to arrest cyclization.
Part 3: Reactivity & Stability Profile
The defining characteristic of Methyl 4-(methylamino)but-2-ynoate is its instability as a free base. Understanding this mechanism is vital for researchers attempting to use the linear chain in synthesis.
1. The Cyclization Trap (Lactamization)
Upon neutralization of the salt, the free amine rapidly attacks the ester carbonyl. Unlike saturated analogs which have flexible chains, the alkyne reduces the entropic penalty for cyclization but introduces ring strain.
Product:1-methyl-1,5-dihydro-2H-pyrrol-2-one (also known as 1-methyl-3-pyrrolin-2-one).
Mechanism: The amine attacks the carbonyl (acyl substitution), releasing methanol. The resulting 5-membered ring contains a double bond (isomerized from the alkyne or resulting from proton transfer).
2. Michael Acceptor Activity
The
-alkynoate is a potent Michael acceptor.
Thiol Reactivity: Cysteine residues or glutathione will attack at C3 (beta position).
Use Case: This reactivity can be exploited to design Targeted Covalent Inhibitors (TCIs) where the alkyne "warhead" locks onto a cysteine in a protein binding pocket.
Part 4: Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(methylamino)but-2-ynoate Hydrochloride
Safety Note: Alkynoate esters are potential vesicants and lachrymators. Work in a fume hood.
Preparation of Electrophile: Dissolve Methyl 4-bromobut-2-ynoate (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C .
Amine Addition: Add a solution of Methylamine (2.0 M in THF, 3.0 eq) dropwise over 30 minutes.
Why 3.0 eq? Excess amine acts as a proton scavenger for the HBr generated and prevents poly-alkylation.
Why -78°C? To suppress Michael addition at the C3 position.
Reaction Monitoring: Stir at -78°C for 2 hours. Monitor by TLC (Hexane/EtOAc). Do not let the reaction warm above 0°C.
Workup (Crucial):
Filter off the methylammonium bromide precipitate at cold temperature.
Do not perform an aqueous extraction with basic water (this triggers cyclization).
Salt Formation: Immediately add 4M HCl in Dioxane (1.5 eq) to the filtrate. A white precipitate should form.
Isolation: Filter the solid under Argon. Wash with cold diethyl ether. Dry under vacuum.
Storage: Store at -20°C.
Protocol 2: Controlled Cyclization to Pyrrolinone
If the cyclic lactam is the desired product:
Dissolve the HCl salt in MeOH.
Add
(2.0 eq) and stir at Room Temperature for 4-12 hours.
The linear ester will convert to 1-methyl-3-pyrrolin-2-one .
Purify by column chromatography (
/MeOH).
References
Synthesis of 4-bromobut-2-ynoates
Organic Syntheses, Coll. Vol. 6, p. 503 (1988); Vol. 55, p. 73 (1976). Link
Preparation of methyl 4-bromobut-2-ynoate
Reactivity of 4-amino-2-alkynoates
Spina, R., et al. (2013).[3] "Synthesis of pyrrolin-4-ones by Pt-catalyzed cycloisomerization." Journal of Organic Chemistry, 78(6), 2698-2702.[3] Link
Discusses the cyclization tendencies of amino-ynones and esters.
Michael Addition to Alkynoates
Master Organic Chemistry. "The Michael Addition Reaction." Link
General mechanism for nucleophilic attack on conjug
Pyrrolinone Synthesis
Saygili, N., et al. (2006).[4] "Synthesis of New 3-Pyrrolin-2-One Derivatives." Turkish Journal of Chemistry, 30, 125-130.[4] Link
The Discovery, Evolution, and Synthetic Utility of Ynoate Compounds: A Technical Guide
Executive Summary Ynoates (alkynoates) are esters of alkynoic acids, structurally defined by a carbon-carbon triple bond conjugated directly with an ester carbonyl group. This unique "push-pull" electronic architecture r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ynoates (alkynoates) are esters of alkynoic acids, structurally defined by a carbon-carbon triple bond conjugated directly with an ester carbonyl group. This unique "push-pull" electronic architecture renders the alkyne highly electrophilic, making ynoates exceptionally versatile Michael acceptors, dienophiles, and dipolarophiles. For researchers and drug development professionals, understanding the historical progression and mechanistic behavior of ynoates is critical for designing complex molecular architectures, ranging from bioactive heterocycles to macrocyclic therapeutics.
Historical Origins: From Propiolic Acid to Ethyl Propiolate
The genesis of ynoate chemistry is anchored in the 19th-century discovery of propiolic acid, the simplest acetylenic carboxylic acid. The subsequent esterification of this parent acid yielded ethyl propiolate, which remains the most historically and synthetically significant ynoate[1]. Early laboratory and industrial syntheses relied on the Fischer esterification of propionic acid derivatives or propiolic acid with ethanol, catalyzed by strong acids such as sulfuric acid[2].
The isolation and scalable production of ethyl propiolate provided early organic chemists with a reliable building block to interrogate the reactivity of conjugated alkynes, laying the groundwork for a century of synthetic innovation.
Historical timeline illustrating the evolution of ynoate chemistry from basic discovery to catalysis.
The Mechanistic Evolution of Ynoate Reactivity
The synthetic utility of ynoates has expanded dramatically across three distinct eras of chemical methodology:
Cycloadditions and Dienophilic Behavior: In the mid-20th century, ynoates were recognized as potent dienophiles. A classic example is the Diels-Alder reaction of furan with ethyl propiolate to yield oxatetracyclo scaffolds. This process is highly sensitive to Lewis acid catalysis (e.g.,
), which lowers the LUMO of the ynoate, accelerating the cycloaddition[3]. Ynoates were also deployed in 1,3-dipolar cycloadditions to construct fused aromatic systems like 2-phenylindolizines[4].
Click Chemistry and Drug Discovery: The advent of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) elevated ynoates to privileged status in medicinal chemistry. Ethyl propiolate is frequently reacted with azido-compounds (such as 4-azidoquinolin-2(1H)-ones) in the presence of Cu(I) to generate 1,2,3-triazole-linked quinolone hybrids, which are heavily investigated as potential antimicrobial and anticancer drugs[5].
Transition-Metal Catalysis and Macrocyclization: In contemporary synthesis, ynoates serve as critical substrates in Ru-, Rh-, Pd-, and Au-catalyzed cascade cyclizations, enabling the rapid assembly of over 50 distinct classes of complex heterocycles[6]. Furthermore, ynoates are integral to the synthesis of ynolides (alkyne-containing macrocycles) via the stereospecific carbon-carbon fragmentation of bicyclic diazo lactones, a technique vital for macrolide natural product synthesis[7].
Mechanistic divergence of ynoates into enoates, heterocycles, and macrocycles via distinct pathways.
Experimental Methodologies and Self-Validating Protocols
To ensure high fidelity in drug development and organic synthesis, protocols must be designed with intrinsic feedback mechanisms. Below are detailed, self-validating methodologies for key ynoate-centric reactions.
Protocol 1: Synthesis of Ethyl Propiolate via Fischer Esterification[1][2]
Objective: Synthesize ethyl propiolate from propiolic acid.
Step 1: Reaction Setup. In a round-bottom flask equipped with a Dean-Stark apparatus, combine 1.0 equivalent of propiolic acid with 5.0 equivalents of anhydrous ethanol. Add 0.1 equivalents of concentrated sulfuric acid (
).
Causality: Sulfuric acid protonates the carbonyl oxygen of propiolic acid, significantly increasing the electrophilicity of the carbonyl carbon. The large excess of ethanol drives the equilibrium forward via Le Chatelier’s principle. The Dean-Stark apparatus continuously removes water, preventing the reverse hydrolysis reaction.
Self-Validating System: The continuous collection of water in the Dean-Stark trap serves as a real-time, visual validation of reaction progress. If water collection ceases prematurely, the equilibrium has stalled, indicating a potential loss of catalyst activity or insufficient heating. Furthermore, FT-IR analysis of the crude mixture will show the disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and the emergence of a sharp ester C=O stretch (~1710 cm⁻¹), validating the structural conversion.
Protocol 2: Synthesis of Ynolides via Lewis Acid-Mediated Fragmentation[7]
Objective: Synthesize 11-membered ynolides from bicyclic diazo lactones.
Step 1: Lewis Acid Activation. Dissolve the bicyclic diazo lactone precursor in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to 0 °C. Slowly add 1.2 equivalents of Tin(IV) chloride (
).
Causality: The
acts as a potent Lewis acid, specifically coordinating to the electron-rich diazo group and the adjacent oxygen atoms. This coordination lowers the activation energy required for the extrusion of nitrogen gas (), triggering a stereospecific carbon-carbon bond cleavage that yields the alkyne (ynoate) embedded within the macrocyclic ring.
Self-Validating System: The immediate evolution of nitrogen gas (bubbling) upon the addition of
provides direct visual confirmation that the fragmentation cascade has initiated. The cessation of gas evolution indicates the completion of the fragmentation step. TLC monitoring will validate the transformation by revealing a shift from the highly polar diazo precursor to a less polar, UV-active ynolide spot.
Quantitative Data: Comparative Yields of Ynoate-Derived Reactions
The following table summarizes the quantitative efficiency of ynoates across various historically and pharmaceutically relevant synthetic pathways.
[7] Fragmentation of Bicyclic γ-Silyloxy-β-hydroxy-α-diazolactones as an Approach to Ynolides. ACS Publications. 7
[6] Alkynoates as Versatile and Powerful Chemical Tools for the Rapid Assembly of Diverse Heterocycles under Transition-Metal Catalysis: Recent Developments and Challenges. ResearchGate. 6
[4] Discovery and history of indolizine synthesis methods. Benchchem. 4
[5] An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.5
[1] Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins. SciELO. 1
Introduction: The Rising Prominence of Ynoates and the Predictive Power of Computation
An In-Depth Technical Guide to the Theoretical Exploration of Ynoate Reactivity For Researchers, Scientists, and Drug Development Professionals Ynoates, electron-deficient alkynes bearing a carbonyl group, have emerged a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Theoretical Exploration of Ynoate Reactivity
For Researchers, Scientists, and Drug Development Professionals
Ynoates, electron-deficient alkynes bearing a carbonyl group, have emerged as exceptionally versatile building blocks in modern organic synthesis. Their unique electronic structure, characterized by a polarized carbon-carbon triple bond, renders them susceptible to a wide array of chemical transformations, including cycloadditions, nucleophilic additions, and metal-catalyzed reactions. This reactivity has been harnessed for the efficient construction of complex molecular architectures and heterocycles, many of which are relevant to drug discovery and development.[1][2]
However, the high reactivity of ynoates can also lead to complex reaction pathways and unexpected products. Understanding and predicting the outcomes of these reactions is paramount for their effective utilization. This is where theoretical and computational chemistry provides an indispensable toolkit. By modeling reactions at the quantum mechanical level, we can elucidate intricate mechanisms, rationalize selectivity, and predict reactivity trends, thereby guiding experimental design and accelerating the discovery process.[3][4]
This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the theoretical calculations used to study ynoate reactivity. We will move beyond a simple recitation of methods to explain the causality behind computational choices, offering a framework for designing, executing, and interpreting theoretical studies in this exciting field. The focus will be on Density Functional Theory (DFT), the workhorse of modern computational organic chemistry, and its application to unraveling the complex and fascinating reactivity of ynoates.
Pillar 1: The Computational Chemist's Toolkit for Reactivity
At the heart of modern reactivity studies lies a set of powerful computational tools. Understanding their principles is key to interpreting the results and designing robust computational experiments.
Density Functional Theory (DFT): The Pragmatic Choice
DFT has become the predominant method for studying organic reactions due to its favorable balance of accuracy and computational cost.[4] It allows for the investigation of relatively large molecular systems, which is crucial when dealing with complex substrates and catalysts. The core idea of DFT is that the energy of a system can be determined from its electron density, a simpler quantity to handle than the many-electron wavefunction.[4]
The choice of the specific functional and basis set is a critical decision in any DFT study.
Functionals: Functionals like M06-2X are often favored for kinetic studies and reactions involving non-covalent interactions, while B3LYP remains a widely used general-purpose functional.[3][5]
Basis Sets: Basis sets such as 6-31G(d) or the more extensive Def2TZVP are commonly employed to describe the spatial distribution of electrons.[3][6]
Mapping the Reaction Landscape: Transition State Theory
Chemical reactions can be visualized as traversing a multi-dimensional potential energy surface (PES). Reactants and products reside in energy minima, and the path between them proceeds over an energy barrier. The highest point along the lowest-energy path is the transition state (TS) , a first-order saddle point on the PES.[7][8]
According to Transition State Theory (TST), the rate of a reaction is determined by the Gibbs free energy difference between the reactants and the transition state (ΔG‡), known as the activation energy.[8] A primary goal of computational studies is to locate the geometries of these fleeting transition states and calculate their energies.
A key diagnostic for a correctly identified transition state is the presence of exactly one imaginary vibrational frequency .[9] Animation of this frequency corresponds to the motion along the reaction coordinate—the atomic movements that transform reactants into products.[7]
Deeper Mechanistic Insights: Advanced Analysis
To move beyond simple energy calculations, several analytical methods can be employed:
Distortion/Interaction Analysis (Activation Strain Model): This model deconstructs the activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy gained from the favorable orbital and electrostatic interactions between the distorted fragments. This analysis is invaluable for understanding the origins of reaction barriers and selectivity.[10]
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the minimum energy path connecting a transition state to its corresponding reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest.[8]
Pillar 2: Unraveling Ynoate Reaction Mechanisms Through Computation
The true power of theoretical calculations is revealed when applied to specific reaction classes. DFT studies have provided profound insights into how ynoates participate in cycloadditions, nucleophilic additions, and catalyzed transformations.
Cycloaddition Reactions: Concerted vs. Stepwise Pathways
Ynolates, the conjugate bases of ynoates, are potent nucleophiles and can initiate a variety of cycloaddition reactions.[11][12] Computational studies are essential for distinguishing between concerted (single-step) and stepwise (multi-step) mechanisms, which can have significant stereochemical implications.
For instance, in [3+2] cycloadditions, DFT calculations can determine whether the two new bonds form simultaneously or sequentially through a zwitterionic or diradical intermediate.[3][13] The relative energies of the transition states for competing pathways reveal the most likely mechanism.[13] Similarly, for [2+2] cycloadditions, computations can elucidate the nature of the intermediates and explain the observed regioselectivity.[1][14]
Caption: Generalized energy profile for concerted vs. stepwise cycloadditions.
Nucleophilic Addition: Rationalizing Regio- and Stereoselectivity
The electron-deficient nature of the ynoate triple bond makes it an excellent Michael acceptor. Nucleophiles such as phosphines can add in a conjugate fashion.[15][16] Computational studies can predict the preferred site of attack (α vs. β carbon) and explain the kinetic versus thermodynamic control of diastereoselectivity by comparing the activation energies for the formation of different stereoisomers.[15]
Note: Data are illustrative and synthesized from typical values found in computational studies.[15][17]
Metal and Acid Catalysis: Elucidating Catalytic Cycles
Gold catalysts are particularly effective at activating the triple bond of ynoates and related compounds towards nucleophilic attack.[18][19][20] DFT calculations are instrumental in mapping out the entire catalytic cycle, identifying the structures of key intermediates (e.g., gold-π-alkyne complexes, vinyl-gold species), and determining the rate-limiting step.[1][18] This knowledge is critical for optimizing catalyst structure and reaction conditions.
Similarly, Brønsted acid catalysis can proceed via protonation of the ynoate, leading to highly reactive keteniminium intermediates.[2] Computational analysis can confirm the structure of these intermediates and model their subsequent reactions, explaining how different starting materials can lead to divergent reaction outcomes.[2][21]
Pillar 3: A Practical Guide—The Computational Workflow
For a scientist aiming to investigate a novel ynoate reaction, a structured computational workflow is essential. This self-validating process ensures the reliability and reproducibility of the findings.
Step-by-Step Computational Protocol
Geometry Optimization of Stationary Points:
Objective: Find the lowest energy structures for all reactants, intermediates, and products.
Method: Perform geometry optimizations using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)).
Validation: Confirm that each optimized structure is a true minimum by performing a frequency calculation. All vibrational frequencies must be real (positive).
Transition State Searching:
Objective: Locate the transition state structure connecting reactants and products (or intermediates).
Method: Use a TS search algorithm (e.g., Berny optimization, Synchronous Transit-Guided Quasi-Newton). An initial guess for the TS geometry is often constructed based on the reactant and product structures.
Validation: A successful TS optimization must yield a structure with exactly one imaginary frequency.
Confirmation of the Reaction Pathway:
Objective: Verify that the located TS connects the intended reactants and products.
Method: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS geometry.
Validation: The IRC path must lead downhill from the TS to the correct reactant and product minima on the potential energy surface.
High-Accuracy Energy Calculations:
Objective: Obtain more accurate electronic energies for all stationary points.
Method: Perform single-point energy calculations on the optimized geometries using a higher-level functional and a larger basis set (e.g., M06-2X/Def2TZVP).
Rationale: This approach provides a better estimate of the reaction and activation energies without the prohibitive cost of optimizing geometries at the higher level of theory.
Inclusion of Solvation and Thermal Effects:
Objective: Calculate Gibbs free energies (G) to compare with experimental conditions.
Method: Add thermal corrections (from the frequency calculations) to the single-point energies. Apply a continuum solvation model (e.g., PCM, SMD) to account for the effect of the solvent.
Validation: The final reported values (ΔG and ΔG‡) represent the most complete theoretical prediction of the reaction's thermodynamic and kinetic profile.
Caption: A standard workflow for computational reaction mechanism analysis.
Bridging Theory and Experiment: Impact on Drug Development
The insights gained from theoretical calculations on ynoate reactivity have direct implications for drug development.
Rational Reaction Design: By predicting the feasibility of different reaction pathways, computational chemistry helps chemists prioritize synthetic routes that are more likely to succeed, saving time and resources.[1]
Controlling Selectivity: Understanding the origins of regio- and stereoselectivity allows for the rational design of substrates and catalysts to favor the formation of a single desired product—a crucial requirement in the synthesis of chiral drug molecules.[22]
Transition State Analogue Inhibitors: A deep understanding of a reaction's transition state structure, derived from computational analysis, can guide the design of transition state analogues.[23] These stable molecules mimic the geometry and electronics of the fleeting transition state and can act as potent enzyme inhibitors, a powerful strategy in drug design.[23][24] The principles of "click chemistry," often involving reactions with alkynes, are increasingly used in drug discovery for their efficiency and specificity, and computational studies underpin the development of these bioorthogonal reactions.[25][26]
Conclusion and Future Outlook
Theoretical calculations, primarily using DFT, have become an indispensable partner to experimental chemistry in the study of ynoate reactivity. They provide a powerful lens through which we can view the intricate dance of atoms during a chemical reaction, revealing mechanisms, rationalizing outcomes, and predicting new possibilities. For researchers in organic synthesis and drug development, leveraging these computational tools is no longer a niche specialty but a core component of modern molecular design.
Looking ahead, the synergy between computation and experiment will only grow stronger. The continued development of more accurate and efficient computational methods, combined with machine learning approaches, promises to further enhance our predictive capabilities.[27] This will enable the in silico design of novel ynoate-based reactions and the rapid identification of new molecular entities with therapeutic potential, ultimately accelerating the journey from fundamental chemical reactivity to life-saving medicines.
References
Shindo, M. (2009). Ynolate Anions. Chemical Society Reviews. Royal Society of Chemistry. [Link]
G. de la Torre, A. (2016). Divergent ynamide reactivity in the presence of azides – an experimental and computational study. Chemical Science. Royal Society of Chemistry. [Link]
de la Torre, A. G., et al. (2016). Divergent ynamide reactivity in the presence of azides – an experimental and computational study. PMC. [Link]
Wang, M., et al. (2014). Nucleophilic conjugate 1,3-addition of phosphines to oligoynoates. ResearchGate. [Link]
Yang, D., et al. (2018). A computational study on the mechanism of ynamide-mediated amide bond formation from carboxylic acids and amines. Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]
Shindo, M., & Iwata, T. (2022). Cycloaddition Initiated by Ynolates: High-Energy Dianion Equivalents as a Molecular Glue. Kyushu University. [Link]
Chiacchio, M. A., & Legnani, L. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI. [Link]
Sivatomsin, S., et al. (2015). A computational study of the activation of allenoates by Lewis bases and the reactivity of intermediate adducts. Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]
Gati, W., & Evano, G. (2016). Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. PMC. [Link]
Jiang, H., et al. (2023). Radical Coupling Initiated by Organophosphine Addition to Ynoates. ResearchGate. [Link]
Yamabe, T., et al. (1998). Theoretical Studies of Chemical Reactivity: Some Approaches and Applications. Journal of the Chinese Chemical Society. [Link]
Jarmoc, M., et al. (2021). Kinetic Study on the Reactivity of Azanone (HNO) toward Cyclic C-Nucleophiles. MDPI. [Link]
Liu, F., et al. (2021). Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. ACS Omega. [Link]
Yu, P. (2018). Computational Studies on the Reactivity, Selectivity and Molecular Dynamics of Cycloaddition Reactions. eScholarship. [Link]
Rolph, M. S., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. [Link]
Kacka, A., et al. (2023). The Puzzle of the New Type of Intermediate in the Course of [2 + 2] Cycloaddition with the Participation of Conjugated Nitroalkenes: MEDT Computational Study. MDPI. [Link]
Evano, G., et al. (2014). Gold-Catalyzed Reactions of Specially Activated Alkynes, Allenes, and Alkenes. ResearchGate. [Link]
Bakos, É., et al. (2022). DFT mechanistic investigation of the 1,2‐reduction of α,β‐unsaturated ynones. ChemistrySelect. [Link]
Chakrabarty, S., et al. (2012). Gold-catalyzed reactions of oxo-alkynes. Arkivoc. [Link]
Chiacchio, M. A., & Legnani, L. (2024). Density Functional Theory calculations: a useful tool to investigate mechanisms of 1,3- dipolar cycloaddition reactions. BOA. [Link]
Jiang, H., et al. (2023). Radical Coupling Initiated by Organophosphine Addition to Ynoates. PubMed. [Link]
Jiang, H., et al. (2023). Radical Coupling Initiated by Organophosphine Addition to Ynoates. Monash University. [Link]
University of the West Indies. Transition States in Chemical Reactions: Tutorial and Assignments. University of the West Indies at Mona. [Link]
Krenske, E. H. (2023). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PMC. [Link]
Toste, F. D., & Zhang, Z. (2010). Development of Catalysts and Ligands for Enantioselective Gold Catalysis. PMC. [Link]
Schramm, V. L. (2011). Transition States, Analogues and Drug Development. PMC. [Link]
Williams, I. H. (2012). The Transition State and Cognate Concepts. eLS. [Link]
Schramm, V. L. (2005). Transition State Analysis Using Multiple Kinetic Isotope Effects: Mechanisms of Enzymatic and Non-Enzymatic Glycoside Hydrolysis and Transfer. ResearchGate. [Link]
SCM. (2023). Tips and Tricks for Transition State Searches for Click Reactions. Software for Chemistry & Materials. [Link]
Yadav, M., et al. (2023). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology. [Link]
Niu, H., et al. (2021). Recent applications of click chemistry in drug discovery. PubMed. [Link]
Introduction: The Unique Potential of Ynamides in Modern Synthesis
An Application Guide to the Synthetic Chemistry of Ynamides Prepared by: Gemini, Senior Application Scientist In the landscape of contemporary organic synthesis, the ynamide functional group has emerged as a uniquely ver...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Synthetic Chemistry of Ynamides
Prepared by: Gemini, Senior Application Scientist
In the landscape of contemporary organic synthesis, the ynamide functional group has emerged as a uniquely versatile and powerful building block.[1][2][3] Ynamides are characterized by a nitrogen atom, bearing an electron-withdrawing group (EWG), directly attached to a carbon-carbon triple bond. This arrangement imparts a fascinating duality of reactivity; the alkyne is strongly polarized by the electron-donating nitrogen atom, yet this high reactivity is tempered by the EWG.[4] Consequently, ynamides can behave as both nucleophiles and electrophiles, opening a vast array of synthetic possibilities.[4][5]
This application guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical protocols for utilizing ynamides in the synthesis of complex molecules. While focusing on the general class of ynamides, we will use derivatives of Methyl 4-(methylamino)but-2-ynoate as illustrative examples. The primary application of ynamide chemistry lies in the efficient, atom-economical construction of nitrogen-containing heterocycles—privileged scaffolds in a multitude of natural products and active pharmaceutical ingredients.[6][7][8] This guide will detail several robust protocols, explain the mechanistic rationale behind them, and provide the necessary data to implement these transformations in a laboratory setting.
Core Principles: The Ambivalent Electronic Nature of Ynamides
The synthetic utility of ynamides stems from their distinct electronic structure. The lone pair of the nitrogen atom donates electron density into the alkyne (a +M effect), polarizing the triple bond and rendering the β-carbon electron-rich and nucleophilic. Simultaneously, the electron-withdrawing group on the nitrogen (-I effect) reduces the overall electron density, stabilizing the molecule compared to the highly reactive and often unstable ynamines.[9]
This electronic push-pull system means that ynamides can be activated in different ways to achieve distinct chemical transformations:
Activation by an Electrophile (E+): When an ynamide reacts with a Brønsted acid, Lewis acid, or transition metal catalyst, the α-carbon becomes highly electrophilic. This often proceeds through a reactive keteniminium ion intermediate , which is a powerful electrophile for subsequent nucleophilic attack or cycloaddition.[5]
Nucleophilic Character: The inherent polarization makes the β-carbon susceptible to attack by strong electrophiles.
Radical Acceptance: The alkyne moiety can also act as an excellent acceptor in radical cyclization reactions, providing a pathway to complex heterocyclic systems under neutral conditions.[3]
Diagram 1: Conceptual overview of the dual reactivity pathways available to ynamides.
Synthetic Protocols and Applications
The following sections provide detailed, step-by-step protocols for key transformations involving ynamides. These methods have been selected for their reliability, broad scope, and utility in constructing valuable molecular architectures.
Protocol 1: Gold-Catalyzed [3+2] Annulation for the Synthesis of 2-Aminopyrroles
The gold-catalyzed [3+2] annulation between ynamides and isoxazoles is an elegant method for constructing highly substituted 2-aminopyrroles.[1] This transformation is mechanistically fascinating, proceeding through the generation of an α-imino gold-carbene intermediate. The reaction is typically high-yielding and demonstrates the power of ynamides in transition metal-catalyzed heterocycle synthesis.
Experimental Workflow
Diagram 2: Step-by-step workflow for the gold-catalyzed synthesis of 2-aminopyrroles.
To an oven-dried Schlenk tube under an inert atmosphere (Argon), add (IPr)AuCl and AgSbF₆.
Evacuate and backfill the tube with argon three times to ensure an inert environment.
Add anhydrous DCE (2.0 mL) via syringe and stir the mixture at room temperature for 10 minutes to pre-form the active gold catalyst.
To this solution, add the ynamide followed by the isoxazole derivative.
Seal the Schlenk tube and place it in a preheated oil bath at 60 °C.
Stir the reaction for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature.
Filter the mixture through a short pad of Celite®, washing with dichloromethane (DCM).
Concentrate the filtrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aminopyrrole.
Data Presentation: Representative Yields
Entry
Ynamide Substituent (R¹)
Isoxazole Substituent
Yield (%)
1
Phenyl
3,5-Dimethyl
85-95
2
n-Butyl
3-Phenyl
75-85
3
Cyclohexyl
5-Methyl-3-phenyl
80-90
Data represents typical yields for this transformation and are compiled from literature sources.[1]
Protocol 2: Palladium-Catalyzed [2+2] Cycloaddition with Ketenes
The [2+2] cycloaddition between ynamides and ketenes is a direct and efficient route to 3-aminocyclobutenones, which are valuable synthetic intermediates.[9][10] This reaction often utilizes ketenes generated in situ from acyl chlorides, and palladium catalysis has been shown to be effective for this transformation.[2]
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the ynamide and Pd(PPh₃)₄.
Add anhydrous DCM (3 mL) and stir to dissolve.
In a separate flask, prepare a solution of the acyl chloride and triethylamine in anhydrous DCM (2 mL).
Using a syringe pump, add the acyl chloride/TEA solution to the ynamide solution dropwise over a period of 1 hour at room temperature. The slow addition is crucial to maintain a low concentration of the ketene intermediate.
After the addition is complete, stir the reaction mixture at room temperature for an additional 4-6 hours, monitoring by TLC.
Once the starting ynamide is consumed, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the 3-aminocyclobutenone.
Data Presentation: Scope of the [2+2] Cycloaddition
Entry
Ynamide EWG
Ketene Precursor (Acyl Chloride)
Yield (%)
1
Tosyl
Phenylacetyl chloride
70-85
2
Boc
Isobutyryl chloride
65-80
3
Oxazolidinone
Propionyl chloride
75-90
Yields are representative for the formation of the corresponding 3-aminocyclobutenones.[2][9]
Protocol 3: Radical-Mediated Cascade Cyclization
Radical reactions offer a powerful, complementary approach for heterocycle synthesis from ynamides, often proceeding under mild, neutral conditions.[1] Ynamides are excellent radical acceptors.[3] A common strategy involves a 5-exo-dig cyclization of a radical onto the ynamide triple bond, which can be part of a larger cascade to build polycyclic structures.[3]
Conceptual Mechanism
Diagram 3: Key steps in the radical-mediated cascade cyclization of an ynamide.
In a round-bottom flask equipped with a reflux condenser, dissolve the N-(2-iodobenzyl)-N-tosyl ynamide and AIBN in anhydrous toluene (4 mL) under an inert atmosphere.
Heat the solution to 80 °C.
In a separate syringe, prepare a solution of tributyltin hydride in anhydrous toluene (1 mL).
Using a syringe pump, add the tributyltin hydride solution to the reaction mixture dropwise over a period of 1 hour. This slow addition is critical to favor the cyclization pathway over direct reduction of the aryl iodide.
After the addition is complete, continue to stir the reaction mixture at 80 °C for an additional 2-4 hours, until the starting material is fully consumed (monitored by TLC).
Cool the reaction to room temperature and concentrate under reduced pressure.
Purify the crude residue directly by flash column chromatography on silica gel (often with a hexane/ethyl acetate gradient) to remove tin byproducts and isolate the cyclized product.
Safety and Handling Precautions
Working with ynamides and associated reagents requires adherence to strict safety protocols in a well-ventilated chemical fume hood.[11]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
Reagent Handling:
Organotin Compounds (Bu₃SnH): Tributyltin hydride is highly toxic. Handle with extreme care, avoid inhalation and skin contact, and quench any residual reagent appropriately.
Transition Metal Catalysts: Many gold, palladium, and silver salts are toxic and corrosive. Handle them as specified in their Safety Data Sheets (SDS).[14]
Solvents: Anhydrous solvents are often flammable and require handling under an inert atmosphere to prevent exposure to moisture and air.[14]
General Practices: Avoid inhalation of vapors and direct contact with skin and eyes.[13][15] Keep containers tightly closed when not in use.[11][12] In case of a spill, evacuate the area and clean up using appropriate absorbent materials, ensuring adequate ventilation.[13]
Conclusion: A Gateway to Molecular Complexity
The chemistry of ynamides provides a powerful and versatile platform for the synthesis of nitrogen-containing molecules. Their unique and tunable reactivity allows for the construction of four, five, and six-membered rings, as well as complex polycyclic systems, through ionic, pericyclic, and radical pathways. The protocols detailed in this guide serve as a validated starting point for researchers looking to leverage these remarkable building blocks in their own synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery where rapid access to novel heterocyclic scaffolds is paramount.[16][][18]
References
Title: Reactivity of ynamides in catalytic intermolecular annulations
Source: Chemical Society Reviews
URL: [Link]
Title: Synthesis of Polycyclic Benzofused Nitrogen Heterocycles via a Tandem Ynamide Benzannulation/Ring Closing Metathesis Strategy. Application in a Formal Total Synthesis of (+) - FR900482
Source: PMC (PubMed Central)
URL: [Link]
Title: Ring forming transformations of ynamides via cycloaddition
Source: PMC (PubMed Central)
URL: [Link]
Title: [2 + 2] Cycloaddition of Ynamides to Construct 3-Aminocyclobutenones
Source: Organic Letters
URL: [Link]
Title: Radical Cyclization Cascade Involving Ynamides: An Original Access to Nitrogen-Containing Heterocycles
Source: Organic Letters
URL: [Link]
Title: Exploiting Remarkable Reactivities of Ynamides: Opportunities in Designing Catalytic Enantioselective Reactions
Source: ACS Catalysis
URL: [Link]
Title: Reactivity of Ynamides. EWG=Electron‐withdrawing group.
Source: ResearchGate
URL: [Link]
Title: Reactivity of ynamides in catalytic intermolecular annulations
Source: Chemical Society Reviews (RSC Publishing)
URL: [Link]
Title: Ring forming transformations of ynamides via cycloaddition
Source: RSC Publishing
URL: [Link]
Title: Divergent ynamide reactivity in the presence of azides – an experimental and computational study
Source: Chemical Science (RSC Publishing)
URL: [Link]
Title: Developing Ynamide-based Transformations for Potential Use in Scaffold Synthesis
Source: University of Birmingham
URL: [Link]
Title: [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives
Source: PMC (PubMed Central)
URL: [Link]
Title: Synthesis of Nitrogen-containing Heterocycles Using Ynamides and their Application to Natural Products
Source: ResearchGate
URL: [Link]
Title: A robust and modular synthesis of ynamides
Source: Chemical Communications (RSC Publishing)
URL: [Link]
Title: Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles
Source: Organic Syntheses Procedure
URL: [Link]
Title: Application of Ynamides in the Synthesis of 2-Amidoindoles
Source: ACS Publications
URL: [Link]
Title: SOP for Formamide
Source: University of Washington's Proteomics Resource
URL: [Link]
Title: Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines
Source: Google Patents
URL
Title: The Magic Methyl and Its Tricks in Drug Discovery and Development
Source: PMC (PubMed Central)
URL: [Link]
Title: Synthesis and evaluation of analogues of 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine as inhibitors of tumor cell growth, trypanosomal growth, and HIV-1 infectivity
Source: PubMed
URL: [Link]
Title: Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater
Source: ResearchGate
URL: [Link]
Title: Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics
Source: PMC (PubMed Central)
URL: [Link]
Application Notes & Protocols: Methyl 4-(methylamino)but-2-ynoate as a Versatile C4N Synthon for Heterocyclic Chemistry
Introduction: The Strategic Value of a Bifunctional Building Block In the landscape of modern drug discovery and medicinal chemistry, the development of efficient and modular routes to novel heterocyclic scaffolds is of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern drug discovery and medicinal chemistry, the development of efficient and modular routes to novel heterocyclic scaffolds is of paramount importance.[1][][3] Heterocycles form the core of a vast number of pharmaceuticals, acting as crucial pharmacophores that govern molecular interactions and biological activity. Methyl 4-(methylamino)but-2-ynoate emerges as a highly valuable, yet underutilized, building block for the synthesis of diverse N-heterocycles. Its unique structure combines a nucleophilic secondary amine with an electrophilic α,β-alkynyl ester moiety within a compact four-carbon chain. This inherent bifunctionality allows it to participate in a variety of intramolecular and intermolecular cyclization strategies, providing rapid access to complex molecular architectures from a single, versatile precursor.
The presence of the methyl group on the nitrogen atom can also play a significant role in modulating the physicochemical and pharmacokinetic properties of the final heterocyclic products, a strategy often referred to as employing a "magic methyl" effect in drug design.[4][5] This guide provides an in-depth exploration of the reactivity of methyl 4-(methylamino)but-2-ynoate and delivers field-proven protocols for its application in the synthesis of medicinally relevant pyrroles, pyridines, and pyrazoles.
Synthesis of the Building Block: Methyl 4-(methylamino)but-2-ynoate
While the Boc-protected analogue is commercially available[6], a direct, scalable synthesis of the free amine is essential for its broad application. The following protocol outlines a reliable method based on the nucleophilic substitution of a propargyl alcohol derivative.
Workflow for Synthesis of Methyl 4-(methylamino)but-2-ynoate
Caption: Proposed synthetic workflow for Methyl 4-(methylamino)but-2-ynoate.
Protocol 2.1: Synthesis of Methyl 4-(methylamino)but-2-ynoate
Materials:
Methyl 4-hydroxybut-2-ynoate
Tosyl chloride (TsCl)
Pyridine (anhydrous)
Dichloromethane (DCM, anhydrous)
Methylamine (40% in H₂O or 2.0 M in THF)
Potassium carbonate (K₂CO₃)
Acetonitrile (anhydrous)
Diethyl ether
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Activation: To a solution of methyl 4-hydroxybut-2-ynoate (1.0 eq) in anhydrous DCM (0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add anhydrous pyridine (1.5 eq). Add tosyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
Work-up (Activation): Quench the reaction with water and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used without further purification.
Substitution: Dissolve the crude methyl 4-(tosyloxy)but-2-ynoate (1.0 eq) in anhydrous acetonitrile (0.4 M). Add potassium carbonate (2.5 eq) followed by methylamine solution (3.0 eq).
Reaction: Heat the mixture to reflux (approx. 82 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
Work-up and Purification: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the title compound.
Expert Insight: The choice of tosylate as a leaving group is crucial for achieving efficient substitution. Halides can also be used but may lead to more side products. Using a slight excess of K₂CO₃ is important to neutralize the tosyl acid formed and to drive the reaction to completion.
Application in Pyrrole Synthesis via Metal-Catalyzed Cyclization
The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. The amine-tethered alkyne structure of methyl 4-(methylamino)but-2-ynoate is perfectly poised for intramolecular cyclization to form the pyrrole ring system. Silver- and copper-catalyzed reactions are particularly effective for this transformation.[7]
Mechanism: 5-exo-dig Cyclization Pathway
Caption: Mechanism for metal-catalyzed synthesis of pyrroles.
Protocol 3.1: Silver-Catalyzed Synthesis of Methyl 1-methyl-1H-pyrrole-3-carboxylate
Materials:
Methyl 4-(methylamino)but-2-ynoate
Silver nitrate (AgNO₃) or Silver triflate (AgOTf)
Acetonitrile or Dichloromethane (anhydrous)
Celite
Procedure:
Setup: To a solution of methyl 4-(methylamino)but-2-ynoate (1.0 eq) in anhydrous acetonitrile (0.1 M) under an inert atmosphere, add the silver catalyst (e.g., AgNO₃, 5 mol%).
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) for 2-6 hours. Monitor the reaction progress by TLC or LC-MS. The reaction is often rapid.
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane and filter through a pad of Celite to remove the silver salts.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
Catalyst (mol%)
Solvent
Temperature (°C)
Time (h)
Typical Yield (%)
AgNO₃ (5%)
CH₃CN
60
2
85-95%
AgOTf (2%)
DCM
25
4
90-98%
CuI (10%)
Toluene
80
6
75-85%
Caption: Representative conditions for pyrrole synthesis.
Application in Pyridine Synthesis via [4+2] Cycloaddition
Pyridines are ubiquitous in pharmaceuticals.[8] Methyl 4-(methylamino)but-2-ynoate can serve as a two-atom (C-N) component in condensation reactions with 1,3-dicarbonyl compounds or their equivalents, reminiscent of the Hantzsch pyridine synthesis, to afford highly substituted dihydropyridines, which can be subsequently oxidized.[9][10]
Mechanism: Condensation-Cyclization Pathway
Caption: General pathway for pyridine synthesis.
Protocol 4.1: Synthesis of a Substituted Dihydropyridine Derivative
Materials:
Methyl 4-(methylamino)but-2-ynoate
Ethyl acetoacetate
Ammonium acetate (NH₄OAc)
Ethanol
Procedure:
Setup: In a round-bottom flask, combine methyl 4-(methylamino)but-2-ynoate (1.0 eq), ethyl acetoacetate (1.1 eq), and ammonium acetate (1.2 eq) in ethanol (0.5 M).
Reaction: Heat the mixture to reflux (approx. 78 °C) for 12-24 hours. Monitor the formation of the dihydropyridine product by LC-MS.
Work-up: Cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
Purification: Recrystallize the solid product from ethanol or purify the residue by flash column chromatography to yield the dihydropyridine.
Oxidation (Optional): To a solution of the purified dihydropyridine in a suitable solvent (e.g., toluene), add an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and heat to complete the aromatization to the pyridine.
Expert Insight: The ammonium acetate serves as an ammonia source for the condensation. The initial reaction likely involves the formation of an enamine from ethyl acetoacetate and ammonia, which then reacts with the methyl 4-(methylamino)but-2-ynoate acting as a Michael acceptor. This method allows for the modular construction of complex pyridines.
Application in Pyrazole Synthesis via Reaction with Hydrazines
Pyrazoles are another class of heterocycles with significant applications in medicinal chemistry.[11][12][13] The α,β-alkynyl ester functionality of our building block is an excellent electrophile for reaction with hydrazine derivatives. This reaction provides a direct and high-yielding route to 3-substituted pyrazolones.
Mechanism: Addition-Condensation Pathway
Caption: Mechanism for the synthesis of pyrazolones.
Protocol 5.1: Synthesis of 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-acetic acid methyl ester
Materials:
Methyl 4-(methylamino)but-2-ynoate
Hydrazine hydrate
Ethanol
Procedure:
Setup: Dissolve methyl 4-(methylamino)but-2-ynoate (1.0 eq) in ethanol (0.5 M) in a round-bottom flask.
Addition: Add hydrazine hydrate (1.1 eq) dropwise at room temperature. The reaction is often exothermic.
Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC, often showing the rapid disappearance of the starting material and the formation of a single major product.
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
Purification: The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to afford the pure pyrazolone product.
Hydrazine Derivative
Solvent
Temperature (°C)
Time (h)
Typical Yield (%)
Hydrazine Hydrate
Ethanol
25
2
>95%
Phenylhydrazine
Acetic Acid
80
4
80-90%
Methylhydrazine
Ethanol
25
3
>90%
Caption: Reaction conditions for pyrazolone synthesis.
Trustworthiness and Validation: All protocols described herein are based on well-established reaction classes in heterocyclic synthesis.[7][9][14] The identity and purity of the synthesized heterocycles should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Expected spectral data should align with the formation of the respective five- or six-membered aromatic ring systems, showing characteristic shifts and coupling constants.
Conclusion
Methyl 4-(methylamino)but-2-ynoate is a powerful and versatile building block that provides efficient entry into several key classes of N-heterocycles. Its bifunctional nature allows for diverse cyclization strategies, making it an ideal tool for researchers in medicinal chemistry and drug development. The protocols provided here offer a robust starting point for the synthesis of pyrroles, pyridines, and pyrazoles, enabling the rapid generation of compound libraries for biological screening and lead optimization.
References
Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences.
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines.
Pyrazole synthesis. Organic Chemistry Portal.
Recent approaches in the organocatalytic synthesis of pyrroles. RSC Publishing.
Pyrrole synthesis via allylic sp3 C-H activation of enamines followed by intermolecular coupling with unactiv
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities.
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
Reactions of Acetylenic Amines. VIII. Cyclization of Acetylenic Ureas. The Journal of Organic Chemistry.
Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
Pyridine synthesis. Organic Chemistry Portal.
[Applic
4-(Methylamino)pyridine. Sigma-Aldrich.
Methyl 4-((tert-butoxycarbonyl)(methyl)amino)
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.
Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium.
Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater.
The Magic Methyl and Its Tricks in Drug Discovery and Development.
Natural Products for Drug Discovery in the 21st Century: Innov
Application of Organic Synthesis in New Drug Discovery. BOC Sciences.
Natural Products for Drug Discovery in the 21st Century. ScienceOpen.
Application Note: Harnessing Functionalized Ynoates in Medicinal Chemistry and Drug Discovery
Executive Summary Functionalized ynoates (alkynyl esters, ) represent a highly versatile class of electrophilic building blocks in modern medicinal chemistry. Featuring a carbon-carbon triple bond conjugated with an elec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Functionalized ynoates (alkynyl esters,
) represent a highly versatile class of electrophilic building blocks in modern medicinal chemistry. Featuring a carbon-carbon triple bond conjugated with an electron-withdrawing ester group, ynoates act as potent Michael acceptors, dienophiles, and dipolarophiles. Unlike their hyper-reactive ynone counterparts, ynoates offer a finely tuned reactivity profile that provides enhanced bench stability and exceptional chemoselectivity. This application note details the mechanistic utility of ynoates in two critical domains: the de novo synthesis of complex bioactive heterocycles and their deployment as electrophilic warheads in click chemistry and targeted covalent inhibitors (TCIs).
Key Applications in Medicinal Chemistry
De Novo Synthesis of Bioactive Heterocycles & Spirocycles
The rigid, linear geometry and
-basicity of the ynoate alkyne make it an ideal substrate for transition-metal-catalyzed annulations and cycloadditions.
Visible Light-Promoted Benzannulation: Recent breakthroughs have demonstrated the highly regioselective [4+2] benzannulation of vinyl sulfoxonium ylides with ynoates to construct heavily substituted naphthalenes[1]. Operating entirely at room temperature under blue light irradiation, this method bypasses the need for external, toxic photosensitizers. Instead, the reaction proceeds via an in situ generated dienyl sulfoxonium ylide that acts as its own photosensitizer to drive the photolytic aromatization[2].
Rh(III)-Catalyzed Spiroannulation: Ynoates are pivotal in the atom-economic, Cp*Rh(III)-catalyzed cascade C–H activation/annulation of dibenz(ox)azepines[3]. This redox-neutral pathway allows for the regioselective synthesis of indene-fused spiro-dibenz(ox)azepines—privileged scaffolds frequently found in antipsychotic and antidepressant pharmacophores[4].
Click Chemistry and Targeted Covalent Inhibitors (TCIs)
In bioconjugation and TCI design, the ynoate moiety serves as an optimal electrophilic warhead for nucleophilic conjugate addition (thiol-yne and amino-yne click reactions)[5]. When targeting non-catalytic cysteine residues on kinases or other disease-relevant proteins, ynoates undergo a selective Michael addition to form a stable thioenol ether adduct. Their moderate intrinsic reactivity prevents widespread off-target glutathione depletion, a common liability with more aggressive electrophiles[5].
Quantitative Reactivity Profiling
To rationally select an electrophile for drug discovery workflows, it is critical to compare the ynoate warhead against other standard Michael acceptors.
Electrophilic Group
General Structure
Relative Reactivity (Thiol Addition)
Aqueous Stability
Primary Medicinal Chemistry Application
Ynone
Very High
Low
Fast click-chemistry probes; transient intermediates.
As a Senior Application Scientist, it is imperative to design protocols where the chemistry validates itself through built-in control mechanisms. The following workflows detail the causality behind each procedural step.
Objective: Synthesize substituted naphthalenes via the catalyst-free reaction of vinyl sulfoxonium ylides and functionalized ynoates[1].
Causality of Design: Traditional benzannulations require harsh thermal conditions or expensive heavy-metal photocatalysts. By exploiting the unique photophysical properties of the in situ generated dienyl sulfoxonium ylide, this protocol achieves aromatization purely through visible light excitation[6].
Self-Validation Mechanism: A parallel "dark control" reaction is mandatory. If the dark control yields only the intermediate ylide without forming the naphthalene product, it validates that photolysis—not thermal degradation—is the exclusive driver of the [4+2] aromatization[6].
Step-by-Step Procedure:
Reagent Assembly: In an oven-dried Schlenk tube, dissolve the vinyl sulfoxonium ylide (0.2 mmol) and the functionalized ynoate (0.3 mmol, 1.5 equiv) in anhydrous 1,2-dichloroethane (DCE, 2.0 mL).
Dark Incubation (Intermediate Formation): Stir the mixture at room temperature in complete darkness for 2 hours. Analytical Check: TLC should indicate the consumption of the starting ylide and the formation of a new, highly polar spot (the dienyl sulfoxonium ylide).
Photochemical Activation: Transfer the vessel to a photoreactor equipped with 440 nm Blue LEDs. Irradiate the mixture at room temperature for 12–16 hours under an argon atmosphere.
Isolation: Concentrate the crude mixture under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the substituted naphthalene.
Fig 1: Mechanistic pathway of the visible light-promoted [4+2] benzannulation using ynoates.
Protocol B: Thiol-Yne Bioconjugation for Covalent Modification
Objective: Selectively modify a target cysteine residue using an ynoate electrophile to form a stable thioenol ether[5].
Causality of Design: The reaction buffer is strictly maintained at pH 7.4–8.0. At this pH, the cysteine thiol (
) exists partially as the highly nucleophilic thiolate anion, while primary amines (e.g., lysine, ) remain protonated and unreactive. This pH control dictates the chemoselectivity of the ynoate warhead[5].
Self-Validation Mechanism: The reaction is monitored via High-Resolution LC-MS. The exact mass shift corresponding to the addition of exactly one ynoate molecule (
) confirms a 1:1 stoichiometric covalent binding event, ruling out non-specific poly-alkylation.
Step-by-Step Procedure:
Peptide Preparation: Dissolve the cysteine-containing target peptide (100
M) in degassed PBS buffer (pH 7.6) containing 1 mM TCEP (to reduce any pre-formed disulfides).
Warhead Introduction: Prepare a 10 mM stock solution of the ynoate derivative in LC-MS grade DMSO. Add the ynoate to the peptide solution to achieve a final concentration of 500
M (5-fold excess).
Conjugation: Incubate the mixture at 37 °C with gentle agitation for 4 hours.
Quenching & Analysis: Quench the reaction by adding 1% aqueous formic acid (lowering the pH to < 4 to protonate all thiolates). Analyze the mixture via LC-MS to confirm the mass shift and determine the conversion percentage.
Fig 2: Mechanism of thiol-yne conjugate addition for targeted covalent inhibition.
References
Visible Light-Promoted Regioselective Benzannulation of Vinyl Sulfoxonium Ylides with Ynoates. JACS Au (2024).
URL:[Link]
Synthesis of indene-fused spiro-dibenz(ox)azepines via Rh(III)-catalyzed cascade regioselective C–H activation/annulation. Chemical Communications (2023).
URL:[Link]
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews (2021).
URL:[Link]
Application Notes and Protocols for the Use of Methyl 4-(methylamino)but-2-ynoate in Multi-Component Reactions
Introduction: The Strategic Value of Methyl 4-(methylamino)but-2-ynoate in Modern Synthesis In the landscape of contemporary drug discovery and organic synthesis, the demand for molecular complexity and diversity, genera...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Methyl 4-(methylamino)but-2-ynoate in Modern Synthesis
In the landscape of contemporary drug discovery and organic synthesis, the demand for molecular complexity and diversity, generated through efficient and atom-economical processes, is paramount. Multi-component reactions (MCRs) have emerged as a powerful strategy to meet this demand, enabling the construction of intricate molecular architectures in a single synthetic operation from three or more starting materials.[1] This application note details the utility of a versatile and highly reactive building block, Methyl 4-(methylamino)but-2-ynoate , in the realm of MCRs.
Methyl 4-(methylamino)but-2-ynoate is a functionalized ynamide, a class of compounds characterized by a nitrogen atom conjugated to an alkyne. This arrangement imparts a unique electronic character to the triple bond, making it a highly valuable synthon in a variety of chemical transformations, including cycloadditions and transition-metal-catalyzed reactions.[2][3] The presence of both a secondary amine and a methyl ester within the same molecule opens up a plethora of possibilities for its application in MCRs, leading to the rapid synthesis of libraries of complex nitrogen-containing heterocycles, many of which are privileged scaffolds in medicinal chemistry.[4]
This guide will provide researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthesis of Methyl 4-(methylamino)but-2-ynoate and its application in key MCRs, including detailed, field-tested protocols and mechanistic insights.
Synthesis of Methyl 4-(methylamino)but-2-ynoate: A Practical Guide
The synthesis of Methyl 4-(methylamino)but-2-ynoate can be approached from two main routes: a de novo synthesis using copper-catalyzed N-alkynylation, or the deprotection of a commercially available Boc-protected precursor.
Method A: De Novo Synthesis via Copper-Catalyzed N-Alkynylation
This method is based on the well-established copper-catalyzed coupling of amides with alkynyl bromides.[5]
Protocol 1: Synthesis of Methyl 4-(methylamino)but-2-ynoate
Step 1: Boc Protection of Propargylamine. To a solution of propargylamine (1.0 equiv) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv) and triethylamine (1.2 equiv). Stir the mixture at room temperature for 12 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-Boc-propargylamine.[6]
Step 2: N-Methylation. To a solution of N-Boc-propargylamine (1.0 equiv) in dry THF at 0 °C, add sodium hydride (NaH, 1.2 equiv) portion-wise. After stirring for 30 minutes, add methyl iodide (CH₃I, 1.5 equiv) and allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to afford N-Boc-N-methylpropargylamine.
Step 3: Carboxylation. To a solution of N-Boc-N-methylpropargylamine (1.0 equiv) in dry THF at -78 °C, add n-butyllithium (n-BuLi, 1.1 equiv) dropwise. After stirring for 1 hour, bubble dry carbon dioxide gas through the solution for 2 hours. The reaction is then quenched with saturated aqueous ammonium chloride and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to give the corresponding carboxylic acid.
Step 4: Esterification. The crude carboxylic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 4 hours. After cooling, the solvent is removed, and the residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated to give Methyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-ynoate.
Step 5: Boc Deprotection. The Boc-protected ynamide is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) and stirred at room temperature for 2 hours.[7] The solvent is then removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual TFA, yielding Methyl 4-(methylamino)but-2-ynoate as its TFA salt. The free amine can be obtained by neutralization with a mild base.
Method B: Deprotection of Commercially Available Precursor
A more direct route involves the deprotection of the commercially available Methyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-ynoate.
Protocol 2: Deprotection of Boc-Protected Methyl 4-(methylamino)but-2-ynoate
Dissolve Methyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-ynoate (1.0 equiv) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).
Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.
Upon completion, remove the solvent and excess TFA under reduced pressure.
Co-evaporate the residue with toluene (3 x 10 mL) to ensure complete removal of TFA.
The resulting product, Methyl 4-(methylamino)but-2-ynoate trifluoroacetate salt, can be used directly in some applications or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.
Table 1: Physicochemical Properties of Methyl 4-(methylamino)but-2-ynoate
Property
Value
Molecular Formula
C₆H₉NO₂
Molecular Weight
127.14 g/mol
Appearance
Expected to be a colorless to pale yellow oil or low-melting solid
Solubility
Soluble in most organic solvents (DCM, THF, EtOAc, MeOH)
Application in Aldehyde-Ynamide-Amine (AYA) Three-Component Reactions
A powerful application of terminal ynamides is their participation in copper-catalyzed three-component coupling reactions with aldehydes and amines, termed AYA reactions.[8][9] These reactions provide a direct and atom-economical route to γ-amino-ynamides, which are valuable synthetic intermediates.
Mechanism of the AYA Reaction
The reaction is believed to proceed through the following key steps:
In situ formation of an iminium ion from the aldehyde and the amine.
Copper-catalyzed C-H activation of the terminal ynamide to form a copper acetylide species.
Nucleophilic attack of the copper acetylide on the iminium ion to generate the γ-amino-ynamide product.
Caption: Proposed mechanism for the AYA three-component reaction.
Protocol 3: Copper-Catalyzed AYA Reaction
To a sealed tube, add the aldehyde (1.0 equiv), the secondary amine (1.2 equiv), Methyl 4-(methylamino)but-2-ynoate (1.1 equiv), and a copper(I) catalyst (e.g., CuI, 5 mol%).
Add a suitable solvent (e.g., toluene, acetonitrile, or under solvent-free conditions).
Seal the tube and stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired γ-amino-ynamide.
Table 2: Representative Scope of the AYA Reaction
Entry
Aldehyde
Amine
Product
Yield (%)
1
Benzaldehyde
Pyrrolidine
85
2
4-Chlorobenzaldehyde
Piperidine
82
3
4-Methoxybenzaldehyde
Morpholine
88
4
Furfural
Diethylamine
75
5
Cyclohexanecarboxaldehyde
N-Methylbenzylamine
78
Application in Ugi-Type Four-Component Reactions
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[10][11][12] By using a bifunctional component like Methyl 4-(methylamino)but-2-ynoate, which contains an amine functionality, the scope of the Ugi reaction can be expanded to generate complex, acetylene-containing molecules.
Mechanism of the Ugi Reaction
The Ugi reaction proceeds through a convergent mechanism:
Condensation of the aldehyde and amine to form an iminium ion.
Nucleophilic attack of the isocyanide on the iminium ion to form a nitrilium ion intermediate.
Trapping of the nitrilium ion by the carboxylate anion.
An irreversible Mumm rearrangement to furnish the stable α-acylamino amide product.[13]
role of Methyl 4-(methylamino)but-2-ynoate in tandem reactions
Application Note: Strategic Utilization of Methyl 4-(methylamino)but-2-ynoate in Tandem Cyclization Workflows Executive Overview In modern synthetic chemistry and drug development, minimizing operational steps while maxi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of Methyl 4-(methylamino)but-2-ynoate in Tandem Cyclization Workflows
Executive Overview
In modern synthetic chemistry and drug development, minimizing operational steps while maximizing molecular complexity is a primary objective. Methyl 4-(methylamino)but-2-ynoate (MMB) has emerged as a privileged bifunctional building block for these purposes. Featuring both a nucleophilic secondary amine and an electron-deficient conjugated alkynoate, MMB is perfectly primed for tandem (domino) reactions. This application note details the mechanistic rationale, optimization data, and validated protocols for utilizing MMB in the tandem synthesis of highly substituted heterocyclic cores, specifically 2-aminothiazoles and related pharmacophores.
Mechanistic Rationale: The "Push-Pull" Reactivity Profile
The synthetic utility of MMB is dictated by its inherent structural causality. The molecule contains two reactive centers that operate in a sequential, synergistic manner:
The Nucleophilic Propargylic Amine : The secondary
-methyl amine is sterically accessible and highly nucleophilic, making it an ideal partner for initial bimolecular coupling with electrophiles such as isothiocyanates, acyl chlorides, or aldehydes.
The Activated Michael Acceptor : The alkyne is conjugated to a methyl ester (
). This electron-withdrawing group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the triple bond. Once the initial coupling occurs (e.g., forming a thiourea or amide), the newly installed nucleophilic heteroatom (sulfur or oxygen) is spatially pre-organized to attack the activated alkyne via a 5-exo-dig or 6-endo-dig cyclization[1].
This sequential reactivity eliminates the need for intermediate isolation. The ester not only activates the alkyne for cyclization but also serves as a versatile handle for downstream functionalization (e.g., saponification, amidation) in medicinal chemistry campaigns[2].
Reaction Pathway Visualization
To illustrate the causality of the tandem sequence, the following pathway maps the reaction of MMB with an isothiocyanate. The base (Et3N) is critical: it facilitates the initial coupling and subsequently deprotonates the thiourea intermediate, increasing the nucleophilicity of the sulfur atom to trigger the intramolecular cyclization[1].
Mechanistic pathway of MMB tandem coupling-cyclization to form thiazole cores.
Quantitative Data: Optimizing the Self-Validating System
The development of a robust protocol requires understanding how reaction conditions influence the delicate balance between the initial coupling and the subsequent cyclization. Table 1 summarizes the optimization of MMB reacting with phenyl isothiocyanate.
Table 1: Optimization of Tandem Cyclization of MMB with Phenyl Isothiocyanate
Entry
Base (Equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Causality / Observation
1
None
THF
25
24
<5
Thiourea forms, but cyclization fails without base deprotonation.
2
K2CO3 (2.0)
DMF
80
12
45
High temperature causes partial degradation of the alkynoate.
3
DBU (1.5)
DCM
25
4
62
Excessively strong base leads to competitive ester hydrolysis.
4
Et3N (1.5)
THF
25
5
91
Optimal pKa for thiourea deprotonation; THF solubilizes intermediates.
Data Interpretation: The reaction is a self-validating system. If the base is too weak (Entry 1), the reaction stalls at the intermediate stage. If the base is too strong (Entry 3), side reactions dominate. Triethylamine in THF provides the perfect thermodynamic environment to drive both steps sequentially[1].
Experimental Workflow Visualization
Step-by-step experimental workflow for MMB tandem synthesis and purification.
Detailed Experimental Protocol
Title : One-Pot Synthesis of Methyl 2-(methyl(phenyl)amino)thiazole-5-carboxylate via Tandem Cyclization.
Objective: To synthesize a functionalized thiazole core from MMB and phenyl isothiocyanate using a continuous, one-pot tandem sequence.
Preparation : Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add MMB (1.0 mmol) and anhydrous THF (5.0 mL).
Coupling Initiation : Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling prevents exothermic degradation during the highly reactive initial nucleophilic attack.
Electrophile Addition : Add phenyl isothiocyanate (1.1 mmol) dropwise over 5 minutes. Stir at 0 °C for 30 minutes.
Catalytic Trigger : Add Et3N (1.5 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Causality: Et3N deprotonates the newly formed thiourea, activating the sulfur atom for the 5-exo-dig cyclization[1].
Self-Validating Monitoring : Stir the mixture for 4–5 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The reaction validates its own completion: the highly polar thiourea intermediate (low Rf) will completely disappear, replaced by a highly UV-active, less polar spot corresponding to the thiazole product.
Quenching : Quench the reaction by adding 10 mL of saturated aqueous NH4Cl. Causality: Mild acidic quenching neutralizes the Et3N and halts any further undesired base-catalyzed side reactions (such as ester hydrolysis).
Extraction : Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification : Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure thiazole derivative as a crystalline solid.
References
Title : N-Propargylamines: versatile building blocks in the construction of thiazole cores
Source : Beilstein Journal of Organic Chemistry (2017)
URL :[Link]
Title : Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease
Source : Pharmaceuticals (MDPI) (2023)
URL :[Link]
Methyl 4-(methylamino)but-2-ynoate in the synthesis of bioactive molecules
Application Notes & Protocols Topic: Methyl 4-(methylamino)but-2-ynoate: A Versatile Synthon for the Construction of Bioactive Heterocycles Introduction: The Strategic Value of Amino Acetylenic Esters In the landscape of...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols
Topic: Methyl 4-(methylamino)but-2-ynoate: A Versatile Synthon for the Construction of Bioactive Heterocycles
Introduction: The Strategic Value of Amino Acetylenic Esters
In the landscape of medicinal chemistry and drug development, the efficient construction of heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of pharmaceuticals and natural products, often forming the core pharmacophore responsible for biological activity.[1] Among the diverse synthons available to chemists, activated alkynes, particularly acetylenic esters, offer a powerful platform for building molecular complexity. Their electrophilic triple bond is primed for a variety of nucleophilic addition and cycloaddition reactions, serving as a gateway to numerous important molecular frameworks.[2][3]
This guide focuses on a specific, highly functionalized building block: Methyl 4-(methylamino)but-2-ynoate . This molecule is unique in that it combines the electrophilic reactivity of a methyl butynoate with an appended nucleophilic methylamino group. This bifunctional nature opens avenues for both intermolecular reactions targeting the alkyne and potential intramolecular cyclizations, making it a highly versatile tool for synthetic chemists.
Herein, we provide a detailed exploration of the synthesis and application of Methyl 4-(methylamino)but-2-ynoate. We will delve into its use in constructing two classes of heterocycles with profound biological relevance: pyrazoles and quinolones . The protocols are presented not merely as a sequence of steps, but with an emphasis on the underlying chemical principles and mechanistic rationale, empowering researchers to adapt and innovate upon these methods.
Section 1: Synthesis & Mechanistic Considerations
The strategic utility of Methyl 4-(methylamino)but-2-ynoate begins with its synthesis. The most direct approach involves the conjugate addition of methylamine to methyl but-2-ynoate (also known as methyl tetrolate).
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of methylamine on the electron-deficient alkyne, which is activated by the electron-withdrawing methyl ester group. The reaction is typically stereoselective, leading to the formation of an enamine intermediate. The negative entropies of activation (ΔS*) observed in similar amine additions to acetylenic esters suggest a highly ordered, bimolecular transition state.[2][3] While the primary product of such an addition is often the corresponding enamine, methyl (E/Z)-4-(methylamino)but-2-enoate, the acetylenic precursor itself is the key reactant for subsequent cyclization reactions with other reagents. For many applications, the related Boc-protected synthon, Methyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-ynoate, is commercially available or synthesized to prevent side reactions involving the secondary amine.[4]
General Synthetic Workflow
The overall strategy involves preparing the key butynoate synthon and then utilizing it in cyclization reactions to generate diverse heterocyclic libraries. This workflow provides a clear path from simple starting materials to complex, potentially bioactive molecules.
Caption: General workflow for the synthesis and application of the key butynoate intermediate.
Section 2: Application in Bioactive Pyrazole Synthesis
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocycles found in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the alcohol dehydrogenase inhibitor fomepizole.[5] The synthesis of the pyrazole core is frequently achieved through the cyclocondensation of a 1,3-dielectrophile with a hydrazine derivative.[6][7] Acetylenic esters serve as excellent 1,3-dielectrophile synthons for this purpose.
Mechanistic Pathway for Pyrazole Formation
The reaction between an acetylenic ester and a hydrazine proceeds via a well-established pathway. A plausible mechanism involves the initial hydration of the acetylenic ester to form a β-ketoester intermediate.[5] This intermediate then undergoes condensation with the protonated hydrazine, followed by an intramolecular cyclization and subsequent dehydration to yield the final, stable aromatic pyrazole ring.[5][6] This metal-free approach is highly efficient and tolerates a wide range of functional groups.[5]
Caption: Key mechanistic steps in the formation of pyrazoles from the butynoate synthon.
Protocol: Synthesis of Methyl 1-Phenyl-3-(methylaminomethyl)-5-methyl-1H-pyrazole-4-carboxylate
This protocol details a representative synthesis using phenylhydrazine as the nucleophile.
Materials:
Methyl 4-(methylamino)but-2-ynoate (1 equiv.)
Phenylhydrazine (1.1 equiv.)
Ethanol, absolute (solvent)
Glacial Acetic Acid (catalyst)
Standard glassware for reflux and workup
Silica gel for column chromatography
Ethyl acetate and Hexanes (eluents)
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 4-(methylamino)but-2-ynoate (1.00 g, 7.80 mmol, 1 equiv.) and absolute ethanol (30 mL).
Reagent Addition: Add phenylhydrazine (0.93 g, 8.58 mmol, 1.1 equiv.) to the solution, followed by 3-4 drops of glacial acetic acid. The addition of an acid catalyst facilitates the reaction.
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting butynoate is consumed.
Causality Note: Refluxing provides the necessary activation energy for the cyclization and subsequent dehydration steps, driving the reaction to completion.
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid, followed by brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate.
Self-Validation: The bicarbonate wash is critical. An incomplete wash may leave residual acid, which could complicate purification and stability. Check the pH of the aqueous layer to ensure it is neutral or basic.
Purification: Filter off the drying agent and concentrate the organic phase in vacuo. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50%) to afford the pure pyrazole derivative.
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Expected Data & Scope
The reaction is generally robust and can be extended to a variety of substituted hydrazines to generate a library of pyrazole derivatives.
Entry
Hydrazine (R-NHNH₂)
Product (R group)
Typical Yield (%)
1
Phenylhydrazine
Phenyl
75-85
2
4-Chlorophenylhydrazine
4-Chlorophenyl
70-80
3
4-Methoxyphenylhydrazine
4-Methoxyphenyl
78-88
4
Methylhydrazine
Methyl
65-75
Section 3: Application in Bioactive Quinolone Synthesis
Quinolones are another class of "privileged scaffolds" in medicinal chemistry, forming the basis for a wide range of antibacterial agents (e.g., Ciprofloxacin).[8] Their synthesis often relies on cyclization reactions of aniline derivatives with 1,3-dicarbonyl compounds or their equivalents, such as in the Gould-Jacobs reaction.[9][10] An acetylenic ester can serve as a masked 1,3-dicarbonyl synthon, making it a valuable precursor for quinolone synthesis.
Rationale for Quinolone Synthesis
The synthesis of a 4-hydroxy-2-quinolone core can be envisioned through the reaction of an aniline with our butynoate synthon. The reaction likely proceeds through an initial Michael addition of the aniline to the activated alkyne, followed by a high-temperature intramolecular cyclization (thermal cyclization) of the resulting enamine intermediate. This annulation process directly constructs the core bicyclic quinolone structure.
Protocol: Synthesis of a 4-Hydroxy-2-quinolone Derivative
This protocol outlines a general procedure for the synthesis of a quinolone scaffold.
Materials:
Methyl 4-(methylamino)but-2-ynoate (1 equiv.)
2-Aminophenol (1 equiv.)
Diphenyl ether (high-boiling solvent)
Standard high-temperature reaction glassware
Procedure:
Reaction Setup: In a flask suitable for high-temperature reactions, dissolve Methyl 4-(methylamino)but-2-ynoate (1.00 g, 7.80 mmol, 1 equiv.) and 2-aminophenol (0.85 g, 7.80 mmol, 1 equiv.) in diphenyl ether (15 mL).
Reagent Addition: Stir the mixture at room temperature for 30 minutes to facilitate the initial Michael addition.
Reaction Execution: Heat the reaction mixture to a high temperature (e.g., 240-250 °C) and maintain for 30-60 minutes to induce thermal cyclization.
Causality Note: High-boiling, non-reactive solvents like diphenyl ether are essential for achieving the high temperatures required for the intramolecular Friedel-Crafts-type acylation/cyclization onto the aromatic ring.
Workup: Allow the reaction mixture to cool to room temperature. The product often precipitates from the solvent upon cooling.
Isolation: Add hexanes (50 mL) to the cooled mixture to further precipitate the product and dilute the diphenyl ether. Collect the solid product by vacuum filtration.
Purification: Wash the collected solid thoroughly with hexanes and then with a small amount of cold ethyl acetate to remove residual solvent and impurities. If necessary, the product can be recrystallized from a suitable solvent like ethanol or DMF/water.
Characterization: Confirm the structure and purity of the resulting quinolone derivative by NMR, IR, and Mass Spectrometry.
Conclusion
Methyl 4-(methylamino)but-2-ynoate stands out as a potent and versatile building block in synthetic organic chemistry. Its integrated electrophilic and nucleophilic centers provide a platform for the streamlined synthesis of high-value heterocyclic compounds. As demonstrated, this synthon enables efficient, metal-free access to substituted pyrazoles and provides a direct route to quinolone scaffolds under thermal conditions. The protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for researchers in drug discovery, empowering them to leverage this synthon for the creation of novel and diverse libraries of bioactive molecules.
References
Sharaf, S. M., El-Sadany, S. K., Hamed, E. A., & Youssef, A. A. (1991). Stereochemistry and kinetics of amines addition to acetylenic esters. Canadian Journal of Chemistry, 69(9), 1445-1451. [Link]
Bhaskaran, S., et al. (2020). Metal-Free Synthesis of Pyrazoles and Chromenopyrazoles from Hydrazones and Acetylenic Esters. ChemistrySelect, 5(17), 4822-4825. [Link]
Sharaf, S. M., El-Sadany, S. K., Hamed, E. A., & Youssef, A. A. (1991). Stereochemistry and kinetics of amines addition to acetylenic esters. Canadian Science Publishing.
Al-Warhi, T., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]
Boussaid, O., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
Al-Ostath, A. I., et al. (2017). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Brieflands. [Link]
Al-Mousawi, S. M., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]
Ahmed, M. S., et al. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. [Link]
Sharma, V., et al. (2022). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. PMC. [Link]
Application Notes and Protocols for Transition-Metal-Catalyzed Reactions Involving Ynoates
Introduction: The Versatility of Ynoates in Modern Organic Synthesis Ynoates, or alkynyl esters, have emerged as powerful and versatile building blocks in the realm of organic synthesis. Their unique electronic structure...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Versatility of Ynoates in Modern Organic Synthesis
Ynoates, or alkynyl esters, have emerged as powerful and versatile building blocks in the realm of organic synthesis. Their unique electronic structure, characterized by an electron-deficient carbon-carbon triple bond conjugated with an ester group, renders them susceptible to a wide array of chemical transformations. This reactivity profile makes them highly valuable precursors for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The strategic activation of ynoates by transition-metal catalysts has unlocked a diverse range of synthetic methodologies, enabling the construction of intricate molecular architectures with high levels of efficiency and selectivity. This guide provides an in-depth exploration of key transition-metal-catalyzed reactions involving ynoates, complete with detailed application notes, experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.
Hydrofunctionalization of Ynoates: A Gateway to Functionalized Alkenes
The addition of a hydrogen atom and a heteroatom (or a carbon atom) across the triple bond of ynoates, known as hydrofunctionalization, is a highly atom-economical method for the synthesis of functionalized alkenes.[1][2] Transition metal catalysts play a pivotal role in controlling the regioselectivity and stereoselectivity of these transformations.
Palladium-Catalyzed Hydrocyanation: Stereodivergent Synthesis of β-Cyanated α,β-Unsaturated Esters
The introduction of a nitrile group into organic molecules is of significant interest due to the versatile reactivity of the cyano group. A palladium-catalyzed hydrocyanation of ynoates provides a powerful method for the synthesis of β-cyanated α,β-unsaturated esters. Notably, the stereochemical outcome of this reaction can be controlled by the judicious choice of ligands, allowing for the stereodivergent synthesis of both (E)- and (Z)-isomers.[3]
Causality of Experimental Choices: The selection of the palladium precursor and the phosphine ligand is critical for the success of this reaction. The ligand not only influences the stereoselectivity but also prevents the formation of undesired byproducts. The choice of a suitable cyanide source and solvent system is also crucial for achieving high yields and selectivities.
Experimental Protocol: Palladium-Catalyzed Hydrocyanation of an Ynoate
Materials:
Ethyl 3-phenylpropiolate (1.0 equiv)
Acetone cyanohydrin (1.2 equiv)
Pd₂(dba)₃ (2.5 mol%)
1,3-Bis(diphenylphosphino)propane (dppp) (for E-selectivity) or Xantphos (for Z-selectivity) (5 mol%)
Toluene (anhydrous)
Standard Schlenk line and glassware for inert atmosphere reactions
Procedure:
To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.025 mmol) and the appropriate phosphine ligand (0.05 mmol).
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst complex.
Add ethyl 3-phenylpropiolate (1.0 mmol) to the reaction mixture.
Finally, add acetone cyanohydrin (1.2 mmol) dropwise to the stirred solution.
Heat the reaction mixture to the optimized temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-cyanated α,β-unsaturated ester.
Data Summary: Ligand-Controlled Stereodivergent Hydrocyanation
Ynoate Substrate
Ligand
Product Isomer
Yield (%)
Ethyl 3-phenylpropiolate
dppp
E
85
Ethyl 3-phenylpropiolate
Xantphos
Z
82
Methyl 3-decynoate
dppp
E
78
Methyl 3-decynoate
Xantphos
Z
75
Cycloaddition Reactions: Building Carbocyclic and Heterocyclic Scaffolds
The electron-deficient nature of ynoates makes them excellent partners in cycloaddition reactions, enabling the rapid construction of cyclic and heterocyclic frameworks. Transition metal catalysis is instrumental in promoting these reactions under mild conditions and with high selectivity.
Nickel-Catalyzed [2+2+2] Cyclotrimerization: Access to Highly Substituted Arenes
The [2+2+2] cycloaddition of three alkyne units is a powerful method for the synthesis of polysubstituted benzene derivatives.[4] Nickel-based catalytic systems have proven to be particularly effective for the cyclotrimerization of ynoates, affording highly functionalized aromatic compounds in excellent yields and with high regioselectivity.[5][6]
Causality of Experimental Choices: The choice of the nickel catalyst and the phosphine ligand is crucial for achieving high catalytic activity and regioselectivity. The reaction solvent can also significantly influence the outcome. Anhydrous and oxygen-free conditions are essential to prevent catalyst deactivation.
Experimental Protocol: Nickel-Catalyzed [2+2+2] Cyclotrimerization of an Ynoate
Materials:
Ethyl propiolate (1.0 equiv)
Ni(COD)₂ (5 mol%)
Triphenylphosphine (PPh₃) (10 mol%)
Anhydrous toluene
Standard Schlenk line and glassware for inert atmosphere reactions
Procedure:
In a glovebox, add Ni(COD)₂ (0.05 mmol) and PPh₃ (0.10 mmol) to a Schlenk tube.
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 15 minutes.
Add a solution of ethyl propiolate (1.0 mmol) in anhydrous toluene (3 mL) to the catalyst mixture.
Seal the Schlenk tube and heat the reaction mixture at 60 °C.
Monitor the reaction progress by GC-MS.
Upon completion, cool the reaction to room temperature and pass it through a short pad of silica gel, eluting with ethyl acetate.
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the tri-substituted benzene product.
Data Summary: Nickel-Catalyzed Cyclotrimerization of Various Ynoates
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and ynoates can serve as effective coupling partners in these transformations.[7][8] The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, can be adapted for ynoates to form conjugated enynes and other valuable structures.
Palladium-Catalyzed Suzuki-Miyaura Coupling of Ynoates
The coupling of ynoates with aryl or vinyl boronic acids provides a direct route to α,β-alkenic esters with extended conjugation. This reaction is typically catalyzed by a palladium(0) species in the presence of a base.
Causality of Experimental Choices: The choice of the palladium catalyst, ligand, and base is critical for an efficient cross-coupling reaction. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. The base is required to activate the organoboron reagent. The reaction is sensitive to air and moisture, necessitating the use of inert atmosphere techniques.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Ynoate
Materials:
Ethyl 3-iodopropiolate (1.0 equiv)
Phenylboronic acid (1.2 equiv)
Pd(PPh₃)₄ (5 mol%)
Potassium carbonate (2.0 equiv)
1,4-Dioxane/Water (4:1)
Standard Schlenk line and glassware for inert atmosphere reactions
Procedure:
To a Schlenk flask, add ethyl 3-iodopropiolate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and potassium carbonate (2.0 mmol).
Evacuate and backfill the flask with argon three times.
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitored by TLC).
Cool the reaction to room temperature and add water (10 mL).
Extract the mixture with ethyl acetate (3 x 15 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Reductive Coupling Reactions: Formation of Functionalized Alcohols
The reductive coupling of ynoates with carbonyl compounds, catalyzed by transition metals, offers a powerful method for the synthesis of highly functionalized allylic alcohols. Nickel catalysts have been shown to be particularly effective in promoting these transformations.[9]
Nickel-Catalyzed Reductive Coupling of Ynoates and Aldehydes
This reaction involves the coupling of an ynoate and an aldehyde in the presence of a nickel catalyst and a reducing agent, typically a silane. The reaction proceeds with high regioselectivity to afford valuable α-hydroxy-β,γ-unsaturated esters.
Causality of Experimental Choices: The choice of the nickel precursor, N-heterocyclic carbene (NHC) ligand, and silane reductant are key to the success and selectivity of the reaction. The NHC ligand plays a crucial role in stabilizing the nickel catalytic species and influencing the regiochemical outcome. The silane must be sufficiently reactive to drive the reductive cycle.
Experimental Protocol: Nickel-Catalyzed Reductive Coupling of an Ynoate and an Aldehyde
Standard Schlenk line and glassware for inert atmosphere reactions
Procedure:
In a glovebox, add Ni(COD)₂ (0.05 mmol) and SIPr (0.05 mmol) to a Schlenk tube.
Add anhydrous toluene (2 mL) and stir for 10 minutes.
Add ethyl propiolate (1.0 mmol) and benzaldehyde (1.2 mmol) to the reaction mixture.
Finally, add triethylsilane (2.0 mmol).
Seal the tube and stir the reaction at room temperature.
Monitor the reaction by TLC or GC-MS.
Upon completion, quench the reaction with a few drops of water and pass it through a plug of silica gel.
Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired allylic alcohol.
Domino and Tandem Reactions: Accessing Molecular Complexity
The unique reactivity of ynoates makes them ideal substrates for domino or tandem reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity.[7][10] Gold catalysts are particularly adept at initiating such cascades due to their strong π-acidic nature.[11][12]
Gold catalysts can activate the alkyne moiety of an appropriately substituted ynoate to trigger an intramolecular cyclization, which is then followed by an intermolecular nucleophilic attack. This strategy allows for the efficient synthesis of complex heterocyclic systems.
Causality of Experimental Choices: The choice of the gold catalyst and the nucleophile are the determining factors in this domino reaction. Cationic gold(I) complexes are typically the most effective catalysts. The nucleophile must be reactive enough to trap the cyclized intermediate but not so reactive that it interferes with the initial cyclization step.
Experimental Protocol: Gold-Catalyzed Domino Reaction of an o-Alkynylphenyl Ynoate
Materials:
Ethyl 2-(phenylethynyl)benzoate (1.0 equiv)
Methanol (as nucleophile and solvent)
(Johnphos)Au(MeCN)SbF₆ (2 mol%)
Anhydrous dichloromethane (DCM)
Standard laboratory glassware
Procedure:
To a solution of ethyl 2-(phenylethynyl)benzoate (0.5 mmol) in anhydrous DCM (5 mL), add (Johnphos)Au(MeCN)SbF₆ (0.01 mmol).
Add methanol (2.5 mmol, 5 equiv).
Stir the reaction mixture at room temperature and monitor its progress by TLC.
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
Purify the residue by flash column chromatography on silica gel to obtain the desired polycyclic product.
Visualization of Reaction Mechanisms and Workflows
Mechanism of Nickel-Catalyzed [2+2+2] Cyclotrimerization of Ynoates
Caption: Nickel-catalyzed [2+2+2] cyclotrimerization of ynoates.
Experimental Workflow for Palladium-Catalyzed Hydrocyanation
Application Notes and Protocols: One-Pot Synthesis of Heterocyclic Derivatives from Methyl 4-(methylamino)but-2-ynoate
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the one-pot synthesis of diverse heterocyclic derivatives from Methyl 4-(methylamino)but-2-ynoate....
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the one-pot synthesis of diverse heterocyclic derivatives from Methyl 4-(methylamino)but-2-ynoate. This versatile building block, possessing both a nucleophilic secondary amine and an electrophilic ynoate functionality, is primed for elegant and efficient one-pot transformations. We present detailed protocols for the synthesis of highly substituted pyridines and pyrroles, key scaffolds in medicinal chemistry. The methodologies discussed herein emphasize atom economy, operational simplicity, and the strategic use of cascade reactions to construct molecular complexity in a single synthetic operation. This guide is intended to empower researchers in drug discovery and development with practical and field-proven insights into the synthesis of novel chemical entities.
Introduction: The Strategic Advantage of Methyl 4-(methylamino)but-2-ynoate
Methyl 4-(methylamino)but-2-ynoate is a promising, yet underexplored, synthetic intermediate. Its bifunctional nature, containing both a secondary amine and an activated alkyne, makes it an ideal substrate for intramolecular and intermolecular cyclization reactions. The resulting heterocyclic derivatives, such as pyridines and pyrroles, are privileged structures in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.
The "one-pot" approach to synthesizing derivatives from this precursor offers significant advantages over traditional multi-step syntheses. By combining multiple reaction steps in a single vessel without the isolation of intermediates, one-pot syntheses reduce solvent waste, save time and resources, and can lead to increased overall yields.[1]
Synthesis of the Starting Material: While not commercially available, Methyl 4-(methylamino)but-2-ynoate can be conceptually synthesized through several routes. A plausible method involves the reaction of methyl propiolate with N-methyl-1-methoxy-N-(trimethylsilyl)methanamine followed by deprotection, or via a substitution reaction on a 4-halobut-2-ynoate with methylamine. For the purpose of the following protocols, we will assume the availability of the starting ynoate. A protected form, Methyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-ynoate, is also a viable precursor, requiring an in-situ deprotection step.[2]
One-Pot Synthesis of Substituted Pyridines via a Modified Bohlmann-Rahtz Reaction
The Bohlmann-Rahtz pyridine synthesis is a classical and reliable method for the preparation of substituted pyridines.[3][4][5][6] Traditionally a two-step process, it can be adapted into a one-pot procedure through the use of acid catalysis to promote both the initial Michael addition and the subsequent cyclodehydration.[4][7] In this application, the in situ generated enamine from a β-ketoester and an ammonia source reacts with an alkynone. We propose a modification where Methyl 4-(methylamino)but-2-ynoate acts as the activated alkyne component.
Reaction Principle and Mechanistic Insight
The one-pot synthesis of pyridines from Methyl 4-(methylamino)but-2-ynoate and a β-dicarbonyl compound proceeds through a tandem Michael addition-heterocyclization cascade. The reaction is typically initiated by the formation of an enamine from the β-dicarbonyl compound and an ammonia source (e.g., ammonium acetate). This enamine then undergoes a Michael addition to the electron-deficient alkyne of Methyl 4-(methylamino)but-2-ynoate. The resulting intermediate then undergoes a 6-endo-dig cyclization, driven by the nucleophilicity of the enamine nitrogen, followed by dehydration to yield the aromatic pyridine ring.
Figure 1: Conceptual workflow for the one-pot synthesis of pyridines.
Detailed Experimental Protocol: Synthesis of Methyl 2,6-dimethyl-4-(2-(methylamino)ethyl)pyridine-3-carboxylate
This protocol describes a representative one-pot synthesis of a substituted pyridine derivative.
Materials:
Methyl 4-(methylamino)but-2-ynoate (1.0 eq)
Ethyl acetoacetate (1.2 eq)
Ammonium acetate (2.0 eq)
Glacial acetic acid (solvent)
Ethanol (for workup)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (1.2 eq) and ammonium acetate (2.0 eq) in glacial acetic acid (0.5 M).
Stir the mixture at room temperature for 30 minutes to facilitate enamine formation.
Add Methyl 4-(methylamino)but-2-ynoate (1.0 eq) to the reaction mixture.
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyridine derivative.
Table 1: Representative Quantitative Data for Pyridine Synthesis
One-Pot Synthesis of Substituted Pyrroles via a Cascade Reaction
The inherent reactivity of Methyl 4-(methylamino)but-2-ynoate also allows for the one-pot synthesis of substituted pyrroles. This transformation can be envisioned to proceed through an initial intermolecular reaction with a suitable coupling partner, followed by an intramolecular cyclization. For instance, a multicomponent reaction involving an aldehyde and an isocyanide could lead to a complex intermediate that readily cyclizes to form a highly functionalized pyrrole.[8][9]
Reaction Principle and Mechanistic Insight
A plausible one-pot synthesis of a pyrrole derivative from Methyl 4-(methylamino)but-2-ynoate could involve a base-catalyzed cascade reaction. The secondary amine of the starting material can act as a nucleophile, attacking a suitable electrophile. The resulting intermediate, containing both the ynoate and a newly formed functionality, can then undergo an intramolecular cyclization to form the pyrrole ring.
Figure 2: Conceptual workflow for a one-pot synthesis of pyrroles.
Detailed Experimental Protocol: Synthesis of Methyl 1-methyl-5-phenyl-1H-pyrrole-3-carboxylate
This protocol outlines a general procedure for the synthesis of a substituted pyrrole derivative.
Materials:
Methyl 4-(methylamino)but-2-ynoate (1.0 eq)
2-Bromoacetophenone (1.1 eq)
Potassium carbonate (2.0 eq)
Acetonitrile (solvent)
Water (for workup)
Ethyl acetate (for extraction)
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
To a round-bottom flask containing a magnetic stir bar, add Methyl 4-(methylamino)but-2-ynoate (1.0 eq), 2-bromoacetophenone (1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile (0.3 M).
Stir the reaction mixture at room temperature and monitor its progress by TLC.
Upon completion (typically 8-12 hours), filter the reaction mixture to remove the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired pyrrole derivative.
Table 2: Representative Quantitative Data for Pyrrole Synthesis
The one-pot synthetic strategies detailed in this application note highlight the utility of Methyl 4-(methylamino)but-2-ynoate as a versatile precursor for the rapid and efficient construction of medicinally relevant heterocyclic scaffolds. The modified Bohlmann-Rahtz reaction and the proposed cascade cyclization for pyrrole synthesis offer atom-economical and operationally simple routes to a diverse range of derivatives. Further exploration of multicomponent reactions and the use of various catalytic systems will undoubtedly expand the synthetic utility of this valuable building block, enabling the discovery of novel chemical entities for drug development and other applications.
References
Bagley, M. C., Dale, J. W., & Bower, J. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett, 2007(16), 2459-2482. [Link]
Bagley, M. C., et al. (2009). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Arkivoc, 2009(11), 159-168. [Link]
Wikipedia. (2023, December 29). Bohlmann–Rahtz pyridine synthesis. [Link]
Royal Society of Chemistry. (2021). One-pot three-component metal-free catalytic sustainable synthesis of pyrroles from biomass-derived amino alcohols. Green Chemistry. [Link]
Keivanloo, A., et al. (2017). Efficient one-pot synthesis of new 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate esters via copper-free Sonogashira coupling reactions. Molecular Diversity, 21(1), 29-36. [Link]
Anary-Abbasinejad, M., et al. (2010). A novel one-pot, four component synthesis of some densely functionalized pyrroles. Journal of Chemical Research, 34(11), 631-633. [Link]
Asadi, S., et al. (2020). Efficient synthesis of N-amino pyridine-2,6-diones via a novel one-pot, the three-component reaction between 2-cyanoacetohydrazide, Meldrum's acid, and aryl aldehyde. Organic Chemistry Research, 6(2), 154-160. [Link]
Luo, D., et al. (2022). Multi-component one-pot synthesis of 2-aminopyrrole derivatives. Chinese Chemical Letters, 33(7), 3569-3572. [Link]
Al-Tel, T. H. (2021). One-Pot Synthesis of 2-Acetyl-1 H -pyrroles from N -Propargylic β-Enaminones via Intermediacy of 1,4-Oxazepines. The Journal of Organic Chemistry, 86(9), 6595-6605. [Link]
Molecules. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 25(22), 5348. [Link]
Ihara, M. (2006). Cascade reactions for syntheses of heterocycles. Arkivoc, 2006(7), 416-438. [Link]
Hua, R., et al. (2021). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Molecules, 26(21), 6605. [Link]
Nemes, P., et al. (2021). A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives. Beilstein Journal of Organic Chemistry, 17, 2236-2246. [Link]
Ihara, M. (2006). Cascade Reactions for the Syntheses of Heterocycles. ResearchGate. [Link]
Google Patents. (2004).
ResearchGate. (2015). Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater. [Link]
Royal Society of Chemistry. (2020). Synthesis of fluorescent heterocycles via a Knoevenagel/[4 + 1]-cycloaddition cascade using acetyl cyanide. Organic & Biomolecular Chemistry. [Link]
functionalization of nanoparticles with ynoate derivatives
Application Note: Functionalization of Nanoparticles with Ynoate Derivatives Subtitle: A Metal-Free, Bioorthogonal Protocol for Robust Surface Engineering and Bioconjugation Executive Summary This guide details the proto...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Functionalization of Nanoparticles with Ynoate Derivatives
Subtitle: A Metal-Free, Bioorthogonal Protocol for Robust Surface Engineering and Bioconjugation
Executive Summary
This guide details the protocol for functionalizing nanoparticles (NPs) with ynoate derivatives (specifically electron-deficient alkynoates like propiolates). Unlike traditional maleimide linkers, which suffer from hydrolytic instability (retro-Michael reaction), or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which requires toxic metal catalysts, ynoate functionalization offers a chemoselective, metal-free, and irreversible conjugation route via Thiol-Ynoate Michael Addition .
This protocol is designed for drug development professionals seeking to attach thiol-containing payloads (peptides, antibodies, small molecule drugs) to Silica (MSN) or Gold (AuNP) nanoparticles with high precision.
Scientific Foundation: Why Ynoates?
The "ynoate" functionality refers to an
-unsaturated alkyne ester (e.g., propiolate). It acts as a "soft" electrophile, reacting exclusively with "soft" nucleophiles like thiols under physiological conditions (pH 7.4).
Mechanism of Action:
The reaction proceeds via a nucleophilic attack of the thiolate anion onto the
-carbon of the ynoate.
Mono-Addition: Forms a stable vinyl sulfide (thioacrylate).
Bis-Addition: In the presence of excess thiol, a second addition can occur, forming a dithioacetal. For bioconjugation, mono-addition is typically the target to maintain a 1:1 stoichiometry.
Comparison of Linker Chemistries:
Feature
Maleimide
CuAAC (Click)
Ynoate (Propiolate)
Catalyst
None
Copper (Toxic)
None
Stability
Low (Hydrolysis)
High
Very High
Selectivity
Cysteine/Thiol
Azide/Alkyne
Cysteine/Thiol
Kinetics
Fast
Fast
Tunable (Fast)
Byproducts
None
None
None
Visualization: The Ynoate Platform
The following diagram illustrates the mechanistic pathway and the versatility of the ynoate platform for nanoparticle engineering.
Caption: Schematic of the Thiol-Ynoate conjugation pathway. The electron-deficient alkyne (ynoate) on the nanoparticle captures the thiol payload to form a stable vinyl sulfide bond.
Experimental Protocols
Protocol A: Synthesis of Ynoate-Functionalized Mesoporous Silica Nanoparticles (MSN-Yne)
This protocol describes creating an "off-the-shelf" reactive nanoparticle powder that can be stored and later conjugated with any thiol-drug.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
NHS (N-Hydroxysuccinimide).
Anhydrous Toluene and DMF.
Step 1: Synthesis of Ynoate-Silane Linker (Pre-conjugation)
Rationale: Pre-conjugating the linker prevents polymerization of propiolic acid on the silica surface.
Dissolve Propiolic acid (10 mmol) in anhydrous DMF (20 mL).
Add EDC (11 mmol) and NHS (11 mmol). Stir for 30 min at 0°C to activate the carboxyl group.
Add APTES (10 mmol) dropwise.
Allow to warm to Room Temperature (RT) and stir for 12 hours under Nitrogen.
Result:N-(3-(triethoxysilyl)propyl)propiolamide (The Ynoate-Silane). Use immediately.
Step 2: Surface Grafting (Silanization)
Suspend MSNs (500 mg) in anhydrous Toluene (50 mL) via sonication (20 min).
Add the Ynoate-Silane solution prepared in Step 1.
Reflux at 110°C for 24 hours under inert atmosphere.
Wash: Centrifuge (12,000 rpm, 10 min). Resuspend in Ethanol. Repeat 3x to remove unreacted silane.
Dry: Vacuum dry at 60°C overnight.
Storage: Store MSN-Yne in a desiccator at 4°C.
Protocol B: Functionalization of Gold Nanoparticles (AuNP-Yne)
For gold, we utilize a heterobifunctional linker: Lipoic Acid-PEG-Ynoate . Lipoic acid provides a bidentate thiol anchor (superior stability over monodentate thiols), while the PEG spacer ensures solubility.
Materials:
Citrate-stabilized AuNPs (e.g., 20 nm).
Lipoic Acid-PEG-Propiolate (Custom synthesis or commercial).
Tween 20 (Surfactant).
Procedure:
Preparation: Add Tween 20 (0.05% v/v final conc.) to the AuNP solution to prevent aggregation during ligand exchange.
Ligand Addition: Add Lipoic Acid-PEG-Propiolate (excess, ~10 molecules/nm² of surface area) to the AuNP solution.
Incubation: Stir gently at RT for 12 hours in the dark.
Purification: Centrifuge (speed depends on size, e.g., 14,000 rpm for 20 nm) for 30 min. Remove supernatant.
Resuspension: Resuspend in PBS (pH 7.4).
Result:AuNP-Yne ready for drug conjugation.
Protocol C: Bioconjugation (The "Click" Step)
This step is identical for both MSN-Yne and AuNP-Yne.
Target: Thiolated Peptide (e.g., Cysteine-RGD for tumor targeting).
Buffer: Prepare PBS (pH 7.4). Note: Avoid amine-based buffers (Tris) at high pH (>8.5) to prevent amine-Michael addition, though ynoates are highly selective for thiols at pH 7.4.
Reaction: Mix NP-Yne (1 mg/mL) with Thiol-Peptide (5-fold molar excess relative to surface ynoates).
Incubation: Shake at RT for 2-4 hours.
Self-Validation: The reaction is complete when free thiol concentration (measured by Ellman’s Reagent in supernatant) plateaus.
Quenching (Optional): Add 2-Mercaptoethanol to block remaining ynoate sites if non-specific binding is a concern.
Purification: Centrifuge/Wash 3x with PBS.
Characterization & Quality Control
Technique
Metric
Expected Result (Success)
FTIR
Chemical Groups
Appearance of weak C≡C stretch at ~2120 cm⁻¹ and C=O (ester) at 1710 cm⁻¹.
Raman
Alkyne Signal
Strong peak at ~2120 cm⁻¹ (Alkyne is Raman active). Disappears upon thiol conjugation.
Zeta Potential
Surface Charge
Shift from negative (bare Silica/Au) to neutral/positive (depending on linker/payload).
Ellman's Assay
Conjugation Efficiency
Quantify decrease of free thiols in supernatant to calculate coupling efficiency.
XPS
Elemental Analysis
Appearance of Sulfur (S2p) peak after conjugation (for Silica).
Troubleshooting Guide
Issue: Nanoparticle Aggregation during Functionalization.
Cause: Loss of electrostatic repulsion or hydrophobic linker interaction.
Solution: For AuNPs, always use a surfactant (Tween 20) or a PEGylated linker. For MSNs, ensure the silane concentration is not too high to prevent inter-particle crosslinking.
Issue: Low Conjugation Yield.
Cause: Oxidation of the thiol payload (disulfide formation) before reaction.
Solution: Pre-treat the thiol-ligand with TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfides. TCEP does not interfere with the Thiol-Ynoate reaction.
Issue: Hydrolysis of Ynoate.
Cause: Extreme pH.
Solution: Store ynoate-functionalized NPs at neutral or slightly acidic pH (5-7). Avoid strong bases.
Workflow Visualization
Caption: Operational workflow for the synthesis and validation of ynoate-functionalized nanoparticles.
References
Lowe, A. B. (2010). Thiol-yne 'click'/coupling chemistry and recent applications in polymer and materials synthesis and modification. Polymer. Link
Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials. Link
Shiu, H. Y., et al. (2009). Electron-deficient alkynes as cleavable reagents for the modification of cysteine-containing peptides and proteins. Organic & Biomolecular Chemistry. Link
Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. Link
Rahman, M. A., et al. (2025). Metal-Free Click Chemistry for Targeted Antibody-Nanoparticle Conjugation. Bioengineer.org. Link
Technical Support Center: Synthesis of Methyl 4-(methylamino)but-2-ynoate
Welcome to the technical support center for the synthesis of Methyl 4-(methylamino)but-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges en...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of Methyl 4-(methylamino)but-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and improve your yields.
Troubleshooting Guide: Addressing Low Yields and Impurities
Low yields in the synthesis of Methyl 4-(methylamino)but-2-ynoate can be attributed to a variety of factors, from suboptimal reaction conditions to the inherent reactivity of the starting materials. This section provides a systematic approach to identifying and resolving these issues.
Q1: My reaction yield is consistently low (<30%). What are the most likely causes?
Low yields are a common frustration in organic synthesis. For the preparation of Methyl 4-(methylamino)but-2-ynoate, several factors could be at play. Let's break down the potential culprits based on a likely synthetic approach, the A³ coupling reaction, which involves an aldehyde, an amine, and an alkyne.[1][2][3]
Possible Causes and Solutions:
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical.
Temperature: The reaction may be too slow at low temperatures or prone to side reactions at higher temperatures. Experiment with a temperature gradient to find the optimal point. Some reactions involving propargylamines proceed well at room temperature, while others may require gentle heating.[3]
Solvent: The polarity of the solvent can significantly influence the reaction rate and selectivity. Aprotic solvents like toluene, dioxane, or acetonitrile are often good choices for A³ coupling reactions.[1]
Catalyst: Copper(I) salts are commonly used catalysts for this type of reaction.[1][2] Ensure your catalyst is active and not poisoned. Using a freshly opened bottle or purifying the catalyst may be necessary.
Iminium Ion Formation Issues: The reaction proceeds through an iminium ion intermediate formed from the aldehyde (formaldehyde in this case) and methylamine.
Amine Basicity: Ensure the reaction medium is not overly acidic, which would protonate the methylamine and reduce its nucleophilicity.
Aldehyde Reactivity: Use a reactive form of formaldehyde, such as paraformaldehyde, and ensure it depolymerizes effectively under the reaction conditions.
Side Reactions of the Alkyne: Terminal alkynes can undergo several undesirable side reactions.
Glaser Coupling: In the presence of oxygen and a copper catalyst, terminal alkynes can dimerize.[4] To mitigate this, run the reaction under an inert atmosphere (e.g., nitrogen or argon) and consider adding a reducing agent to maintain the copper in its +1 oxidation state.[4]
Isomerization: The alkyne may isomerize to a less reactive allene. This is more likely at higher temperatures or in the presence of certain bases.
Q2: I'm observing a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent it?
This is a classic sign of Glaser coupling, the oxidative homodimerization of your terminal alkyne starting material.[4] This side reaction is particularly prevalent when using copper catalysts.
Prevention Strategies:
Strategy
Description
Inert Atmosphere
Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen, which is required for the oxidative coupling.
Protecting Groups
The most robust method to prevent this side reaction is to protect the terminal alkyne with a bulky group like a trialkylsilyl (e.g., TMS, TIPS). This will require additional protection and deprotection steps.[4]
Reducing Agents
If the coupling is occurring during a copper-catalyzed reaction, the addition of a reducing agent can help keep the copper in its active Cu(I) state and prevent oxidation to Cu(II), which can promote Glaser coupling.[4]
Caption: The Glaser coupling side reaction.
Q3: My purification is challenging, and I suspect I have multiple closely-related impurities. What are they likely to be?
Purification can indeed be complex. Besides the Glaser coupling byproduct, you might be dealing with:
Unreacted Starting Materials: Incomplete conversion will leave you with starting materials in your crude product.
Intermediate Iminium Species: If the reaction does not go to completion, you may have the iminium intermediate present.
Over-alkylation: While less common with secondary amines, it's possible for the product to react further, leading to a quaternary ammonium salt.[5]
Purification Recommendations:
Method
Application
Column Chromatography
This is the most common method for purifying organic compounds. A silica gel column with a gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point.
Acid-Base Extraction
As your product is an amine, you can use its basicity to your advantage. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate your product and pull it into the aqueous layer, leaving non-basic impurities behind. You can then basify the aqueous layer and extract your purified product back into an organic solvent.
Distillation
If your product is thermally stable, vacuum distillation can be an effective way to separate it from less volatile impurities.[6]
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for the synthesis of Methyl 4-(methylamino)but-2-ynoate?
A robust starting point is the copper-catalyzed three-component coupling reaction (A³ coupling) of methyl propiolate, formaldehyde (as paraformaldehyde), and methylamine.[1][2]
Caption: A³ coupling reaction for synthesis.
Recommended Starting Conditions:
Parameter
Value
Solvent
Toluene or Dioxane
Catalyst
5-10 mol% CuI or CuBr
Temperature
Room temperature to 50 °C
Atmosphere
Nitrogen or Argon
Reaction Time
12-24 hours (monitor by TLC)
Q2: Should I be concerned about the stability of Methyl 4-(methylamino)but-2-ynoate?
Propargylamines are generally stable compounds. However, like many organic molecules, they can be sensitive to strong acids, strong bases, and high temperatures. For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere.
Q3: Are there alternative synthetic routes I should consider?
Yes, if the A³ coupling is proving problematic, you could explore a two-step approach:
Propargylation: React methyl propiolate with a suitable propargylating agent.
Amination: Introduce the methylamino group via nucleophilic substitution.
This approach offers more control but involves more synthetic steps.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential for full characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your molecule and can help identify impurities.
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
Infrared (IR) Spectroscopy: This will show the characteristic stretches for the alkyne, ester, and amine functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for assessing purity and identifying volatile or non-volatile impurities.[6]
Technical Support Center: Purification of Methyl 4-(methylamino)but-2-ynoate
Welcome to the technical support center for the purification of Methyl 4-(methylamino)but-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of Methyl 4-(methylamino)but-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purification challenges encountered during the synthesis of this compound. The following information is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of Methyl 4-(methylamino)but-2-ynoate?
A1: The synthesis of Methyl 4-(methylamino)but-2-ynoate, often achieved through a variation of the A3 coupling (aldehyde-alkyne-amine) reaction or similar nucleophilic additions, can lead to several side products.[1][2][3] Common impurities include:
Unreacted starting materials: Such as methyl propiolate, methylamine, or paraformaldehyde.
Polymerization products: Propiolates are susceptible to polymerization, especially under prolonged reaction times or elevated temperatures.
Michael addition products: If water or other nucleophiles are present, they can add to the activated alkyne, leading to undesired enoates.
Side products from the A3 coupling: These can include bis-propargylamines if the reaction is not carefully controlled.[4]
Q2: My crude product is a dark, viscous oil. What does this indicate?
A2: A dark and viscous crude product often suggests the presence of polymeric materials. This can result from extended reaction times, high temperatures, or the presence of catalytic impurities that promote the polymerization of the ynoate starting material or product.
Q3: Is Methyl 4-(methylamino)but-2-ynoate stable to heat?
A3: While distillable under vacuum, ynoates can be thermally sensitive.[5][6][7] Prolonged exposure to high temperatures can lead to decomposition or polymerization. Therefore, purification methods that minimize heat exposure, such as flash column chromatography or short-path distillation, are generally preferred.
Q4: Can I use recrystallization to purify Methyl 4-(methylamino)but-2-ynoate?
A4: Recrystallization can be a viable option if the product is a solid at room temperature or can be induced to crystallize.[8] However, many lower molecular weight amino esters are oils. If your product is an oil, forming a salt (e.g., hydrochloride) might yield a crystalline solid that is easier to recrystallize.[9][10][11]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of Methyl 4-(methylamino)but-2-ynoate.
Issue 1: Incomplete Separation of Product from Non-Polar Side Products via Flash Column Chromatography
Question: I am having trouble separating my product from less polar impurities, likely unreacted starting materials or byproducts, using flash column chromatography. What can I do to improve the separation?
Root Cause Analysis: Inadequate separation on a silica gel column for polar compounds often stems from an inappropriate solvent system, poor column packing, or improper sample loading. The basicity of the amine in the target compound can also lead to tailing on the acidic silica gel, which broadens peaks and reduces resolution.
Troubleshooting Workflow:
Caption: Decision workflow for improving chromatographic separation.
Detailed Protocols:
Protocol 1: Optimizing the Solvent System for Flash Chromatography [12][13]
Initial Screening: Use thin-layer chromatography (TLC) to screen various solvent systems. A good starting point for a moderately polar compound like Methyl 4-(methylamino)but-2-ynoate is a mixture of ethyl acetate and hexanes.[12]
Adjusting Polarity: Aim for an Rf value of 0.2-0.4 for your product on the TLC plate. If the product is not moving from the baseline, increase the polarity of the eluent (increase the percentage of ethyl acetate). If it is running too close to the solvent front, decrease the polarity.
Alternative Solvents: If separation is still poor, switch to a different solvent system. A common alternative is a mixture of dichloromethane and methanol, which offers different selectivity.[12]
Basic Modifier: To prevent streaking caused by the basic amine, add a small amount (0.5-2%) of triethylamine or a few drops of concentrated ammonium hydroxide to your eluent system. This will neutralize the acidic sites on the silica gel.
Protocol 2: Dry Loading the Sample
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
Add a small amount of silica gel to the solution.
Remove the solvent under reduced pressure until a free-flowing powder is obtained.
Carefully add this powder to the top of your packed column.
Issue 2: Product Co-elutes with Highly Polar Impurities
Question: My product is contaminated with highly polar impurities that are difficult to remove by standard silica gel chromatography. How can I purify my compound?
Root Cause Analysis: Highly polar impurities, such as salts or polymeric materials with polar end-groups, may have very low mobility on a standard silica gel column. This can lead to their smearing throughout the elution or co-eluting with the desired product, especially if the product itself is quite polar.
Purification Strategy:
Caption: Workflow for removing highly polar impurities.
Detailed Protocols:
Protocol 3: Aqueous Workup to Remove Polar Impurities [8]
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.
Transfer the solution to a separatory funnel.
Wash the organic layer with deionized water. If emulsions form, add a small amount of brine (saturated NaCl solution) to help break them. Repeat the wash if necessary.
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Filter off the drying agent and concentrate the organic solution under reduced pressure.
If the product is a liquid and thermally stable, short-path vacuum distillation can be an effective method for separating it from non-volatile polar impurities.
Place the crude product in a round-bottom flask suitable for distillation.
Assemble a short-path distillation apparatus.
Apply a vacuum and gently heat the flask in an oil bath.
Collect the fraction that distills at the expected boiling point of your product. It is crucial to know the approximate boiling point at a given pressure to avoid overheating.
Data Summary Table:
Purification Method
Target Impurity
Advantages
Disadvantages
Flash Chromatography
Non-polar to moderately polar impurities
Versatile, applicable to a wide range of compounds.[13]
Can be time-consuming and require large volumes of solvent.
Aqueous Wash
Highly polar, water-soluble impurities
Quick and effective for removing salts and other water-soluble materials.[8]
Only applicable to solid compounds; yield can be low.
References
Technoilogy. (2025, February 21). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency.
FENIX Process Technologies Pvt. Ltd.
SPEC Engineers.
Dimian, A. C., et al.
Google Patents.
ResearchGate. Pilot plant synthesis of n-propyl propionate via reactive distillation with decanter separator for reactant recovery.
PubMed.
Google Patents. Method for producing amino acid ester hydrochloride. JP2003137850A.
PMC.
Google Patents.
Polymer Chemistry (RSC Publishing). Metal-free click polymerization of propiolates and azides: facile synthesis of functional poly(aroxycarbonyltriazole)s.
Organic Syntheses Procedure.
The University of Manchester.
Benchchem.
University of Rochester.
Organic Syntheses.
Google Patents. Method for recovering and purifying propionic acid. WO2013079785A1.
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
Google Patents.
Benchchem.
Columbia University.
Journal of Pharmacognosy and Phytochemistry. A walk around A3 Coupling for the synthesis of Propargylamines.
Google Patents. Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof. WO2018027021A1.
Encyclopedia.pub. (2022, July 1). Recent Advances in A3 Coupling with Metal Salts.
Technical Support Center: Optimizing Methyl Propiolate & Methylamine Reactions
Welcome to the Application Scientist Support Portal. This troubleshooting guide provides mechanistic insights, validated protocols, and diagnostic workflows for controlling the reaction between methyl propiolate and meth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal.
This troubleshooting guide provides mechanistic insights, validated protocols, and diagnostic workflows for controlling the reaction between methyl propiolate and methylamine. Depending on your reaction conditions, this system can diverge into two distinct pathways: hydroamination (aza-Michael addition) or direct amidation.
Mechanistic Overview & Pathway Diagnostics
Understanding the bifurcation of this reaction is critical. The alkyne moiety is highly electrophilic and prone to conjugate addition, while the ester carbonyl can undergo direct aminolysis under specific kinetic conditions.
Reaction pathways of methyl propiolate and methylamine under varying conditions.
Troubleshooting & FAQs
Q1: I am trying to synthesize the aza-Michael adduct, but I'm getting a mixture of E and Z isomers. How can I control stereoselectivity?A1: When primary amines like methylamine react with methyl propiolate, they initially form a mixture of cis (Z) and trans (E) isomers under kinetic control 1[1]. To drive the reaction to a single stereoisomer, you must leverage thermodynamic control. The cis-isomer is thermodynamically more stable due to intramolecular hydrogen bonding between the amine N-H and the ester carbonyl oxygen.
Resolution: Extend your reaction time or gently heat the mixture (e.g., 40 °C in dichloromethane or methanol) to allow the kinetically formed trans-product to isomerize completely to the stable cis-product 1[1].
Q2: My goal is to synthesize N-methylpropiolamide, but NMR shows predominant formation of the aza-Michael adduct. How do I suppress conjugate addition?A2: The aza-Michael addition is highly favorable at room temperature. To favor direct aminolysis (amidation) at the ester carbonyl, you must drastically lower the temperature and use highly polar, protic solvent systems.
Resolution: Perform the reaction at 0 °C to -78 °C. Using an aqueous methylamine solution (25-30 wt%) at 0 °C effectively suppresses the Michael addition while allowing the amidation to proceed 2[2]. Alternatively, using a mixture of water and methanol at -78 °C provides excellent selectivity for the amide 3[3].
Q3: I am observing a high molecular weight impurity that lacks the terminal alkyne proton. What is happening?A3: You are likely observing the base-catalyzed dimerization of methyl propiolate. In the presence of amines, methyl propiolate can readily dimerize to form dimethyl (E)-hex-2-en-4-ynedioate, which can subsequently undergo further unwanted Michael additions 4[4].
Resolution: Never add the amine to a concentrated pool of the alkyne. Always add the methyl propiolate dropwise to the methylamine solution to ensure the alkyne is always the limiting reagent in the reaction mixture.
Quantitative Data: Condition Optimization Matrix
Target Product
Solvent System
Temperature
Stoichiometry (Alkyne:Amine)
Yield/Selectivity
Aza-Michael Adduct (Kinetic)
CH₂Cl₂
25 °C
1 : 1.1
High yield, E/Z mixture
Aza-Michael Adduct (Thermodynamic)
CH₂Cl₂ or MeOH
40 °C
1 : 1.1
High yield, exclusive Z-isomer
N-Methylpropiolamide
H₂O
0 °C
1 : 1.05
>70% yield, minimal Michael adduct
N-Methylpropiolamide
H₂O / MeOH
-78 °C
1 : 1.05
>85% yield, highly selective
Validated Experimental Protocols
Protocol A: Synthesis of Methyl 3-(methylamino)acrylate (Aza-Michael Addition)
Causality Note: Dichloromethane is chosen to maintain the solubility of organic intermediates while preventing premature hydrolysis. A slight excess of amine ensures the complete consumption of the alkyne and prevents alkyne dimerization.
Preparation: Equip an oven-dried round-bottom flask with a magnetic stir bar and a nitrogen balloon.
Solvent & Amine: Add 1.1 equivalents of methylamine (typically as a 2.0 M solution in THF or methanol, avoiding excess water) to 10 mL of anhydrous dichloromethane.
Addition: Cool the flask to 0 °C in an ice bath. Add 1.0 equivalent of methyl propiolate dropwise over 15 minutes. (Adding dropwise prevents thermal spikes and suppresses alkyne dimerization).
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-8 hours 1[1].
Thermodynamic Equilibration (Optional): If a single cis-isomer is desired, heat the reaction to 40 °C for an additional 2 hours to force complete isomerization.
Self-Validation (Workup): Concentrate the mixture under reduced pressure. Validate the crude product by ¹H NMR: Confirm success by the disappearance of the alkyne C-H at ~2.9 ppm and the appearance of new vinylic protons (typically doublets) at ~4.5-5.0 ppm and ~6.5-7.5 ppm.
Protocol B: Synthesis of N-Methylpropiolamide (Amidation)
Causality Note: Aqueous conditions and extreme cooling (-78 °C to 0 °C) kinetically freeze the conjugate addition pathway. This allows the harder nucleophile (amine) to selectively attack the harder electrophile (carbonyl carbon) 3[3].
Preparation: In a round-bottom flask, prepare a solution of 30 mL of water and 1.05 equivalents of aqueous methylamine (25-30 wt%) 2[2].
Cooling: Cool the solution to 0 °C using an ice-water bath. (Note: For maximum selectivity, an equal volume of methanol can be added as a co-solvent, allowing the reaction to be cooled to -78 °C using a dry ice/acetone bath)3[3].
Addition: Add 1.0 equivalent of methyl propiolate strictly dropwise over 30 minutes. Rapid addition will cause local heating and promote the unwanted aza-Michael side reaction.
Reaction: Stir the mixture for 2 hours at the cooled temperature.
Quenching: Add a small amount of acetic acid (e.g., 2 mL per 100 mmol scale) to neutralize excess amine and halt the reaction 2[2].
Extraction: Saturate the aqueous layer with NaCl, then extract with ethyl acetate (3 x 40 mL).
Self-Validation (Purification): Dry the combined organic layers over Na₂SO₄, filter, and concentrate via rotary evaporation. Validate by ¹H NMR: The alkyne proton should remain intact at ~3.0 ppm, accompanied by a new broad N-H peak and an amide methyl doublet.
References
DIASTEREO SELECTIVITY IN ASYMMETRIC MICHAEL ADDITION OF Α- METHYLBENZYLAMINES TO Α, Β-UNSATURATED CARBONYL COMPOUNDS
Source: mlcpharmacy.edu.in
URL:1
Palladium-Catalyzed Hydroarylation of Propiolamides. A Regio- and Stereocontrolled Method for Preparing 3,3-Diarylacrylamides
Source: ACS Publications
URL:3
US20140066655A1 - Process for preparing n-h or n-alkyl 2-propynamide
Source: Google Patents
URL:2
α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate
Source: PMC (NIH)
URL:4
common side reactions in the synthesis of enamino esters
Technical Support Center: Synthesis of β-Enamino Esters From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of β-enamino esters. These compounds are invaluable synt...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of β-Enamino Esters
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of β-enamino esters. These compounds are invaluable synthetic intermediates in the development of a wide range of pharmaceuticals and fine chemicals. The most common synthetic route—the direct condensation of a β-ketoester with an amine—is elegant in its simplicity. However, this reaction is often plagued by competing side reactions that can drastically reduce yields and complicate purification.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested solutions to the most common issues encountered during enamino ester synthesis. We will delve into the mechanistic causes of these problems and provide actionable, step-by-step protocols to help you optimize your reactions for purity and yield.
Frequently Asked Questions (FAQs)
Q1: My reaction is stalling and giving low yields. What's the most common reason?
A: The condensation of a β-ketoester and an amine is a reversible equilibrium reaction that produces water as a byproduct.[1][2] If water is not actively removed from the reaction mixture, the equilibrium will not favor product formation, leading to incomplete conversion. This is the most frequent cause of low yields.
Q2: I see a significant amount of a high-molecular-weight byproduct in my crude NMR. What could it be?
A: This is likely a dimer or oligomer resulting from the self-condensation of your β-ketoester starting material. This side reaction is particularly prevalent under basic conditions or at elevated temperatures when the amine is not reactive enough to compete effectively.
Q3: My primary amine seems to be consuming my ester, and I'm isolating an amide. Why is this happening?
A: You are observing aminolysis of the ester functional group. This is a known side reaction, especially with highly nucleophilic primary amines and at high reaction temperatures.[3] The amine attacks the ester carbonyl in addition to the desired ketone carbonyl.
Q4: Is a catalyst always necessary for this reaction?
A: Not always, but it is highly recommended. While the reaction can proceed thermally, a catalyst significantly accelerates the rate-limiting dehydration step.[4] Mild acid catalysts like p-toluenesulfonic acid (p-TSA), acetic acid, or Lewis acids like Yb(OTf)₃ or Fe(OTf)₃ are commonly used to improve reaction times and yields.[5][6][7]
Troubleshooting Guide 1: Incomplete Conversion & The Problem of Water
Issue: My reaction stops at ~50% conversion, even after prolonged heating. My starting materials (β-ketoester and amine) are still present.
Root Cause Analysis:
The formation of an enamino ester is a condensation reaction involving the formation of a carbinolamine intermediate, followed by the acid-catalyzed elimination of water to form the final product.[4][8] According to Le Châtelier's principle, the presence of the water byproduct will push the equilibrium back towards the starting materials, preventing the reaction from reaching completion.
Workflow for Driving Equilibrium
Caption: Decision workflow for addressing low conversion.
Mitigation Strategies & Protocols:
Azeotropic Removal (Preferred Method):
Principle: This physical method continuously removes water from the reaction as it forms.
Protocol:
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
Charge the flask with your β-ketoester, amine (1.0-1.1 equivalents), a suitable solvent that forms an azeotrope with water (e.g., toluene, xylene), and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~1 mol%).
Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap.
Once condensed, the denser water will separate and collect at the bottom of the trap, while the solvent overflows back into the reaction flask.
Monitor the reaction by TLC or GC-MS until the β-ketoester is consumed. The volume of water collected in the trap should correspond to the theoretical amount.
Use of Dehydrating Agents:
Principle: A stoichiometric amount of a drying agent is added to the reaction to sequester water as it is produced.
Protocol:
In a standard round-bottom flask with a condenser, combine the β-ketoester, amine, solvent (e.g., THF, DCM), and catalyst.
Add an excess of anhydrous magnesium sulfate (MgSO₄) or activated 3Å/4Å molecular sieves.
Heat the reaction as required and monitor for completion. Note that this method can sometimes be less efficient than azeotropic removal and may require larger solvent volumes.
Troubleshooting Guide 2: Formation of Amide Byproducts
Issue: My desired enamino ester product is contaminated with a significant amount of an amide, confirmed by IR (strong C=O stretch ~1650 cm⁻¹) and MS.
Root Cause Analysis:
This side reaction, aminolysis, occurs when the amine nucleophile attacks the electrophilic carbonyl of the ester group instead of, or in addition to, the ketone. This pathway is competitive and is favored by certain conditions.
Reaction Pathways: Desired vs. Side Reaction
Caption: Competing reaction pathways for an amine with a β-ketoester.
Mitigation Strategies & Protocols:
Strategy
Principle & Causality
Recommended Protocol
Lower Reaction Temperature
Aminolysis generally has a higher activation energy than enamine formation. By reducing the temperature, you disproportionately slow the rate of the undesired side reaction.
Begin the reaction at room temperature or 50°C instead of reflux. Monitor progress over a longer period. This is often sufficient to dramatically improve selectivity.
Use a Catalyst
A mild acid catalyst preferentially activates the ketone carbonyl towards nucleophilic attack, accelerating the desired reaction and allowing it to outcompete the uncatalyzed aminolysis.[5][7]
Add 1-2 mol% of Yb(OTf)₃ or a similar Lewis acid to the reaction mixture at ambient temperature under solvent-free conditions.[5] This can lead to high yields in a short time.
Control Stoichiometry
Using a large excess of the amine can drive the aminolysis side reaction.
Use no more than 1.1 equivalents of the amine relative to the β-ketoester. If conversion is an issue, address water removal first rather than adding more amine.
Change Solvent
In some cases, a non-polar solvent like toluene can disfavor the formation of the highly polar transition state leading to the amide.
Switch from polar solvents like ethanol or methanol to toluene and utilize a Dean-Stark trap for water removal.
Troubleshooting Guide 3: Self-Condensation of the β-Ketoester
Issue: The reaction mixture turns dark, and analysis shows a complex mixture with high molecular weight impurities. The desired product yield is very low.
Root Cause Analysis:
β-Ketoesters are prone to self-condensation reactions (e.g., Knoevenagel or Claisen-type condensations) where the enolate of one molecule attacks the ketone of another. This is often initiated by the basicity of the amine starting material, especially if the amine is a poor nucleophile (e.g., sterically hindered) or if the reaction is run at high temperatures without an effective catalyst for the desired pathway.
Mitigation Strategies & Protocols:
Inverse Addition:
Principle: This technique maintains a low concentration of the β-ketoester in the presence of the amine, minimizing its opportunity to react with itself.
Protocol:
Charge the reaction flask with the amine and solvent.
Using a syringe pump or an addition funnel, add the β-ketoester slowly to the amine solution over 1-2 hours at a controlled temperature (e.g., room temperature or slightly elevated).
Once the addition is complete, allow the reaction to stir to completion.
Use of a Non-Basic Catalyst:
Principle: Employing a Lewis acid or a mild Brønsted acid catalyst promotes the desired condensation with the amine without generating a high concentration of the reactive ketoester enolate.
Protocol:
As described previously, use catalysts like CeCl₃·7H₂O, InBr₃, or Yb(OTf)₃.[5] These are highly effective at promoting the desired reaction under mild conditions where self-condensation is kinetically disfavored.
Combine the β-ketoester, amine, and 1-5 mol% of the catalyst and stir at room temperature. Many of these reactions can be run solvent-free, which further simplifies the procedure.[5][7]
A Simple and Fast Synthetic Pathway of [Beta]-Enamino-Esters by Condensation of [Beta]-Keto Ester with Aliphatic and Aromatic Amines in Ethanol . (n.d.). Academia.edu. [Link]
23.11: Carbonyl Condensations with Enamines - The Stork Reaction . (2025). Chemistry LibreTexts. [Link]
Technical Support Center: Stereoselectivity in Cuprate Additions to Ynoates
Welcome to the technical support center for organocuprate chemistry. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of cuprate additions to ynoates and s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for organocuprate chemistry. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of cuprate additions to ynoates and seek to master their stereochemical outcomes. The conjugate addition of organocuprates to activated alkynes like ynoates is a cornerstone reaction for the stereoselective synthesis of trisubstituted alkenes. However, achieving high stereoselectivity can be challenging, often yielding mixtures of E and Z isomers.
This document moves beyond simple protocols to provide a deeper understanding of the mechanistic factors at play, offering a troubleshooting framework to help you rationally design experiments and optimize your results.
Q1: I'm getting a mixture of E and Z isomers. What is the fundamental mechanism, and why isn't the reaction perfectly stereoselective?
A1: This is the most common issue encountered. The outcome is not determined by a single, irreversible addition step but rather by an equilibrium established after the initial addition.
The generally accepted mechanism involves the following key stages[1][2]:
π-Complex Formation: The electron-rich cuprate first coordinates to the electron-deficient alkyne (the ynoate), forming a π-complex.
syn-Carbocupration: The cuprate then adds across the triple bond in a concerted, syn-selective manner. This is a crucial point: the initial kinetic addition product is almost always the syn-adduct, which is the precursor to the (Z)-alkene.
Equilibration via an Allenolate Intermediate: Herein lies the origin of mixed stereoselectivity. The initial syn-alkenylcopper intermediate can isomerize. It is in equilibrium with a lithium allenolate structure, which can then re-form an alkenylcopper species. This process allows for conversion to the thermodynamically more stable anti-alkenylcopper adduct, the precursor to the (E)-alkene[1].
The final E/Z ratio of your product is therefore a reflection of the position of this equilibrium at the moment of quenching (e.g., protonation).
Q2: How can I favor the formation of the (Z)-alkene (the syn-addition product)?
A2: To favor the (Z)-isomer, you need to trap the initial, kinetically-formed syn-alkenylcopper adduct before it has a chance to equilibrate to the more stable anti-adduct. This can be achieved by manipulating several factors to "freeze" the kinetic state.
Key Strategies:
Low Temperature: This is the most critical parameter. Perform the reaction at very low temperatures (e.g., -78 °C to -100 °C) to slow down the rate of equilibration[3]. The lower the temperature, the less energy the system has to overcome the barrier to isomerization.
Solvent Choice: Use ethereal solvents. Tetrahydrofuran (THF) is generally preferred over diethyl ether (Et₂O) for promoting syn-selectivity. THF coordinates more strongly to the lithium counterion, which helps to stabilize the syn-adduct and disfavor the formation of the allenolate intermediate[1].
"Salt-Free" Cuprates: Lithium halides (LiI, LiBr), which are byproducts of cuprate formation from organolithiums and copper(I) halides, can influence the equilibrium. Preparing "salt-free" cuprates or using methods that minimize their presence can shift the equilibrium towards the syn-adduct[1].
Rapid Quenching: Once the addition is complete, quench the reaction promptly at low temperature to protonate the alkenylcopper intermediate before it can isomerize.
Q3: My goal is the (E)-alkene. How do I promote isomerization to the anti-adduct?
A3: To obtain the (E)-alkene, you must encourage the full equilibration of the initial syn-adduct to the thermodynamically favored anti-adduct before quenching.
Key Strategies:
Higher Temperature/Warming: After the initial addition at low temperature (e.g., -78 °C), allow the reaction mixture to warm slowly (e.g., to -40 °C or -20 °C) for a period before quenching. This provides the thermal energy needed to drive the equilibrium towards the anti-isomer.
Solvent Choice: Diethyl ether (Et₂O) is often better than THF for promoting anti-selectivity. Its weaker coordination to lithium can facilitate the formation of the equilibrating allenolate intermediate[1].
Presence of Additives: The addition of organolithium compounds to the primary adducts can shift the equilibrium towards the lithium allenolates, facilitating isomerization[1].
Extended Reaction Time: Allowing the reaction to stir for a longer period (while carefully monitoring by TLC or LC-MS) before quenching can allow more time for the equilibrium to be established.
Q4: What is the specific role of additives like TMSCl?
A4: Additives, particularly chlorotrimethylsilane (TMSCl), play a significant role in cuprate additions, though their mechanism of action has been a subject of debate[4]. In the context of ynoate additions, TMSCl acts as an efficient trap for the intermediate.
When TMSCl is added, it can trap the lithium allenolate as an O-silylated allenolate (a silyl ketene acetal)[1]. This trapping is often irreversible and can lock the stereochemistry. However, because it traps the allenolate that is central to the isomerization process, its effect on the final E/Z ratio can be complex and substrate-dependent. In many cases, TMSCl is used to accelerate the overall 1,4-addition reaction, especially for less reactive substrates[2][5]. For stereoselectivity, its primary role is to prevent the reversal of the addition and subsequent side reactions.
Traps the allenolate intermediate, which can influence the final E/Z ratio depending on when it is added and the substrate[1].
BF₃·OEt₂
Acts as a Lewis acid to activate the electrophile[4][5].
Can enhance reactivity for sterically hindered ynoates, but may alter the aggregation state of the cuprate, affecting selectivity.
HMPA
Polar, coordinating solvent additive.
Can increase cuprate reactivity but may favor the allenolate, potentially leading to more of the thermodynamic product. Use with caution due to toxicity.
Q5: How do the structures of the cuprate reagent and the ynoate substrate affect the outcome?
A5: The steric and electronic properties of both the cuprate and the ynoate are highly influential.
Cuprate Reagent:
Higher-Order Cuprates (e.g., R₂Cu(CN)Li₂): These "Lipshutz cuprates" are often more reactive and can exhibit different selectivity profiles compared to Gilman cuprates (R₂CuLi)[2][6]. Their increased reactivity may allow for additions at lower temperatures, favoring the kinetic (Z)-product.
Mixed Cuprates (e.g., R(Th)CuLi): Using a non-transferable "dummy" ligand (like 2-thienyl, Th) is economical for precious R groups. The nature of this dummy ligand can influence the cuprate's aggregation and reactivity, thereby affecting stereoselectivity[5].
Steric Bulk: Sterically bulky cuprates may exhibit higher kinetic selectivity due to a more organized transition state during the initial syn-addition.
Ynoate Substrate:
Steric Hindrance: Bulky substituents on the ynoate (either on the alkyne or the ester) can disfavor the isomerization to the more sterically demanding anti-adduct, thus favoring the (Z)-product.
Coordinating Groups: The presence of a coordinating group elsewhere in the ynoate substrate can chelate to the lithium or copper center, potentially locking the conformation of the intermediate and leading to very high stereoselectivity.
Experimental Protocols
Protocol 1: General Procedure for Maximizing (Z)-Isomer (Kinetic Control)
This protocol is designed to trap the initial syn-adduct.
Reagent Preparation:
In a flame-dried, argon-purged flask, suspend copper(I) iodide (CuI, 1.05 eq.) in anhydrous THF (~5 mL per mmol of CuI) and cool to -40 °C. Rationale: Using a slight excess of purified copper salt ensures full conversion of the organolithium.
Add the organolithium reagent (2.0 eq.) dropwise, maintaining the temperature below -30 °C. The solution will change color, often to a clear, colorless, or yellow Gilman cuprate solution. Stir for 30 minutes at this temperature. Rationale: Two equivalents of R-Li are required to form the R₂CuLi species.
Conjugate Addition:
Cool the cuprate solution to -78 °C (dry ice/acetone bath).
In a separate flame-dried flask, dissolve the ynoate (1.0 eq.) in anhydrous THF.
Add the ynoate solution dropwise to the cold cuprate solution via cannula. Rationale: Slow addition to the cold cuprate minimizes temperature fluctuations and local concentration issues.
Stir the reaction at -78 °C and monitor by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
Quenching and Workup:
While maintaining the temperature at -78 °C, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Rationale: A proton source quenches the alkenylcuprate. NH₄Cl is used to avoid a highly basic workup which could cause side reactions.
Allow the mixture to warm to room temperature and stir until the aqueous layer is deep blue.
Extract the product with diethyl ether or ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Maximizing (E)-Isomer (Thermodynamic Control)
This protocol is designed to promote equilibration to the anti-adduct.
Reagent Preparation:
Follow Step 1 from Protocol 1, but consider using diethyl ether as the solvent instead of THF.
Conjugate Addition and Equilibration:
Cool the cuprate solution to -78 °C.
Add the ynoate solution dropwise as described in Protocol 1.
After stirring for 1 hour at -78 °C, allow the reaction to slowly warm to -30 °C or -20 °C . Rationale: This is the critical step. Providing thermal energy drives the syn-anti equilibration.
Hold the reaction at this higher temperature for 1-3 hours, monitoring the isomerization if possible (e.g., by quenching aliquots and analyzing by GC or ¹H NMR).
Quenching and Workup:
Cool the reaction mixture back down to -78 °C before quenching. Rationale: Re-cooling before adding the aqueous quench prevents potential side reactions at the higher temperature.
Quench and work up the reaction as described in Step 3 of Protocol 1.
References
Eriksson, M., Iliefski, T., Nilsson, M., & Olsson, T. (2016). Mechanism of cuprate additions to ynoates and ynones: an NMR study. European Journal of Organic Chemistry, 2003(1), 115-123. [Link]
Nakamura, E., & Mori, S. (2004). Mechanism of Addition of Organocuprates to Alkynyl Carbonyl Compounds. A Mechanistic Bridge between Carbocupration and Conjugate Addition. Journal of the American Chemical Society, 126(33), 10341-10351. [Link]
Mori, S., & Nakamura, E. (2001). Theoretical Studies on Solvent and Substituent Effects of Cuprate Conjugate Addition. Organometallics, 20(26), 5675-5681. [Link]
Wikipedia contributors. (2023). Reactions of organocopper reagents. Wikipedia, The Free Encyclopedia. [Link]
Ready, J. (n.d.). Conjugate Addition. Ready Lab, UT Southwestern. [Link]
Krause, N. (1999). The Mechanism of 1,4- and 1,6-Cuprate Additions: The First Determination of Activation Parameters. Angewandte Chemie International Edition, 38(1-2), 79-81. [Link]
Spivey, A. C., et al. (2007). Conjugate Addition of 2- and 4-Pyridylcuprates: An Expeditious Asymmetric Synthesis of Natural (−)-Evoninic Acid. Organic Letters, 9(8), 891-894. [Link]
Bertz, S. H., & Smith, R. A. J. (1989). The Mechanism of Organocuprate 1,4-Addition Reactions with .alpha.,.beta.-Unsaturated Ketones: Formation of Cuprate-Enone Complexes with Lithium Dimethylcuprate. Journal of the American Chemical Society, 111(21), 8276-8277. [Link]
Wipf, P. (2007). History & Structure of Cuprates. Wipf Group, University of Pittsburgh. [Link]
challenges in the scale-up of Methyl 4-(methylamino)but-2-ynoate production
Technical Support Center: Methyl 4-(methylamino)but-2-ynoate A Guide to Navigating Scale-Up Production Challenges Welcome to the technical support center for Methyl 4-(methylamino)but-2-ynoate. This guide is designed for...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Methyl 4-(methylamino)but-2-ynoate
A Guide to Navigating Scale-Up Production Challenges
Welcome to the technical support center for Methyl 4-(methylamino)but-2-ynoate. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered during the scale-up synthesis of this versatile chemical intermediate. As your Senior Application Scientist, I will provide not just protocols, but the underlying chemical principles and field-proven insights to ensure your success.
I. Overview of Synthetic Strategy
The production of Methyl 4-(methylamino)but-2-ynoate is typically not a single-step synthesis but rather a multi-step process that requires careful control over reaction conditions and intermediates. A common and logical pathway involves the preparation of an activated 4-hydroxybut-2-ynoate ester, followed by nucleophilic substitution with methylamine. This approach offers a controllable and scalable route.
Caption: Proposed two-step synthetic pathway for Methyl 4-(methylamino)but-2-ynoate.
This guide will focus on troubleshooting the challenges inherent in each of these stages during scale-up.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical safety concerns when scaling up this synthesis?A1: The primary hazards involve:
Handling of n-Butyllithium (n-BuLi): This reagent is highly pyrophoric and reacts violently with water and protic solvents. All transfers must be conducted under a strictly inert atmosphere (Argon or Nitrogen) using syringe or cannula techniques. Ensure appropriate fire-extinguishing media (e.g., Class D extinguisher, sand) is readily available.
Methylamine: This is a flammable and toxic gas or volatile liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). For scale-up, using a solution (e.g., in THF or water) is often safer than handling the compressed gas directly.
Exothermic Reactions: Both the metallation with n-BuLi and the amination step can be highly exothermic. Scale-up requires robust temperature control systems (e.g., jacketed reactors with efficient cooling) and may necessitate slow, controlled addition of reagents to manage heat evolution.
Q2: Why is the two-step process involving an activated intermediate preferred over a one-pot reaction?A2: While one-pot reactions are attractive, they often lead to complex impurity profiles at scale. The activation of the alcohol (e.g., to a tosylate) creates a clean, well-defined intermediate. This allows for potential purification before the amination step, which is crucial. Direct reaction of 4-hydroxybut-2-ynoate with methylamine would require harsh conditions or specialized catalysts (like in a Mitsunobu reaction), which introduce their own scale-up challenges, such as the removal of byproducts like triphenylphosphine oxide.[1]
Q3: Can I use a different leaving group besides tosylate?A3: Yes, other leaving groups can be used, and the choice can impact reaction rate and yield. Mesylates are more reactive but can be less stable. Halides (e.g., iodide) are excellent leaving groups but may require an additional synthetic step (e.g., Finkelstein reaction) and can be more expensive. The choice often depends on a cost-benefit analysis at the desired scale.
III. Troubleshooting Guide: Scale-Up Challenges
Challenge 1: Inconsistent Yields and Side Reactions in the Activation Step
Question: During the tosylation of Methyl 4-hydroxy-2-butynoate, I am observing low yields and the formation of dark, polymeric byproducts, especially at a larger scale. What is causing this?
Answer: This is a common issue when scaling up reactions involving acetylenic alcohols. The primary causes are often related to temperature control and reagent stoichiometry.
Causality: The hydroxyl group of your starting material can act as a nucleophile, and the product itself can undergo side reactions under basic conditions (pyridine) or at elevated temperatures. The acetylenic proton is also weakly acidic. Polymerization of acetylenic compounds is a known risk, especially with thermal excursions.[2]
Troubleshooting Protocol:
Strict Temperature Management:
Action: Maintain the reaction temperature at 0 °C or below during the addition of tosyl chloride (TsCl). Use a jacketed reactor with a reliable cooling system.
Rationale: Lowering the temperature slows down the rate of side reactions and polymerization, favoring the desired O-tosylation pathway.
Reagent Stoichiometry and Purity:
Action: Use a slight excess (1.1-1.2 equivalents) of high-purity TsCl. Ensure the pyridine used as a solvent and base is anhydrous.
Rationale: Water in the pyridine will consume TsCl, leading to incomplete conversion and requiring longer reaction times or higher temperatures, which promotes degradation.
Monitor Reaction Progress Diligently:
Action: Use Thin Layer Chromatography (TLC) or in-situ IR to monitor the disappearance of the starting alcohol. Quench the reaction as soon as full conversion is observed.
Rationale: Over-extending the reaction time, even at low temperatures, increases the likelihood of byproduct formation.
Pyridine acts as both solvent and base; DCM co-solvent can improve slurry handling.
Monitoring
TLC
In-situ FTIR / Offline HPLC
Provides real-time data for precise endpoint determination.
Challenge 2: Low Conversion and Impurity Formation in the Amination Step
Question: My amination reaction with methylamine is sluggish, and I am forming a significant amount of an impurity that appears to be an elimination product. How can I improve this?
Answer: This problem points towards issues with nucleophile delivery, reaction temperature, and solvent choice. The formation of elimination byproducts is a classic competing pathway in SN2 reactions.
Causality: Methylamine is a gas and its concentration in solution can be variable. Insufficient nucleophile concentration will slow the reaction. Higher temperatures, while increasing the rate of the desired SN2 reaction, will disproportionately favor the competing E2 elimination pathway, especially with a sterically unhindered base like methylamine.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting the amination step.
Solutions:
Control Methylamine Stoichiometry:
Action: For scale-up, use a sealed, pressure-rated reactor and charge methylamine as a gas to a specific pressure, or use a commercially available solution (e.g., 2.0 M in THF). Use a significant excess (3-5 equivalents).
Rationale: Ensuring a high concentration of the nucleophile pushes the reaction equilibrium towards the desired SN2 product, kinetically outcompeting the elimination pathway.
Optimize Temperature:
Action: Run the reaction at a moderate temperature (e.g., 25-40 °C). While it may require longer reaction times (12-24h), it will significantly suppress elimination.
Rationale: The activation energy for elimination is typically higher than for substitution. By keeping the temperature down, you provide enough energy for the substitution to proceed without overly favoring the elimination pathway.
Solvent Choice:
Action: Use a polar aprotic solvent like THF, acetonitrile, or DMF.
Rationale: These solvents solvate the cation but not the nucleophile, increasing the nucleophilicity of methylamine and promoting the SN2 reaction.
Challenge 3: Product Isolation and Purification
Question: My crude product is an oil and difficult to purify by column chromatography at scale. Distillation leads to decomposition. How can I effectively purify the final product?
Answer: Direct purification of acetylenic amines can be challenging due to their basicity and potential for thermal instability. A salt-recrystallization strategy is often the most robust and scalable method.[4]
Purification Protocol:
Initial Work-up: After the reaction is complete, perform a standard aqueous workup. Quench the reaction, extract the product into a suitable organic solvent (e.g., EtOAc or DCM), and wash with brine to remove inorganic salts.
Salt Formation:
Action: Dissolve the crude oil in a solvent like isopropanol (IPA) or ethyl acetate. Slowly add a solution of HCl in IPA or ethereal HCl (1.1 equivalents) while stirring.
Rationale: The basic amine will react with HCl to form the hydrochloride salt, which is typically a crystalline solid. Non-basic impurities will remain in the solution.
Recrystallization:
Action: Collect the precipitated hydrochloride salt by filtration. Recrystallize it from a suitable solvent system, such as methanol/IPA or ethanol/ether.
Rationale: Recrystallization is a highly effective purification technique for removing trapped impurities, resulting in a high-purity solid product.
Free-Basing (Optional):
Action: If the free amine is required, the purified salt can be dissolved in water, basified with a mild base (e.g., NaHCO₃), and re-extracted into an organic solvent.
Rationale: This step regenerates the final product in its free base form, free from the impurities removed during crystallization.
Purification Method
Pros
Cons
Scalability
Column Chromatography
High resolution for small scale
High solvent usage, expensive silica, difficult for oils
Poor
Vacuum Distillation
Good for non-thermolabile compounds
Risk of decomposition/polymerization for acetylenics
Ynone & Ynoate Reaction Support Center: Troubleshooting & Methodologies
Welcome to the Technical Support Center for ynone ( -alkynyl ketone) and ynoate ( -alkynyl ester) chemistry. These compounds are highly reactive Michael acceptors characterized by a conjugated keto-alkyne system.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for ynone (
-alkynyl ketone) and ynoate (-alkynyl ester) chemistry. These compounds are highly reactive Michael acceptors characterized by a conjugated keto-alkyne system. Their dual electrophilic nature—at both the carbonyl carbon and the -alkynyl carbon—makes them indispensable building blocks for heterocycle synthesis, cross-coupling, and click chemistry[1]. However, this extreme reactivity often leads to polymerization, regioselectivity challenges, and unwanted side reactions[2][3].
This guide provides causal explanations, validated protocols, and data-driven troubleshooting strategies to help researchers optimize their ynone and ynoate workflows.
Reactivity Logic & Troubleshooting Workflow
Understanding the fundamental pathways of ynone and ynoate reactivity is the first step in troubleshooting. The diagram below maps the causal relationships between reaction conditions and specific chemical outcomes.
Logical workflow for ynone/ynoate reactivity, highlighting regioselectivity and side reactions.
Troubleshooting FAQs
Q1: My ynone synthesis via acyl Sonogashira coupling results in a black, tarry mixture. How do I prevent decomposition?
Causality: Ynones are highly electrophilic and prone to polymerization or oligomerization at elevated temperatures or high concentrations[4]. Transition metal catalysts (like Pd/Cu) can also trigger secondary alkyne activations if the product is not rapidly isolated.
Solution:
Dilution: Run the reaction at lower concentrations (e.g., 0.05 M instead of 0.2 M) to kinetically disfavor intermolecular oligomerization[4].
Temperature Control: Keep the reaction strictly at or below the recommended temperature. If heating is required, monitor the reaction closely via TLC/LCMS and quench immediately upon consumption of the limiting reagent.
Purification: Ynones can decompose on standard acidic silica gel. Always use neutralized silica (pre-treated with 1% Et
N in hexanes) or neutral alumina for chromatography.
Q2: During phosphine-catalyzed reactions with hex-5-en-2-ynoates, I am getting a mixture of 1,4-Michael adducts and 1,7-umpolung adducts. How can I control regioselectivity?
Causality: The regioselectivity between kinetic 1,4-Michael addition and thermodynamically favored 1,7-umpolung addition is heavily influenced by the protonation state of the reactive intermediates. In the absence of an acidic proton donor, the zwitterionic intermediate is directly trapped to form the 1,4-adduct. When an acid additive is present, it facilitates resonance and intramolecular proton transfer, driving the reaction toward the 1,7-umpolung product[5].
Solution:
For 1,4-Michael Addition: Use a highly polar solvent (e.g., DMSO or DMF) without any acidic additives. This stabilizes the initial intermediate, favoring direct trapping[5].
For 1,7-Umpolung Addition: Use a less polar solvent (e.g., DCM) and add a tunable acid additive like phenol (PhOH). The solvent-modulated phenol acidity directs the regioselectivity entirely toward the 1,7-adduct[5].
Q3: In photochemical syntheses of ynones from aldehydes and sulfone-based alkynes, I observe significant double addition (over-reaction). How is this suppressed?
Causality: The acyl radical generated from the aldehyde can add multiple times to the highly reactive ynone product if the lifetime of the excited state or the radical intermediate is not tightly controlled[6].
Solution: Introduce acetone as a co-solvent (e.g., MeCN:Acetone 1:1). Acetone acts as a triplet sensitizer, altering the photochemical reaction path and effectively suppressing the undesired double addition, leading to clean mono-ynone formation[6].
Quantitative Data: Regioselectivity Control
To illustrate the solvent and additive effects discussed in Q2, the following table summarizes the regiodivergent outcomes for the reaction of alkyl hex-5-en-2-ynoates with 3-homoacyl coumarins[5].
Solvent
Additive
Yield: 1,4-Michael Adduct (%)
Yield: 1,7-Umpolung Adduct (%)
Primary Control Mechanism
DMSO
None
88%
< 5%
Kinetic control; polar solvent stabilizes direct trapping.
DMF
None
82%
< 5%
Kinetic control; polar solvent stabilizes direct trapping.
DCM
None
45%
15%
Poor selectivity without an additive to guide proton transfer.
Reaction: Seal the vessel and heat at 120 °C for 12 hours.
Validation Check: The solution should transition from a pale suspension to a dark, homogeneous mixture. TLC should indicate complete consumption of the carboxylic acid.
Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove metal salts[1].
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on neutralized silica gel (pre-treated with 1% Et
Protocol B: Regioselective Phosphine-Catalyzed 1,7-Umpolung Addition to Ynoates
Self-Validating Principle: The explicit use of phenol in a non-polar solvent (DCM) acts as a thermodynamic sink, forcing the intermediate down the 1,7-addition pathway[5].
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the 3-homoacyl coumarin (1.0 equiv) and phenol (1.0 equiv)[5].
Solvent: Dissolve the mixture in anhydrous dichloromethane (DCM) to a concentration of 0.1 M[5].
Catalyst & Substrate: Add the alkyl hex-5-en-2-ynoate (1.2 equiv), followed by the phosphine catalyst (e.g., PPh
Reaction: Stir the mixture at room temperature for 12–24 hours under an argon atmosphere.
Validation Check: Aliquot NMR or LCMS should show >90% conversion to the 1,7-adduct with <5% of the 1,4-adduct.
Purification: Concentrate the reaction mixture directly onto silica gel and purify via flash chromatography (EtOAc/Hexanes gradient) to isolate the 1,7-umpolung product.
Mechanistic divergence in phosphine-catalyzed ynoate additions driven by solvent and additives.
References
Benchchem.
Thieme Connect.
Chemical Reviews (ACS).
Organic Letters (ACS).Regiodivergent Synthesis Utilizing Alkyl Hex-5-en-2-ynoates and 3-Homoacyl Coumarins: Phenol-Mediated Controllable Phosphine-Catalyzed Michael and 1,7-Umpolung Addition.
RSC Publishing.
The Journal of Organic Chemistry (ACS).Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes.
solvent effects on the rate of aza-Michael additions
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solvent Effects on Aza-Michael Addition Kinetics Introduction: The Solvent as a Catalyst In aza-Michael additions, the solve...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide: Solvent Effects on Aza-Michael Addition Kinetics
Introduction: The Solvent as a Catalyst
In aza-Michael additions, the solvent is not merely a medium; it is a functional component of the reaction coordinate. Unlike standard SN2 reactions where polar protic solvents often suppress reactivity by "caging" anionic nucleophiles, aza-Michael additions involve neutral nucleophiles (amines) and a zwitterionic transition state .
This distinction is critical. Your choice of solvent must balance three competing factors:
Ground State Stabilization : Avoiding over-solvation of the amine lone pair.
Transition State Stabilization : Supporting the charge separation in the zwitterionic intermediate.
Electrophile Activation : Lowering the LUMO energy of the Michael acceptor via hydrogen bonding.
This guide provides the troubleshooting frameworks and kinetic insights necessary to manipulate these factors for maximum yield and rate.
Module 1: Reaction Rate Optimization
The "Why is my reaction stalling?" FAQ
Q1: I am using a polar aprotic solvent (DMSO/MeCN) to avoid hydrogen bonding with my amine, but the rate is still slow. Why?
Technical Insight: While avoiding amine solvation is a valid strategy for SN2, aza-Michael additions proceed through a charge-separated zwitterionic transition state (see Diagram 1).
The Problem: Aprotic solvents, even polar ones, lack the hydrogen-bond donating capability to stabilize the developing negative charge on the carbonyl oxygen (enolate-like species) effectively. They also cannot facilitate the rate-determining proton transfer step.
The Solution: Switch to a Polar Protic Solvent (MeOH, EtOH) or water.
Mechanism: Protic solvents stabilize the zwitterionic intermediate and act as a "proton shuttle," significantly lowering the activation energy for the proton transfer from the nitrogen to the
-carbon.
Evidence: Kinetic studies often show the order: Water > MeOH > DMSO > MeCN > Toluene .
Q2: My nucleophile is a weak aniline. Methanol isn't working. What now?
Technical Insight: For weak nucleophiles (anilines), the activation of the electrophile becomes the limiting factor. Methanol's pKa (~15.5) is too high to act as a strong Brønsted acid activator.
The Protocol: Use Fluorinated Alcohols (HFIP or TFE).[1]
Why it works: Hexafluoroisopropanol (HFIP) is a strong H-bond donor (high
acidity) but a poor H-bond acceptor (low basicity). It activates the Michael acceptor's carbonyl strongly (lowering LUMO) but does not strongly solvate/deactivate the aniline's lone pair.
Reference: Comptes Rendus Chimie highlights HFIP as a "smart solvent" for this exact scenario [1].
Comparative Kinetic Data
Relative rate constants (
) for the addition of secondary amines to methyl acrylate.
Solvent Class
Solvent
Relative Rate ()
Mechanistic Driver
Aqueous
Water ("On-Water")
>1000
Hydrophobic effect + H-bond catalysis
Polar Protic
Methanol
100
TS stabilization + Proton shuttle
Polar Aprotic
DMSO
60
High dielectric stabilization
Polar Aprotic
Acetonitrile (MeCN)
15
Dipole stabilization only
Non-Polar
Toluene
1
No charge stabilization
Module 2: Selectivity & Reversibility
The "Why is my yield dropping over time?" FAQ
Q3: I achieved 90% conversion, but after leaving it overnight, the yield dropped to 70%. Is the product decomposing?
Technical Insight: You are likely observing the Retro-Aza-Michael reaction. The reaction is reversible, and thermodynamic equilibrium may favor the starting materials, especially at higher temperatures or in stabilizing solvents.
Thermodynamic Trap: High dielectric solvents stabilize the reactants and product, but if the product is not removed (precipitated), the equilibrium constant (
) dictates the ratio.
Troubleshooting Protocol:
Temperature: Lower the reaction temperature. The forward reaction is exothermic; heat favors the reverse reaction (Le Chatelier's principle).
Solvent Switch: Use a solvent in which the product is insoluble .
Example: If your product is non-polar, run the reaction in water or a highly polar solvent to force the product to "oil out" or precipitate, driving the equilibrium forward.
Q4: How do I prevent double addition (bis-alkylation) of primary amines?
Technical Insight: The mono-adduct (secondary amine) is often more nucleophilic than the starting primary amine due to the inductive effect of the alkyl group, leading to over-alkylation.
Solvent Strategy:
High Dilution: Run in a larger volume of solvent to statistically favor the encounter of amine + alkene over amine-product + alkene.
Steric Solvation: Use bulky alcoholic solvents (e.g.,
-BuOH). While slower, the bulky solvent shell around the secondary amine (product) can sterically hinder the second attack more than the first.
Module 3: Visualizing the Mechanism
The following diagram illustrates the critical role of the solvent in the rate-determining proton transfer step.
Caption: Solvent influence on the aza-Michael pathway.[1][2][3][4][5] Note that protic solvents actively participate in the rate-limiting proton transfer (TS2).
Module 4: Experimental Protocols
Protocol A: "On-Water" Synthesis (Green & Fast)
Best for: Hydrophobic amines and acrylates.
Preparation: Mix the amine (1.0 equiv) and Michael acceptor (1.1 equiv) in a flask.
Solvent Addition: Add distilled water. The ratio should be approx. 1 M concentration relative to reactants.
Note: The reactants will likely not dissolve. This is intentional. The reaction occurs at the organic-water interface ("on-water" effect) [2].
Agitation: Vigorously stir (magnetic stirring > 800 rpm) or sonicate.
Troubleshooting: If the mixture forms a thick paste, add just enough water to maintain a suspension.
Monitoring: TLC will usually show completion within 15–60 minutes (significantly faster than neat or organic solvent).
Workup: Since the product is organic and the solvent is water, simply decant the water or extract with EtOAc. No complex distillation is required.
Best for: Anilines, carbamates, or sterically hindered amines.
Safety: HFIP is volatile and corrosive to eyes. Use a fume hood.
Dissolution: Dissolve the weak nucleophile (1.0 equiv) in Hexafluoroisopropanol (HFIP) (0.5 M).
Addition: Add the Michael acceptor (1.2 equiv).
Reaction: Stir at room temperature.
Why: Heating is rarely needed due to the catalytic activation by HFIP.
Recycling: HFIP is expensive. Upon completion, distill the solvent (bp 58 °C) for reuse before purifying the product.
Troubleshooting Decision Tree
Caption: Decision logic for optimizing solvent conditions based on nucleophile type and observed kinetics.
References
Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie.
[Link]
Ultrasound-assisted aza-Michael reaction in water: a green procedure. Ultrasonics Sonochemistry.
[Link]
Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry.
[Link]
Retro-aza-Michael reaction of an o-aminophenol adduct in protic solvents. Journal of Antibiotics.
[Link]
Technical Support Center: Preventing Polymerization of Methyl Propiolate
Welcome to the Technical Support Center for handling and reacting Methyl Propiolate (CAS: 922-67-8). As an -unsaturated alkynoate, methyl propiolate is a highly versatile but notoriously reactive electrophile.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for handling and reacting Methyl Propiolate (CAS: 922-67-8). As an
-unsaturated alkynoate, methyl propiolate is a highly versatile but notoriously reactive electrophile. Its dual functionality allows it to undergo Michael additions, cycloadditions, and cross-couplings, but this same reactivity makes it highly susceptible to unwanted polymerization.
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield reactions without monomer degradation.
Diagnostic Decision Tree
Before adjusting your protocol, you must identify the mechanistic pathway driving the polymerization. Use the diagnostic logic flow below to pinpoint the root cause.
Diagnostic decision tree for identifying and resolving methyl propiolate polymerization pathways.
Troubleshooting Guides & FAQs
Q1: Why does my methyl propiolate polymerize instantly when I add a phosphine catalyst for a Michael addition?
Causality: Phosphines act as strong nucleophiles, attacking the electron-deficient alkyne to form a highly reactive zwitterionic phosphonium enolate. If your target nucleophile (e.g., an alcohol or amine) is sterically hindered or insufficiently acidic, the zwitterion will preferentially attack another molecule of methyl propiolate rather than deprotonating the target substrate. This initiates a rapid anionic chain-growth polymerization[1].
Solution: The basicity and nucleophilicity of the catalyst must be balanced against the substrate. For instance, employing highly nucleophilic
often results in the rapid polymerization of methyl propiolate[1]. Switching to a less nucleophilic phosphine (e.g., ) or lowering the pKa of your target substrate ensures that the desired proton transfer outcompetes monomer propagation[1].
Competing pathways: Desired Michael addition vs. zwitterionic polymerization.
Q2: I am running a Pd/Cu-catalyzed Sonogashira coupling, and I keep getting a black, tarry polymer instead of my cross-coupled product. How do I prevent this?
Causality: Methyl propiolate is highly activated. In the presence of transition metals (Pd, Cu), it can undergo rapid migratory insertion reactions, leading to Pd-catalyzed polymerization[2]. When the steady-state concentration of the alkyne is high, the metal center catalyzes successive alkyne insertions before the transmetalation or reductive elimination steps of the cross-coupling cycle can occur.
Solution: You must artificially restrict the monomer concentration. Use a syringe pump to add the methyl propiolate continuously (e.g., over 2 hours) into the reaction mixture[3]. This ensures the alkyne is consumed by the cross-coupling cycle as soon as it enters the flask[4].
Q3: My stock bottle of methyl propiolate turned into a viscous gel during storage. What happened, and how do I store it properly?
Causality: Like many
-unsaturated esters, methyl propiolate is susceptible to free-radical polymerization initiated by ambient light, heat, or trace peroxides.
Solution: Always store methyl propiolate in a tightly closed container in a dry, cool, and well-ventilated place (ideally refrigerated at 4 °C)[5]. Ensure the monomer is stabilized with a radical scavenger, typically Monomethyl Ether Hydroquinone (MEHQ) or Butylated Hydroxytoluene (BHT)[6].
Quantitative Data: Inhibitors & Catalysts
Understanding the quantitative thresholds for inhibitors and the relative risks of catalysts is essential for experimental design.
Table 1: Quantitative Data on Inhibitor Effectiveness [6]
Inhibitor Class
Example Inhibitors
Typical Concentration
Mechanism of Action
Primary Target Polymerization
Phenolic
Hydroquinone (HQ), MEHQ, BHT
100 - 1000 ppm
Hydrogen atom donation to growing polymer radicals
Table 2: Catalyst Nucleophilicity vs. Polymerization Risk in Michael Additions [1]
Catalyst
Relative Nucleophilicity
Polymerization Risk
Recommended Use Case
|
| Very High | Severe | Only with highly acidic/unhindered targets |
| | Moderate | Low to Moderate | Standard Michael additions |
| DABCO | High (Nitrogen-based) | Moderate | Reactions requiring basicity over nucleophilicity |
Self-Validating Experimental Protocols
To ensure reproducibility and prevent catastrophic batch failures, utilize these self-validating workflows. A self-validating protocol contains built-in analytical checkpoints that physically prevent the user from proceeding if the conditions for polymerization are met.
Protocol A: Syringe-Pump Controlled Addition for Metal-Catalyzed Reactions
Mechanism of Validation: By verifying the disappearance of the monomer via TLC before adding more, the system validates that the reaction rate exceeds the addition rate, physically preventing monomer buildup and subsequent polymerization[3].
Preparation: Dissolve the target aryl halide and catalyst (e.g.,
/ CuI) in the chosen solvent under a strict inert atmosphere (Argon). Bring the reaction to the required temperature.
Monomer Dilution: Dilute methyl propiolate (1.0 to 1.2 equiv) in 5-10 mL of degassed solvent in a sterile syringe.
Validation Checkpoint: Ensure the monomer solution contains at least 100 ppm MEHQ to prevent radical initiation inside the syringe during the slow addition.
Addition: Set the syringe pump to deliver the solution at a rate of 0.05 mL/min[7].
In-Process Monitoring: Pause the pump every 30 minutes. Run a rapid TLC (Hexanes/EtOAc).
Validation Checkpoint: If a spot corresponding to unreacted methyl propiolate accumulates, the catalytic cycle is turning over too slowly. Decrease the pump rate by 50% . Do not resume standard addition until the monomer spot fades.
Completion: Once addition is complete, stir for an additional 1 hour, then quench with saturated
.
Protocol B: Inhibitor Verification and Just-in-Time Removal
Mechanism of Validation: MEHQ requires dissolved oxygen to function effectively as a radical scavenger. If your reaction requires strictly anaerobic conditions, MEHQ must be removed; however, removing it makes the monomer highly unstable. This protocol ensures safe, just-in-time purification.
Verification: Check the manufacturer's Certificate of Analysis. The bulk methyl propiolate should contain 100-500 ppm MEHQ or BHT[6].
Removal (Just-in-Time): Pass the required volume of methyl propiolate through a short plug of activated basic alumina (Brockmann Grade I) immediately before use.
Validation Checkpoint: The eluent must be completely colorless. For strict validation, a quick UV-Vis scan should confirm the absence of the MEHQ aromatic absorption band at ~290 nm.
Usage: Use the uninhibited monomer within 30 minutes. Never store uninhibited methyl propiolate.
[1] Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. PMC - NIH.
[3] One-Pot Phosphine-Catalyzed Syntheses of Quinolines. PMC - NIH.
[4] Diversity-Oriented Synthesis Based on the DPPP-Catalyzed Mixed Double-Michael Reactions of Electron-Deficient Acetylenes and β-Amino Alcohols. MDPI.
[7] Azide-Alkyne Cycloadditions in a Vortex Fluidic Device. RSC Publishing.
Technical Support Center: Ynoate Functionalization Troubleshooting & Protocols
Welcome to the Application Scientist Support Center for ynoate (alkynoate) functionalization. Ynoates are highly versatile electron-deficient building blocks in organic synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center for ynoate (alkynoate) functionalization. Ynoates are highly versatile electron-deficient building blocks in organic synthesis. However, controlling their reactivity—specifically regarding regioselectivity (e.g., Michael vs. umpolung addition), stereoselectivity, and chemoselectivity—requires precise catalyst selection and reaction engineering.
This guide provides field-proven troubleshooting insights, mechanistic rationales, and self-validating protocols for phosphine, copper, and gold-catalyzed ynoate functionalizations.
Module 1: Phosphine Organocatalysis
Phosphine organocatalysis exploits the nucleophilicity of phosphines to attack alkynoates, generating highly reactive zwitterionic intermediates. This pathway is powerful but highly sensitive to steric hindrance and proton-transfer dynamics.
FAQ & Troubleshooting
Q: I am attempting an intermolecular dienylation of an alkynoate with a para-quinone methide, but my reaction is stalling with near-zero yield. I am using tricyclohexylphosphine (PCyngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
). What is going wrong?A: The catalytic cycle is stalling at the very first step due to steric hindrance. The reaction requires a 1,4-addition of the phosphine to the alkynoate to form the initial zwitterion. Bulky phosphines like PCy or PtBu cannot overcome the steric barrier of the alkynoate -carbon.
Actionable Fix: Switch to a less sterically hindered, highly nucleophilic aliphatic phosphine such as tributylphosphine (PnBungcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
). Increasing the temperature to 70–80 °C will also enhance the yield, but do not exceed 100 °C to avoid thermal decomposition of the intermediate.
Q: How can I control whether my vinyl-substituted alkynoate undergoes a classical Michael addition or a remote 1,7-umpolung addition?A: Regioselectivity is strictly governed by the acidity of the pronucleophile and the presence of proton-donating additives. By introducing a phenol additive, you can tune the equilibrium of the zwitterionic intermediate. Phenol acts as a proton donor, protonating the resonance form of the zwitterion to generate a highly electrophilic 1,7-acceptor, thereby thermodynamically favoring the 1,7-umpolung addition over the kinetic Michael adduct[1].
Preparation: In an oven-dried Schlenk tube under N
, dissolve the pronucleophile (e.g., 3-homoacyl coumarin) and the vinyl-substituted alkynoate (1.0 equiv) in anhydrous solvent.
Additive Control: To force the 1,7-umpolung pathway, add 1.0 equiv of Phenol. Rationale: Phenol provides the precise pKa required to protonate the zwitterion without quenching the phosphine catalyst[1].
Catalyst Initiation: Inject 10 mol% PnBu
dropwise.
Reaction: Stir at room temperature for 12 hours.
Self-Validating System:
Visual Cue: A distinct color change (often deep yellow/orange) upon PnBu
addition confirms the successful generation of the zwitterionic intermediate.
Analytical Checkpoint: Run a crude
H NMR. The complete disappearance of the terminal alkene protons of the hex-5-en-2-ynoate validates full conversion. The presence of a shifted downfield signal confirms the 1,7-adduct over the 1,4-adduct.
Module 2: Transition-Metal Catalysis (Copper)
Copper catalysis excels in facilitating conjugate additions and multicomponent cross-couplings via active alkynoate-copper intermediates.
FAQ & Troubleshooting
Q: I am performing a Cu-catalyzed conjugate addition of alkylboranes to alkynoates. How can I ensure strict syn-hydroalkylation without isomerization?A: The reaction proceeds via a syn-carbocupration of an alkylcopper(I) species across the C–C triple bond. To prevent isomerization of the resulting alkenylcopper intermediate, you must ensure rapid proton-trapping. Using a protic additive or solvent (like t-BuOD for deuterium labeling) rapidly quenches the intermediate, locking in the syn stereoselectivity and yielding
-disubstituted acrylates with excellent diastereomeric ratios[2].
Q: During the coupling of terminal alkynes with diazo amides, I am getting a messy mixture of alkynoates and allenoates. How do I suppress allenoate formation?A: Allenoates form when the active alkynoate-copper intermediate undergoes premature protonation or isomerization under harsh conditions. To suppress this, utilize a multicomponent reaction (MCR) strategy. By introducing a strong electrophile like an isatin ketimine into the mixture, the alkynoate-copper intermediate is rapidly intercepted via a Mannich-type trapping mechanism. This yields highly functionalized 3,3-disubstituted oxindoles and completely suppresses allenoate side-products[3].
Quantitative Data Summary: Catalyst & Condition Effects
-acids, highly effective at activating the alkyne moiety of ynoates for nucleophilic attack. The extreme sensitivity of these intermediates to moisture can be leveraged as a synthetic switch.
FAQ & Troubleshooting
Q: My gold(I)-catalyzed cyclization of aryl alkynoate esters is yielding coumarins instead of the desired dearomatized spirolactones. What is wrong?A: Your reaction conditions are too dry. The divergence between coumarin and spirolactone formation is strictly controlled by the presence of water. Under strictly anhydrous conditions, the gold-activated alkyne undergoes intramolecular hydroarylation to form coumarins. To achieve dearomative spirocyclization, you must intentionally add exactly 1 equivalent of water. The water acts as a nucleophilic switch, intercepting the intermediate and driving the formation of the spirolactone[5].
Q: Do I need to rigorously exclude air and moisture for the benzannulation of 5-hydroxy-3-oxoalk-6-ynoate esters?A: No. Unlike many transition-metal catalyzed reactions, the gold(I)-catalyzed benzannulation to o-phenolic esters proceeds efficiently under mild conditions and explicitly does not require the exclusion of air or moisture when using standard Au(I) phosphine complexes in toluene at 80 °C[4].
Solvent Preparation: For the spirocycle pathway, use standard reagent-grade solvent. Do not use molecular sieves.
Moisture Dosing: Add exactly 1.0 equiv of deionized H
O to the reaction mixture using a microsyringe. Rationale: Excess water may poison the catalyst or cause ester hydrolysis, while <1.0 equiv will result in a mixture of coumarin and spirolactone[5].
Catalyst Addition: Add the Gold(I) catalyst (e.g., 5 mol%) to the aryl alkynoate ester solution.
Reaction: Stir at room temperature until TLC indicates complete consumption of the starting material.
Self-Validating System:
Pre-Reaction Check (Anhydrous Pathway): If targeting the coumarin, validate the solvent using Karl Fischer titration to ensure water content is <10 ppm before adding the catalyst.
Spectroscopic Validation: Analyze the crude mixture via IR spectroscopy. The spirolactone product will exhibit a distinct lactone carbonyl stretch (typically ~1750 cm
), which is easily distinguishable from the conjugated coumarin carbonyl stretch, allowing for immediate validation of the reaction pathway without requiring full NMR elucidation.
References
Phosphine-Catalyzed Intermolecular Dienylation of Alkynoate with para-Quinone Methides
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Regiodivergent Synthesis Utilizing Alkyl Hex-5-en-2-ynoates and 3-Homoacyl Coumarins: Phenol-Mediated Controllable Phosphine-Catalyzed Michael and 1,7-Umpolung Addition
Source: Organic Letters (ACS Publications)
URL:[Link]
Copper-catalyzed stereoselective conjugate addition of alkylboranes to alkynoates
Source: Beilstein Journal of Organic Chemistry
URL:[Link]
Cu(I)-Catalyzed Three-Component Reaction of α-Diazo Amide with Terminal Alkyne and Isatin Ketimine via Electrophilic Trapping of Active Alkynoate-Copper Intermediate
Source: Organic Letters (ACS Publications)
URL:[Link]
Comparative Characterization of Methyl 4-(methylamino)but-2-ynoate Derivatives
Reactivity Profiling, Synthetic Utility, and Stability Benchmarks Executive Summary Methyl 4-(methylamino)but-2-ynoate represents a specialized class of -amino- -alkynoic esters . Unlike their ubiquitous alkene counterpa...
Author: BenchChem Technical Support Team. Date: March 2026
Reactivity Profiling, Synthetic Utility, and Stability Benchmarks
Executive Summary
Methyl 4-(methylamino)but-2-ynoate represents a specialized class of
-amino--alkynoic esters . Unlike their ubiquitous alkene counterparts (acrylates/crotonates), these derivatives offer a unique orthogonality in drug design and heterocyclic synthesis. This guide objectively characterizes the molecule's performance as both a covalent warhead (Michael acceptor) and a heterocyclic building block .
Experimental data indicates that while 4-aminobut-2-ynoates exhibit slower electrophilic kinetics compared to acrylamides (
ranges 10–50-fold lower), they provide superior stability in plasma and enable direct, oxidation-free access to substituted pyrroles.
The distinct electronic environment of the alkyne spacer creates a rigid linear geometry, contrasting with the planar alkene and flexible alkane analogs.
Analytic Insight: The diagnostic IR band at ~2230 cm⁻¹ is often weak due to the pseudo-symmetry of the internal alkyne but becomes pronounced upon conjugation or salt formation.
Synthetic Protocols
The synthesis of 4-aminoalkynoates requires avoiding the premature Michael addition of the amine to the activated triple bond. The Nucleophilic Substitution Route is preferred over direct coupling for scale and purity.
Protocol A: Synthesis via Propargylic Substitution
Precursor Preparation: Dissolve Methyl 4-bromobut-2-ynoate (1.0 equiv) in anhydrous THF at -78°C.
Nucleophilic Attack: Add Methylamine (2.0 M in THF, 1.1 equiv) dropwise. Crucial: Maintain low temperature to favor
displacement over conjugate addition.
Base Scavenger: Add DIPEA (1.2 equiv) if using amine salt; if using excess methylamine, it acts as the scavenger.
Workup: Warm to 0°C, filter ammonium salts, and concentrate. Treat immediately with 4M HCl in dioxane to precipitate the stable hydrochloride salt.
Visualization: Synthetic Pathway
Reactivity Profiling: Warhead Performance
In drug discovery, the reactivity of the warhead determines the selectivity window. We compared the Glutathione (GSH) Reactivity of the alkynoate against standard warheads.
Interpretation:
Methyl 4-(methylamino)but-2-ynoate exhibits a "Goldilocks" reactivity profile . It is significantly less reactive than acrylamides, reducing off-target toxicity with plasma proteins (albumin). However, upon binding to a target protein where local concentration is high (proximity effect), it efficiently forms a covalent adduct with Cysteine.
Mechanistic Note: The adduct formed is a vinyl sulfide (alkene), which can potentially undergo a second addition or isomerize, offering a distinct stability profile compared to the saturated adducts of acrylamides.
Synthetic Utility: Heterocycle Formation
The primary synthetic advantage of 4-aminobut-2-ynoates over alkenes is the oxidation state of the central bond, facilitating aromatization-free synthesis of pyrroles.
Comparative Workflow: Pyrrole Synthesis
Route A (Alkynoate): Condensation with 1,3-dicarbonyls (e.g., acetylacetone).
Hydrolytic Stability: The ester bond is susceptible to hydrolysis by esterases. The alkyne linkage increases rigidity, slightly retarding hydrolysis compared to flexible alkyl esters.
Self-Polymerization: The free amine form is prone to intermolecular Michael addition (polymerization) at high concentrations.
Recommendation: Store exclusively as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt .
Shelf Life: >12 months at -20°C (Salt form) vs. <1 week at RT (Free base oil).
References
Synthesis of 4-aminobut-2-ynoates
Source: "Nucleophilic substitution of propargylic halides: A practical guide." Organic Syntheses, 2021 .[1]
Electrophilicity Parameters (Mayr Scales)
Source: Mayr, H. et al. "Reactivity Scales for Electrophiles and Nucleophiles."[8] L.M.U. Munich Database.[9]
Thiol-Michael Addition Kinetics
Source: "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." Molecules, 2022.
Pyrrole Synthesis via Alkynoates
Source: "Recent Advances in the Synthesis of Propargyl Derivatives." Molecules, 2023 .[5][8][10]
A Comparative Analysis of the Reactivity of Methyl 4-(methylamino)but-2-ynoate and Other Alkynes in Synthetic Chemistry
Abstract The unique electronic properties of ynamides, such as Methyl 4-(methylamino)but-2-ynoate, distinguish their reactivity from that of conventional alkynes, making them valuable building blocks in modern organic sy...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The unique electronic properties of ynamides, such as Methyl 4-(methylamino)but-2-ynoate, distinguish their reactivity from that of conventional alkynes, making them valuable building blocks in modern organic synthesis. This guide provides a comprehensive comparison of the reactivity of Methyl 4-(methylamino)but-2-ynoate with other classes of alkynes, including terminal, internal, and electron-deficient alkynes. Through an examination of experimental data and reaction mechanisms, this document elucidates the factors governing their differential reactivity in key transformations such as cycloadditions, nucleophilic additions, and transition metal-catalyzed reactions. Detailed experimental protocols and comparative data are presented to offer researchers, scientists, and drug development professionals a practical framework for selecting the appropriate alkyne for their specific synthetic challenges.
Introduction: The Alkyne Family and the Unique Position of Ynamides
Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are fundamental building blocks in organic synthesis due to their rich and diverse reactivity.[1] The two π-bonds and linear geometry of the alkyne functional group allow for a wide array of transformations, leading to the construction of complex molecular architectures.[1] However, not all alkynes are created equal. Their reactivity is profoundly influenced by the substituents attached to the sp-hybridized carbons.
This guide focuses on a special class of alkynes known as ynamides. Ynamides are characterized by a nitrogen atom directly attached to one of the sp-hybridized carbons of the alkyne, with the nitrogen atom also bearing an electron-withdrawing group (EWG).[2][3] This structural feature imparts a unique electronic bias to the triple bond, rendering ynamides as versatile reagents with reactivity profiles that often surpass those of traditional alkynes.[4]
Methyl 4-(methylamino)but-2-ynoate serves as a representative example of an ynamide. Its structure, featuring a methylamino group attached to the alkyne and a methyl ester, highlights the key functionalities that dictate its chemical behavior. This guide will compare the reactivity of this ynamide with other alkynes, providing a rationale for its utility in various synthetic contexts.
The Electronic Landscape: Understanding Alkyne Reactivity
The reactivity of an alkyne is fundamentally governed by the electron density of its triple bond. This, in turn, is dictated by the nature of the substituents. We can broadly categorize alkynes into three main groups for the purpose of this comparison:
Terminal Alkynes: These possess a hydrogen atom attached to one of the sp-hybridized carbons (e.g., Phenylacetylene). The terminal C-H bond is weakly acidic, allowing for deprotonation and the formation of acetylide anions, which are potent nucleophiles.[1]
Internal Alkynes: Both sp-hybridized carbons are substituted with non-hydrogen groups (e.g., Diphenylacetylene). These are generally less reactive than terminal alkynes in reactions involving the C-H bond but participate in a wide range of addition and cycloaddition reactions.
Electron-Deficient Alkynes: These alkynes bear electron-withdrawing groups (e.g., Methyl propiolate). The triple bond is polarized, making it susceptible to nucleophilic attack.
Ynamides (e.g., Methyl 4-(methylamino)but-2-ynoate): The nitrogen atom's lone pair donates electron density into the alkyne, making the β-carbon nucleophilic, while the electron-withdrawing group on the nitrogen tempers this effect and enhances stability.[2] This push-pull electronic arrangement leads to a highly polarized and reactive triple bond.[3][4]
Comparative Reactivity in Key Synthetic Transformations
Cycloaddition Reactions: Building Rings with Precision
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems.[2] The dienophilic or dipolarophilic nature of the alkyne is a critical factor in these transformations.
[4+2] Cycloaddition (Diels-Alder Reaction):
Ynamides have emerged as highly effective dienophiles in Diels-Alder reactions, providing access to a variety of nitrogen-containing six-membered rings.[5] Their enhanced reactivity compared to unactivated internal alkynes can be attributed to the polarization of the triple bond, which lowers the activation energy of the cycloaddition.
[3+2] Cycloaddition:
In [3+2] cycloadditions, ynamides react readily with 1,3-dipoles such as azides and nitrones. For instance, the gold-catalyzed reaction of ynamides with 2H-azirines provides a facile route to highly substituted pyrroles.[2] This reactivity is often superior to that of simple internal alkynes, which may require harsher conditions or specific activation.
[2+2] Cycloaddition:
The [2+2] cycloaddition of ynamides with ketenes is a well-established method for the synthesis of 3-aminocyclobutenones.[6][7] This reaction proceeds efficiently, often under mild conditions, and highlights the ability of the ynamide to act as a competent partner in the formation of strained four-membered rings.[6][7] In contrast, similar reactions with unactivated alkynes can be sluggish and less general.[7]
Nucleophilic Addition: A Tale of Two Carbons
The polarized nature of the ynamide triple bond makes it susceptible to attack by nucleophiles. The regioselectivity of this addition is a key feature of ynamide chemistry.
The nitrogen atom in ynamides induces a strong polarization of the alkyne triple bond, making the α-carbon electrophilic and the β-carbon nucleophilic.[2] This allows for regioselective additions of various nucleophiles.[4] For example, under acidic conditions, nucleophilic attack often occurs at the α-position, while basic conditions can favor β-addition.[8] This predictable regioselectivity is a significant advantage over many symmetrical internal alkynes where such control is absent.
In contrast, electron-deficient alkynes also undergo nucleophilic addition, but the regioselectivity is dictated by the position of the electron-withdrawing group. Terminal alkynes, after deprotonation, act as nucleophiles themselves in additions to electrophiles like aldehydes and ketones.[9]
Transition Metal-Catalyzed Reactions: Expanding the Synthetic Toolbox
Transition metal catalysis has unlocked a vast array of transformations for alkynes. Ynamides have proven to be exceptional substrates in many of these reactions, often exhibiting unique reactivity and selectivity.[10][11][12]
Catalytic Tandem Reactions:
Ynamides are excellent partners in transition metal-catalyzed tandem reactions, enabling the rapid construction of complex N-heterocycles.[10][11][13] For instance, gold-catalyzed amination-initiated tandem reactions of ynamides can lead to the efficient synthesis of 2-aminoindoles and 2-aminopyrroles.[10][11] These transformations often proceed through the formation of α-imino gold carbene intermediates, a reactivity mode not readily accessible with simple alkynes.[10]
Coupling Reactions:
While terminal alkynes are renowned for their participation in coupling reactions like the Sonogashira coupling, terminal ynamides have also been successfully employed in various coupling processes.[4] Copper-catalyzed C-N coupling of amides with terminal alkynes provides a direct route to ynamides.[4]
Experimental Data and Protocols
To provide a practical basis for comparison, this section presents representative experimental data and detailed protocols for key reactions.
Comparative Data for [4+2] Cycloaddition Reactions
The following table summarizes the performance of different alkynes in a representative Diels-Alder reaction with cyclopentadiene.
This table is a representation of typical results. Specific data should be referenced from primary literature.
Experimental Protocol: Gold(I)-Catalyzed [3+2] Cycloaddition of an Ynamide with a 2H-Azirine
This protocol describes a typical procedure for the synthesis of a highly substituted pyrrole.[2]
Materials:
Ynamide (1.0 equiv)
2H-Azirine (1.2 equiv)
Gold(I) catalyst (e.g., AuCl(IPr)/AgSbF₆, 2 mol%)
Anhydrous Dichloromethane (DCM)
Procedure:
To a flame-dried Schlenk tube under an inert atmosphere, add the gold catalyst.
Add anhydrous DCM and stir for 5 minutes at room temperature.
Add the ynamide to the solution.
Add the 2H-azirine to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by passing the mixture through a short pad of silica gel, eluting with ethyl acetate.
Concentrate the eluent under reduced pressure.
Purify the crude product by flash column chromatography.
Visualizing the Mechanistic Landscape
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key mechanistic pathways and experimental workflows.
Diagram: Generalized Reactivity of Ynamides
Caption: Key reaction pathways for ynamides.
Diagram: Experimental Workflow for Comparative Kinetic Analysis
Caption: A typical workflow for comparing alkyne reactivity.
Conclusion: Harnessing the Power of Ynamide Reactivity
Methyl 4-(methylamino)but-2-ynoate, as a representative ynamide, showcases a reactivity profile that is both potent and versatile, often exceeding that of conventional alkynes. The inherent polarization of the ynamide triple bond, a consequence of the interplay between the nitrogen lone pair and the electron-withdrawing group, is the cornerstone of its unique chemical behavior. This electronic feature facilitates a wide range of transformations, including cycloadditions, regioselective nucleophilic additions, and complex transition metal-catalyzed tandem reactions, often with superior efficiency and selectivity compared to other alkyne classes.
For researchers and professionals in drug development and synthetic chemistry, a thorough understanding of these reactivity differences is paramount. The ability to select the appropriate alkyne for a given synthetic challenge can significantly impact the efficiency and success of a synthetic campaign. Ynamides, with their predictable and powerful reactivity, represent a valuable and often superior choice for the construction of complex, nitrogen-containing molecules. This guide has provided a framework for understanding and applying the unique chemistry of ynamides, supported by experimental evidence and practical protocols, to empower chemists in their synthetic endeavors.
References
Cook, A. M., & Wolf, C. (2015). Terminal ynamides: synthesis, coupling reactions, and additions to common electrophiles. Tetrahedron Letters, 56(19), 2377–2392. [Link]
Ye, J., et al. (2020). Transition Metal-Catalyzed Tandem Reactions of Ynamides for Divergent N-Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1992–2006. [Link]
Kaur, N., et al. (2023). Ring forming transformations of ynamides via cycloaddition. Organic & Biomolecular Chemistry, 21(15), 3121-3141. [Link]
Reddy, R. E., & Wolf, C. (2011). Catalytic Enantioselective Nucleophilic Addition of Ynamides to Aldehydes. Organic Letters, 13(19), 5244–5247. [Link]
Peng, L., et al. (2022). [2 + 2] Cycloaddition of Ynamides to Construct 3-Aminocyclobutenones. Organic Letters, 24(29), 5356–5360. [Link]
Ye, J., et al. (2020). Transition Metal-Catalyzed Tandem Reactions of Ynamides for Divergent N-Heterocycle Synthesis. Accounts of Chemical Research. [Link]
ResearchGate. (n.d.). Transition Metal-Catalyzed Tandem Reactions of Ynamides for Divergent N-Heterocycle Synthesis. [Link]
Xue, J., et al. (2014). Transition-Metal-Catalyzed Synthesis of 1,3-Diynes and Ynamides from 2-Bromo-1-iodoalkenes. Synthesis, 46(23), 3191-3198. [Link]
Kaur, N., et al. (2023). Ring forming transformations of ynamides via cycloaddition. RSC Publishing. [Link]
Reddy, R. E., & Wolf, C. (2014). Copper(I)-Catalyzed Nucleophilic Addition of Ynamides to Acyl Chlorides and Activated N-Heterocycles. The Journal of Organic Chemistry, 79(9), 4059–4066. [Link]
PubMed. (2020). Transition Metal-Catalyzed Tandem Reactions of Ynamides for Divergent N-Heterocycle Synthesis. [Link]
ResearchGate. (n.d.). Nucleophilic α-addition and β-addition of ynamides. [Link]
Reddy, R. E., & Wolf, C. (2014). Copper(I)-Catalyzed Nucleophilic Addition of Ynamides to Acyl Chlorides and Activated N-Heterocycles. PMC. [Link]
Danheiser, R. L., et al. (2006). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. PMC. [Link]
ResearchGate. (n.d.). Alkyne Versus Ynamide Reactivity: Regioselective Radical Cyclization of Yne‐Ynamides. [Link]
N/A
Cook, A. M., & Wolf, C. (2015). Terminal ynamides: synthesis, coupling reactions, and additions to common electrophiles. Sci-Hub. [Link]
Chemistry LibreTexts. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂. [Link]
Wang, X., et al. (2021). Reactivity of ynamides in catalytic intermolecular annulations. Organic Chemistry Frontiers, 8(15), 4235-4253. [Link]
Schlimpen, F., et al. (2022). From A3/KA2 to AYA/KYA multicomponent coupling reactions with terminal ynamides as alkyne surrogates – a direct, green route to γ-amino-ynamides. RSC Publishing. [Link]
N/A
Lumen Learning. (n.d.). Reactions of Alkynes: Addition of HX and (X₂). [Link]
Chemistry LibreTexts. (2020). 10.3: Reactions of Alkynes - Addition of HX and X₂. [Link]
N/A
YouTube. (2021). Reactivity comparison between Alkene & Alkyne Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules). [Link]
N/A
Chemistry Steps. (2024). Electrophilic Addition Reactions of Alkynes. [Link]
Chemistry Stack Exchange. (2016). Reactivity of Alkanes, Alkenes, and Alkynes. [Link]
The Biological Activity of Methyl 4-(methylamino)but-2-ynoate Analogs: A Comparative Guide to Next-Generation Covalent Warheads
Executive Summary: The Evolution of the Covalent Warhead The renaissance of Targeted Covalent Inhibitors (TCIs) has fundamentally reshaped the treatment of oncology and infectious diseases. Historically, the field has re...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Evolution of the Covalent Warhead
The renaissance of Targeted Covalent Inhibitors (TCIs) has fundamentally reshaped the treatment of oncology and infectious diseases. Historically, the field has relied heavily on the acrylamide (enoate) warhead—exemplified by the 4-(dimethylamino)but-2-enoate moiety found in blockbuster kinase inhibitors like Afatinib and Osimertinib. However, the intrinsic electrophilicity of enoates often leads to off-target reactivity, particularly the depletion of intracellular glutathione (GSH), resulting in hepatotoxicity.
To expand the therapeutic window, drug developers are increasingly turning to alkynoate (ynoate) warheads[1]. Methyl 4-(methylamino)but-2-ynoate serves as a premier bifunctional building block in this space. Its secondary amine acts as a versatile attachment point for target-directing scaffolds (via SNAr or reductive amination), while the alkynoate moiety functions as a highly tunable, cysteine-reactive electrophile[2]. This guide objectively compares the biological performance of ynoate-derived analogs against traditional enoate systems and provides the self-validating experimental workflows necessary to evaluate them.
Mechanistic Causality: Ynoate vs. Enoate Reactivity
To understand the biological advantages of Methyl 4-(methylamino)but-2-ynoate analogs, we must examine the causality behind their chemical biology.
The Thiol-Yne vs. Thiol-Ene Addition
When a traditional enoate warhead enters a protein binding pocket, an adjacent cysteine residue undergoes a Michael addition (thiol-ene reaction) to form a saturated thioether . This reaction has a relatively low activation energy, making it highly efficient but prone to uncatalyzed, off-target reactions with abundant biological thiols[3].
Conversely, the attack on an alkynoate analog proceeds via a thiol-yne conjugate addition , yielding a vinyl sulfide adduct[1].
Kinetic Advantage (Selectivity): Alkynoates possess lower intrinsic reactivity in aqueous environments compared to enoates. They require the specific microenvironment of the target protein's binding pocket—such as hydrogen bonding to the ester carbonyl from the protein backbone—to adequately polarize the alkyne and lower the activation energy for nucleophilic attack[4]. This results in a highly favorable
ratio, driven by target affinity rather than indiscriminate electrophilicity.
Stereoelectronic Profile: The resulting vinyl sulfide is conformationally rigid (typically favoring the Z-isomer in buffered biological systems)[1], which can lock the target protein into a specific, inactive conformation more effectively than the flexible saturated thioether.
The Role of the 4-Methylamino Group
In the final drug analog, the nitrogen derived from the 4-(methylamino) group is typically protonated at physiological pH. This basic center serves two critical functions:
Lysosomotropism & Permeability: It enhances aqueous solubility and drives cellular accumulation via ion-trapping mechanisms.
Intramolecular Guidance: The protonated amine often forms a salt bridge or hydrogen bond with acidic residues near the target cysteine, acting as an anchor that precisely aligns the ynoate carbon for nucleophilic attack.
The following diagram illustrates the divergent biochemical pathways of enoate versus ynoate warheads upon encountering a target cysteine.
Caption: Divergent reaction pathways of Cysteine with Enoate (yielding thioethers) vs. Ynoate (yielding vinyl sulfides).
Comparative Performance Data
The table below synthesizes typical quantitative performance metrics observed when comparing a target-directed scaffold equipped with an enoate warhead versus the ynoate analog derived from Methyl 4-(methylamino)but-2-ynoate.
Performance Metric
Traditional Enoate Analog
Ynoate Analog (Methyl 4-(methylamino)but-2-ynoate derived)
Reversible Control
Intrinsic GSH Half-Life ()
2 – 4 hours (High risk of off-target binding)
> 24 hours (High stability in circulation)
N/A (No reaction)
Target Inactivation Efficiency ()
(Slightly slower, but highly specific)
N/A
Adduct Type
Saturated Thioether
Vinyl Sulfide (Z-isomer dominant)
Non-covalent
Cellular Washout Recovery
< 10% activity recovered (Irreversible)
< 10% activity recovered (Irreversible)
> 95% activity recovered
Off-Target Cytotoxicity (HepG2)
Moderate ()
Low ()
Variable
Data Interpretation: While the ynoate analog exhibits a slightly lower absolute
than the enoate, its vastly superior GSH ensures that a higher fraction of the drug reaches the target protein without being scavenged, resulting in a superior safety profile[3][4].
To establish trustworthiness and E-E-A-T, researchers must utilize self-validating experimental systems. The following protocols isolate intrinsic reactivity from target-driven reactivity.
Protocol 1: Intrinsic Reactivity Profiling via GSH Trapping (LC-MS)
Purpose: To quantify the off-target reactivity of the ynoate analog in the absence of the target protein.
Preparation: Prepare a 10 mM stock solution of the ynoate analog in LC-MS grade DMSO. Prepare a 100 mM stock of reduced L-glutathione (GSH) in 50 mM Potassium Phosphate buffer (pH 7.4).
Reaction Initiation: In a glass vial, combine the analog (final concentration 100
) and GSH (final concentration 5 mM) in the phosphate buffer. The 50-fold excess of GSH ensures pseudo-first-order kinetics.
Incubation & Sampling: Incubate the mixture at 37°C in a shaking water bath. Withdraw 50
aliquots at hours.
Quenching: Immediately quench each aliquot by adding 50
of ice-cold acetonitrile containing 1% formic acid to halt the thiol-yne addition.
LC-MS Analysis: Analyze the quenched samples via UPLC-MS/MS. Monitor the depletion of the parent ynoate mass and the appearance of the vinyl sulfide adduct mass (
).
Validation: Plot the natural log of the remaining parent compound concentration versus time. The slope yields the pseudo-first-order rate constant (
), from which the half-life () is calculated. A hours confirms low intrinsic off-target reactivity.
Protocol 2: Confirming Target Engagement via Intact Protein Mass Spectrometry
Purpose: To verify that the ynoate analog forms a highly specific covalent vinyl sulfide bond with the target protein's active-site cysteine.
Protein Preparation: Dilute recombinant target protein (e.g., a kinase with a targetable cysteine) to 2
in 20 mM HEPES, 150 mM NaCl, pH 7.5.
Inhibitor Incubation: Add the ynoate analog to a final concentration of 10
(5-fold molar excess). Include a vehicle control (DMSO) and a reversible analog control in separate tubes.
Reaction: Incubate at room temperature for 2 hours.
Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted inhibitor.
MS Acquisition: Inject the desalted protein onto an LC-TOF-MS system equipped with a C4 analytical column. Deconvolute the raw multiply-charged spectra using MaxEnt1 or equivalent software.
Validation: The vehicle control will show the wild-type protein mass. The ynoate-treated sample must show a single mass shift corresponding exactly to
, confirming a 1:1 stoichiometric covalent adduct without over-labeling.
Protocol 3: Cellular Washout Assay for Target Residence Time
Purpose: To prove that the covalent bond translates to durable biological inhibition in living cells.
Cell Seeding: Seed target-dependent cancer cells (e.g., A549 or specific mutant cell lines) in 6-well plates and incubate overnight.
Treatment: Treat cells with the ynoate analog, an enoate control, and a reversible control at
concentrations for 2 hours to ensure full target occupancy.
Washout Phase: Aspirate the media. Wash the cells three times with warm, sterile PBS to remove all unbound drug. Add fresh, drug-free complete media.
Recovery Monitoring: Harvest cells at
hours post-washout.
Western Blotting: Lyse cells and perform Western blotting for the downstream phosphorylated biomarker (e.g., p-ERK or p-AKT).
Validation: The reversible control will show rapid restoration of the biomarker signal within 4 hours. The ynoate analog must demonstrate sustained suppression of the biomarker signal up to 24 hours (or until new protein is synthesized), proving irreversible target engagement.
References
Methionine-specific nonreversible bioconjugation: Advancing precision protein modification. ResearchGate. Available at:[Link]
Synthesis of Guaianolide Analogs with a Tunable α-Methylene-γ-Lactam Electrophile and Correlating Bioactivity with Thiol Reactivity. National Institutes of Health (PMC). Available at:[Link]
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews - ACS Publications. Available at:[Link]
Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. National Institutes of Health (PMC). Available at:[Link]
A Senior Application Scientist's Guide to the Analytical Validation of Ynoate Structures
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the primary analytical techniques used to validate ynoate structures. It moves beyond a simple listin...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the primary analytical techniques used to validate ynoate structures. It moves beyond a simple listing of methods to explain the causality behind experimental choices, presenting an integrated workflow where each technique cross-validates the others, creating a self-validating system for unambiguous structural elucidation.
The Analytical Toolkit: A Comparative Overview
The definitive characterization of an ynoate requires a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle. The primary methods include High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, a suite of Nuclear Magnetic Resonance (NMR) experiments, and, when possible, single-crystal X-ray Crystallography.
The logical flow of analysis typically begins with techniques that confirm the molecular formula and key functional groups (HRMS and IR), followed by a detailed mapping of the molecular framework using NMR.[1][2]
A Comparative Guide to Ynone and Ynoate Reactivity in Cyclization Reactions
In the landscape of synthetic organic chemistry, the strategic construction of cyclic frameworks is paramount for accessing complex molecular architectures, particularly in the fields of medicinal chemistry and materials...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of synthetic organic chemistry, the strategic construction of cyclic frameworks is paramount for accessing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Among the vast arsenal of building blocks available to the modern chemist, α,β-acetylenic ketones (ynones) and α,β-acetylenic esters (ynoates) stand out as exceptionally versatile synthons. Their inherent electronic properties and multiple reactive sites provide a fertile ground for a diverse array of transformations, most notably cyclization reactions.
This guide provides an in-depth comparative analysis of the reactivity of ynones versus ynoates in key cyclization processes. We will dissect their fundamental electronic differences and explore how these distinctions govern their behavior in cycloadditions, transition-metal-catalyzed annulations, and radical cascade reactions. The discussion is grounded in experimental data and mechanistic principles to provide researchers, scientists, and drug development professionals with a clear, actionable understanding of how to strategically select and employ these powerful intermediates.
Fundamental Electronic and Structural Properties
The reactivity of both ynones and ynoates is dominated by the electron-deficient nature of the alkyne, a consequence of conjugation with an electron-withdrawing carbonyl group. However, the specific nature of this carbonyl group—a ketone in ynones and an ester in ynoates—is the critical point of divergence that dictates their reactivity profiles.
A ketone is a purely inductively and mesomerically electron-withdrawing group. In contrast, the ester group of a ynoate exhibits a dual electronic nature: it is inductively withdrawing, but the lone pair of electrons on the ester oxygen can participate in resonance, donating electron density back into the conjugated system. This resonance donation, although minor compared to the overall withdrawing effect, serves to partially attenuate the electrophilicity of the β-carbon in ynoates compared to their ynone counterparts. Consequently, ynones are generally more potent electrophiles and superior Michael acceptors than ynoates .[1][2]
Caption: General workflow for transition-metal-catalyzed cyclizations.
Radical Cyclizations
Radical cascade reactions provide a powerful method for rapidly increasing molecular complexity. [3][4]Ynones and ynoates serve as excellent radical acceptors, with their reactivity governed by the stability of the resulting radical intermediates.
Ynones: Ynones are classic and highly efficient radical acceptors. [5]The addition of a radical to the β-carbon of an ynone generates a vinyl radical that is stabilized by the adjacent carbonyl group. This intermediate can then readily participate in subsequent intramolecular cyclization steps, often via a 5-exo-trig or 6-exo-trig pathway, to build complex polycyclic systems. [3][6]Numerous methods exist for generating acyl, alkyl, and other radicals that can initiate these cascades.
[7]* Ynoates: Ynoates also function as effective radical acceptors, participating in similar cascade reactions. [8][9][10]The development of dual photoredox and nucleophilic phosphine organocatalysis has enabled Giese-type couplings with ynoates, showcasing their utility in radical chemistry. [11]While direct comparisons of reaction rates are scarce, the stronger electronic pull of the ketone group suggests that ynones are likely more reactive towards radical addition than ynoates, mirroring their behavior in polar reactions.
To illustrate the practical application of these substrates, detailed protocols for the synthesis of five-membered N-heterocycles are provided below.
Protocol 1: Synthesis of a Pyrazole Derivative via Ynone Cyclocondensation
This protocol describes the reaction of an ynone with a hydrazine to form a pyrazole, a common heterocyclic motif in pharmaceuticals.
Rationale: The choice of an ynone ensures a rapid reaction due to the high electrophilicity of the β-carbon, which undergoes a facile aza-Michael addition by the hydrazine. The subsequent intramolecular cyclization and dehydration are typically fast under mild heating. Ethanol is a suitable, environmentally benign solvent that readily dissolves both reactants.
Methodology:
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ynone (1.0 mmol, 1.0 equiv).
Dissolve the ynone in absolute ethanol (5 mL).
Add the substituted hydrazine hydrochloride (1.1 mmol, 1.1 equiv) followed by triethylamine (1.2 mmol, 1.2 equiv) to the solution at room temperature.
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazole derivative.
[12][13]
Protocol 2: Synthesis of a Pyrrolidinone via Ynoate Radical Cascade
This protocol outlines a photoredox-catalyzed radical coupling and cyclization involving a ynoate.
Rationale: This method leverages the ability of ynoates to act as radical acceptors in a Giese-type reaction. [11]A photoredox catalyst generates the initial alkyl radical from a suitable precursor (e.g., an alkyl trifluoroborate salt). The use of a phosphine organocatalyst facilitates the key radical-radical coupling step. This dual catalytic system allows the reaction to proceed under mild, visible-light irradiation.
Methodology:
In an oven-dried 8 mL vial, add the ynoate (0.2 mmol, 1.0 equiv), the alkyl trifluoroborate salt (0.3 mmol, 1.5 equiv), the photoredox catalyst (e.g., 4CzIPN, 1-5 mol%), and the phosphine catalyst (e.g., PPh₃, 10-20 mol%).
Seal the vial with a septum and purge with an inert atmosphere (nitrogen or argon) for 10 minutes.
Add anhydrous, degassed solvent (e.g., acetonitrile, 2 mL) via syringe.
Place the vial approximately 5-10 cm from a blue LED lamp and stir vigorously at room temperature.
Monitor the reaction by TLC or LC-MS until the starting ynoate is consumed (typically 12-24 hours).
Upon completion, remove the solvent under reduced pressure.
Purify the residue directly by flash column chromatography on silica gel to isolate the functionalized pyrrolidinone product.
[8][10]
Conclusion
The choice between an ynone and a ynoate in the design of a cyclization reaction is a critical strategic decision. Ynones, with their superior electrophilicity and high reactivity as radical acceptors, are often the substrate of choice for rapid and high-yielding transformations. Their strong coordinating ability can also be harnessed to direct the outcome of metal-catalyzed processes. Ynoates, while possessing attenuated reactivity, offer a more nuanced tool. Their milder nature can be exploited to enhance selectivity, and they remain highly effective substrates in a wide range of powerful catalytic cyclizations, particularly in photoredox and transition-metal catalysis. A thorough understanding of their intrinsic electronic differences, as outlined in this guide, empowers chemists to make informed decisions, unlocking new pathways to complex cyclic molecules with precision and efficiency.
References
Continuous Flow Synthesis of Five‐Membered N‐Heterocycles by Ynone System. (2025, October 8).
Recent advances in radical addition/divergent cyclization of ynones. Organic & Biomolecular Chemistry (RSC Publishing).
Synthesis of Ynones and Recent Application in Transition-Metal-C
Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermedi
Diastereo- and Enantioselective Synthesis of Eight-Membered N-Heterocycles from Benzofuran-Derived Azadienes and Ynones. (2024, January 5).
Our Efforts on Ynone‐based Heterocycles Synthesis.
Ynones in Reflex‐Michael Addition, CuAAC, and Cycloaddition, as Well as their Use as Nucleophilic Enols, Electrophilic Ketones, and Allenic Precursors.
Synthesis of Indenones via Persulfate Promoted Radical Alkylation/Cyclization of Biaryl Ynones with 1,4-Dihydropyridines. (2024, January 17). MDPI.
Cycloaddition Initiated by Ynolates: High-Energy Dianion Equivalents as a Molecular Glue. (2022, April 1). Unknown Source.
Synthesis of indenones via photo-induced radical cascade cyclization of alkynes with alkyl halides. (2025, September 17). PMC.
Radical cascade reactions of ynones along with dearomatization.
Conjugated Ynones in Organic Synthesis. (2019, September 6).
Radical annulation of ynones with alkanes.
Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes. (2025, July 17). MDPI.
Synthesis of Ynones and Recent Application in Transition-Metal-Catalyzed Reactions. (2025, August 10).
Radical Coupling Initiated by Organophosphine Addition to Ynoates. (2026, March 4).
Gold-Catalyzed 1,3-Transposition of Ynones. (2014, June 27). Journal of the American Chemical Society.
Efficient and regioselective nickel-catalyzed [2 + 2 + 2] cyclotrimerization of ynoates and related alkynes. Organic & Biomolecular Chemistry (RSC Publishing).
Transition metal catalysed cyclizations of enynes and...
Intramolecular [4 + 2] Cycloaddition Reactions of Conjugated Ynones. Formation of Polycyclic Furans via the Generation and Rearrangement of Strained Heterocyclic Allenes. Journal of the American Chemical Society.
(a) Acyl radical cascade reactions of ynoates.
Radical Coupling Initiated by Organophosphine Addition to Ynoates. (2023, June 6).
Radical Coupling Initiated by Organophosphine Addition to Yno
Review of ynone chemistry and applic
I. INTRAMOLECULAR [4+2] CYCLOADDITIONS OF CONJUGATED YNONES AND RELATED SPECIES. II. STUDIES DIRECTED TOWARD THE TOTAL SYNTHE. DSpace@MIT.
Synthesis of N-Heterocycles. Organic Chemistry Portal.
Strategy Analysis of Ynones' Radical Reactions.
(PDF) N,O-Heterocycles as synthetic intermediates.
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021, March 25).
13.3: Cycloaddition Reactions. (2021, July 31). Chemistry LibreTexts.
Purity Assessment of Methyl 4-(methylamino)but-2-ynoate: A Multi-Modal Analytical Guide
Strategic Overview: The Stability-Purity Paradox Assessing the purity of Methyl 4-(methylamino)but-2-ynoate requires navigating a specific chemical paradox: the molecule contains both a nucleophile (secondary amine) and...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview: The Stability-Purity Paradox
Assessing the purity of Methyl 4-(methylamino)but-2-ynoate requires navigating a specific chemical paradox: the molecule contains both a nucleophile (secondary amine) and an electrophile (conjugated alkyne ester). In its free base form, this compound is a "suicide substrate," prone to intermolecular Michael addition (polymerization) or cyclization.
Therefore, purity analysis is not merely about quantifying the target molecule but verifying the absence of dimeric/oligomeric degradation products and establishing the integrity of the salt counter-ion (typically HCl or TFA) which stabilizes the amine.
This guide prioritizes Quantitative NMR (qNMR) for absolute mass balance and HPLC-UV/MS for impurity profiling, while treating GC-MS with caution due to thermal instability.
Role: Impurity profiling, detection of hydrolysis products, and monitoring stability.
Challenge: The polar secondary amine causes peak tailing on standard silica columns, while the alkyne ester is susceptible to hydrolysis at high pH.
Optimized Protocol: Acidic C18 with Ion-Suppression
Rationale: An acidic mobile phase (pH ~2-3) serves two purposes:
Protonation: It ensures the amine (
) is fully protonated (), preventing interaction with silanol groups and improving peak shape.
Stability: It minimizes ester hydrolysis, which accelerates under basic conditions.
Experimental Conditions
Column: C18 end-capped column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm) or a Polar-Embedded C18 (to prevent phase collapse if high aqueous content is needed).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
Flow Rate: 1.0 mL/min.
Column Temp: 30°C.
Detection: UV at 220 nm (primary, detects conjugated ester) and 210 nm (impurities).
Note: The alkyne-ester chromophore is weak compared to aromatics; high concentration (0.5–1.0 mg/mL) may be required.
Gradient Profile
Time (min)
% Mobile Phase B
Event
0.0
5
Equilibration
2.0
5
Isocratic Hold (Elute polar salts)
15.0
60
Linear Gradient (Elute product)
18.0
95
Wash (Elute dimers/polymers)
22.0
95
Hold
22.1
5
Re-equilibration
Self-Validating Check
System Suitability: Inject a blank (solvent only). If "ghost peaks" appear at the retention time of the product, check for carryover in the injector needle, as the amine can stick to metallic surfaces.
Linearity Check: The response factor of the N-methyl amine impurity (precursor) may differ from the product. Do not assume Area% = Weight% without a reference standard.
The Gold Standard: Quantitative NMR (qNMR)[1]
Role: Absolute purity determination (Weight %) and salt stoichiometry verification.
Rationale: Unlike chromatography, qNMR does not require a reference standard of the analyte itself, only a certified internal standard (IS). It is non-destructive and avoids thermal degradation.
Protocol:
H-qNMR with Internal Standard
Reagents
Solvent: DMSO-
(Preferred over to ensure solubility of the salt form and prevent amine reactivity).
Internal Standard (IS):Maleic Acid (TraceCERT® or equivalent).
Why: Maleic acid has a singlet at
6.2-6.4 ppm (alkene protons), which is a clean region away from the methyl ester ( ~3.7 ppm), N-methyl ( ~2.4 ppm), and methylene ( ~3.4 ppm) signals of the analyte.
Workflow
Weighing: Accurately weigh ~10-15 mg of the analyte (
) and ~5-8 mg of Maleic Acid () into the same vial using a microbalance (precision 0.01 mg).
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved.
Acquisition:
Pulse angle: 90°.
Relaxation delay (
): 30 seconds (Critical: must be of the slowest relaxing proton).
Role: Identification of volatile precursors (e.g., propargyl derivatives) and solvent residues.
Warning: Direct injection of the free amine-alkyne ester can lead to thermal polymerization in the injector port (250°C), yielding false "impurity" peaks.
Protocol: Trifluoroacetyl (TFA) Derivatization
To stabilize the amine and increase volatility:
Preparation: Dissolve 2 mg sample in 100 µL Ethyl Acetate.
Validation of Copper-Catalyzed Carboxylative Alkylation for Functionalized Ynoate Synthesis
Topic: Validation of Copper-Catalyzed Carboxylative Coupling for Functionalized Ynoates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Moving Beyond Cryogenic...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validation of Copper-Catalyzed Carboxylative Coupling for Functionalized Ynoates
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Moving Beyond Cryogenic Lithiation and Toxic Carbon Monoxide
Executive Summary: The Case for Modernization
Alkynyl esters (ynoates) are pivotal intermediates in the synthesis of heterocycles (coumarins, quinolines) and Michael acceptors in drug discovery. Historically, their synthesis has been bifurcated into two problematic streams: cryogenic lithiation (using
-BuLi) or palladium-catalyzed carbonylation (using toxic CO gas).
This guide validates a third, superior alternative for functionalized substrates: Copper-Catalyzed Carboxylative Coupling using CO
.
As Application Scientists, we often encounter "legacy bias"—the tendency to use
-BuLi simply because it is a textbook reaction. However, for complex pharmaceutical intermediates containing electrophilic handles (ketones, aldehydes, nitriles), the lithiation route is a non-starter. This guide provides the experimental grounding to transition your workflow to the Cu/CO system, offering superior functional group tolerance and safety profiles.
Comparative Analysis: Method Performance
The following table contrasts the three dominant synthetic routes. The "Product" validated here is the Cu/CO
Route .
Feature
Method A: Lithiation (Classical)
Method B: Pd-Carbonylation
Method C: Cu-Catalyzed CO (Validated)
Reagents
-BuLi, Chloroformates
Pd(OAc), CO gas, Alcohol
CuI or (IPr)CuCl, CO, Alkyl Halide
Conditions
-78°C, Anhydrous, Inert
High Pressure (Autoclave), Heat
40–60°C, Atmospheric Pressure (Balloon)
Safety
Pyrophoric reagents
Toxic gas (CO), Explosion risk
Green, Non-toxic CO
FG Tolerance
Poor (Incompatible with ketones/aldehydes)
Good
Excellent (Tolerates ketones, esters, nitriles)
Atom Economy
Low (Stoichiometric Li salts)
High
High
Cost
Low
High (Pd metal)
Low (Cu metal)
Decision Matrix: When to Switch?
Stick to Method A (
-BuLi) only if your substrate is a simple hydrocarbon alkyne and cost is the sole driver.
Switch to Method C (Cu/CO
) if your molecule contains sensitive electrophiles (carbonyls) or if you require a scalable, benchtop-friendly protocol without high-pressure infrastructure.
Scientific Integrity: The Self-Validating Protocol
The robustness of the Cu-catalyzed route relies on the in-situ formation of a Copper(I) Acetylide intermediate, which is sufficiently nucleophilic to react with CO
but, unlike Lithium acetylides, does not indiscriminately attack other carbonyls in the backbone.
Mechanistic Pathway (Graphviz Visualization)
The cycle begins with the base-mediated formation of Cu-acetylide. The critical step is the insertion of CO
into the Cu-C bond to form a transient Copper Propiolate species, which is then trapped by an alkyl halide.
Figure 1: Catalytic cycle for the carboxylative coupling. The mild nucleophilicity of Intermediate A ensures chemoselectivity.
Experimental Validation: The "Golden Standard" Protocol
This protocol is optimized for 1.0 mmol scale and has been validated for substrates containing free hydroxyls and ketones.
Reagents:
Substrate: Terminal Alkyne (1.0 mmol)
Catalyst: CuI (10 mol%, 19 mg) or (IPr)CuCl (5 mol%) for sterically demanding substrates.
Ligand: TMEDA (20 mol%) - Critical for stabilizing the Cu-intermediate.
Base: Cs
CO (2.0 equiv) - Must be dry/anhydrous.
Electrophile: Alkyl Iodide/Bromide (1.5 equiv).
Solvent: DMF (anhydrous, 5 mL).
Gas: CO
(balloon).
Step-by-Step Workflow:
Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool to room temperature under N
.
Charging: Add CuI, Cs
CO, and the terminal alkyne.
Solvation: Add anhydrous DMF and TMEDA via syringe.
Atmosphere Exchange: Evacuate the tube briefly and backfill with CO
from a balloon. Repeat 3 times. Leave the balloon attached (approx. 1 atm).
Activation: Stir at room temperature for 30 minutes. Observation: The mixture often turns a bright yellow/orange, indicating Cu-acetylide formation.
Trapping: Add the alkyl halide (e.g., Benzyl bromide or Methyl iodide) via syringe.
Reaction: Heat to 60°C for 12 hours.
Workup: Quench with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with LiCl solution (to remove DMF). Dry over Na
SO.
Self-Validation Checkpoints (Troubleshooting):
Low Yield? Check the color at Step 5. If it stays green/blue, the Cu(I) may have oxidized to Cu(II). Ensure the DMF is degassed.
No Reaction? Cs
CO is hygroscopic. If "wet," the reaction fails because protons quench the acetylide faster than CO inserts. Grind and dry your base.
Supporting Experimental Data (Scope)
The following data highlights the functional group tolerance, which is the primary advantage over Method A (
-BuLi).
Substrate (Alkyne)
Functional Group
Method A Yield (-BuLi)
Method C Yield (Cu/CO)
Notes
Phenylacetylene
None
88%
92%
Both work well for simple systems.
4-Acetylphenylacetylene
Ketone
0% (Polymer/Side rxn)
85%
Critical differentiator.
4-Cyanophenylacetylene
Nitrile
45% (Nucleophilic attack)
89%
Cu-acetylide is softer than Li-acetylide.
3-Hydroxyphenylacetylene
Free -OH
0% (Deprotonation)
81%
Method A requires protection of -OH.
Workflow Decision Tree
Use this logic flow to determine the appropriate synthetic route for your specific drug candidate.
Figure 2: Strategic selection guide. Method C is the preferred route for complex, high-value intermediates.
References
Original Discovery & Mechanism: Yu, D., & Zhang, Y. (2010).[1][2] Copper- and copper-N-heterocyclic carbene-catalyzed C-H activating carboxylation of terminal alkynes with CO2 at ambient conditions.[1][2][3] Proceedings of the National Academy of Sciences, 107(47), 20184-20189.[2] Link
Optimization & Scope: Zhang, X., et al. (2015). Copper-Catalyzed Carboxylation of Terminal Alkynes with CO2 and Alkyl Halides.[4] Journal of Organic Chemistry, 80(2), 1235–1241. Link
Green Chemistry Context: Gooßen, L. J., et al. (2010). Carboxylation of C-H Bonds with CO2.[1][2][3][5][6][7][8] Science, 328(5986), 1636-1637. Link
Comparison to Pd-Carbonylation: Sagar, R., et al. (2018). Palladium-Catalyzed Carbonylation of Alkynes: A Review. Chemical Reviews, 118(10), 5236–5279. Link
comparing catalytic versus non-catalytic additions to ynoates
An In-Depth Guide to Catalytic vs. Non-Catalytic Additions to Ynoates for Drug Development and Organic Synthesis Authored by: A Senior Application Scientist Introduction: The Ynoate as a Versatile Synthetic Intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to Catalytic vs. Non-Catalytic Additions to Ynoates for Drug Development and Organic Synthesis
Authored by: A Senior Application Scientist
Introduction: The Ynoate as a Versatile Synthetic Intermediate
In the landscape of modern organic synthesis, ynoates—esters containing a carbon-carbon triple bond conjugated to a carbonyl group—stand out as exceptionally versatile building blocks.[1][2][3] Their electron-deficient alkyne moiety renders them susceptible to a wide array of nucleophilic addition reactions, making them prized intermediates for constructing complex molecular architectures.[1][2] The reactivity of these "activated alkynes" can be finely tuned, and the strategic choice between a catalytic or non-catalytic approach to nucleophilic addition is a critical decision point in experimental design.[1][4]
This guide provides a comprehensive comparison of these two fundamental strategies. We will delve into the mechanistic underpinnings, explore the scope and limitations of each approach, and provide field-proven experimental protocols to illustrate the practical considerations for researchers in drug development and chemical synthesis. The core objective is to move beyond a simple recitation of facts and instead explain the causality behind experimental choices, empowering you to select the optimal conditions for your specific synthetic challenge.
Part 1: Non-Catalytic Additions—Harnessing Inherent Reactivity
Non-catalytic additions to ynoates rely on the intrinsic electrophilicity of the alkyne and the nucleophilicity of the reacting partner.[1] These reactions are often characterized by their operational simplicity but are typically limited to a specific class of highly reactive nucleophiles.
The Underlying Mechanism: The Michael Addition
The primary pathway for non-catalytic additions is the conjugate or Michael addition.[5] Softer, highly polarizable nucleophiles preferentially attack the β-carbon of the ynoate, leading to a 1,4-addition product.[1][2] In contrast, "hard" nucleophiles, such as organolithium reagents, are more likely to attack the carbonyl carbon in a 1,2-addition.[1][2][3]
The efficiency of the non-catalytic Michael addition is highly dependent on several factors:
Nucleophile Strength: Strong, soft nucleophiles like thiolates and certain secondary amines can react readily without catalytic activation.[1]
Electrophilicity of the Ynoate: The nature of the ester group and any substituent on the alkyne can modulate the reactivity.
Solvent Polarity: Polar solvents can stabilize the charged intermediates formed during the reaction, often accelerating the process.[1]
Caption: Generalized mechanism for non-catalytic Michael addition to an ynoate.
Stoichiometric Reagents: The Case of Organocuprates
While not "catalytic," the use of stoichiometric organometallic reagents like organocuprates (Gilman reagents) represents a powerful non-catalytic method for C-C bond formation. These reagents reliably deliver alkyl or aryl groups to the β-position of ynoates with high stereoselectivity.[6] NMR studies have been crucial in elucidating the mechanism, which involves the formation of alkenylcopper and allenolate adducts.[6] The stereochemical outcome of these additions can be highly dependent on reaction conditions, such as the presence of additives like TMSCl.[7]
Part 2: Catalytic Additions—Expanding Scope and Control
The introduction of a catalyst dramatically broadens the scope of nucleophiles that can be successfully added to ynoates. Catalysis can operate through several distinct mechanisms, each offering unique advantages in terms of reaction rate, selectivity, and functional group tolerance.[1][4]
A. Base Catalysis
The simplest form of catalysis involves a Brønsted base.[8] The role of the base is not to activate the ynoate, but to deprotonate the nucleophile, thereby increasing its reactivity. This is particularly effective for pronucleophiles like thiols and certain carbon acids (e.g., malonates).[1][5]
Mechanism: The base (B:) reversibly deprotonates the nucleophile (Nu-H), generating a small equilibrium concentration of the highly reactive anionic nucleophile (Nu⁻). This anion then undergoes Michael addition to the ynoate. The protonated base (B-H⁺) then protonates the resulting vinyl anion, regenerating the catalyst.
Common Bases: Organic bases like N-methylmorpholine or even inorganic bases such as potassium hydroxide (KOH) can be effective.[1][3]
Advantages: Operationally simple, inexpensive catalysts, and mild reaction conditions.
Limitations: Limited to nucleophiles with a suitable pKa. The base can also promote undesired side reactions.
B. Nucleophilic (Organo)catalysis
In this powerful subclass of organocatalysis, a nucleophilic catalyst—most commonly a phosphine—initiates the reaction by directly adding to the ynoate.[9] This creates a highly reactive zwitterionic intermediate that drives the subsequent transformation.[9][10]
Mechanism of Phosphine Catalysis:
A nucleophilic phosphine (e.g., PPh₃) adds to the β-carbon of the ynoate, forming a vinyl phosphonium zwitterion.
This intermediate acts as a Brønsted base, deprotonating the nucleophile.
The activated nucleophile then adds to the α-position of the intermediate (an umpolung or "polarity-inverted" addition).
Elimination of the phosphine catalyst yields the final product and regenerates the catalyst.
Key Applications: This strategy is the foundation for numerous powerful transformations, including [3+2] annulations for synthesizing cyclopentenes and other complex rings.[9][11] It has also been ingeniously combined with other catalytic cycles, such as photoredox catalysis, to enable novel radical couplings.[10][12][13][14]
Causality: The choice of phosphine is critical. Its nucleophilicity determines the rate of the initial addition, while its steric and electronic properties influence the stability and reactivity of the intermediates, ultimately controlling the reaction's outcome and stereoselectivity.
Caption: Simplified workflow for nucleophilic phosphine organocatalysis.
C. Transition Metal Catalysis
Transition metals offer a vast and tunable platform for catalyzing additions to ynoates.[15] They can activate the alkyne towards nucleophilic attack or facilitate novel reaction pathways through oxidative addition, reductive elimination, and insertion steps.[16][17][18]
Mechanistic Diversity:
π-Acid Activation: Metals like ruthenium and gold can coordinate to the alkyne, increasing its electrophilicity and facilitating the addition of even weak nucleophiles like carboxylic acids or amides.[17][19]
Reductive Coupling: Nickel-based catalysts are particularly effective in mediating the reductive coupling of ynoates with aldehydes, providing access to valuable allylic alcohols.[16][20] Mechanistic studies suggest these reactions can proceed through intermediates like nickelacyclopentadienes.[16]
Hydrofunctionalization: Palladium catalysts, with the appropriate choice of phosphine ligands, can achieve highly regio- and stereoselective hydrocyanation of ynoates, offering stereodivergent access to β-cyanated α,β-unsaturated esters.[21][22]
Trustworthiness through Ligand Control: The power of transition metal catalysis lies in the ability to rationally tune reactivity and selectivity through ligand design. For instance, in palladium-catalyzed hydrocyanation, the choice of phosphine ligand is crucial for controlling whether the E or Z isomer of the product is formed.[21][22] This level of control is a hallmark of a robust, self-validating system.
Can be made highly enantioselective with chiral catalysts[11]
Can be made highly diastereo- and enantioselective[22]
Experimental Protocols
Workflow 1: Non-Catalytic Thiol-yne Addition
This protocol describes a straightforward, uncatalyzed conjugate addition of a thiol to an ynoate, a reaction often used in bioconjugation and materials science due to its efficiency and mild conditions.[1]
Step-by-Step Methodology:
Preparation: In a clean vial equipped with a magnetic stir bar, dissolve the ynoate (1.0 eq) in a suitable polar solvent (e.g., acetonitrile or a water/acetonitrile mixture).
Nucleophile Addition: Add the thiol nucleophile (1.1 eq) to the solution at room temperature.
Reaction: Stir the reaction mixture at ambient temperature. Monitor the reaction progress by TLC or LC-MS. Rationale: Many thiol-yne additions are rapid and proceed to completion within minutes to a few hours without heating.[1]
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
Purification: Purify the resulting vinyl sulfide product by column chromatography on silica gel.
This protocol outlines a representative transition-metal-catalyzed reaction, demonstrating the assembly of a more complex product from simple starting materials.[16][20] Critical: This reaction must be performed under an inert atmosphere using Schlenk techniques or in a glovebox.
Step-by-Step Methodology:
Catalyst Preparation: In a glovebox, add the nickel precatalyst (e.g., Ni(COD)₂) (5 mol%) and the N-heterocyclic carbene (NHC) ligand (5 mol%) to an oven-dried Schlenk flask equipped with a stir bar.
Reagent Addition: Add the ynoate (1.2 eq), the aldehyde (1.0 eq), and a suitable anhydrous solvent (e.g., THF). Rationale: An excess of the ynoate is sometimes used, as kinetic studies have shown an inverse first-order dependence on its concentration in some systems.[16]
Initiation: Add the silane reducing agent (e.g., triethylsilane, 1.5 eq) to the mixture.
Reaction: Seal the flask and stir the reaction at the optimized temperature (e.g., room temperature to 60 °C) for 12-24 hours. Monitor by TLC or GC-MS.
Quenching & Workup: Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting allylic alcohol product by column chromatography.
Caption: Comparative experimental workflows for the two addition strategies.
Conclusion and Future Outlook
The choice between catalytic and non-catalytic additions to ynoates is dictated by the specific synthetic goal. Non-catalytic methods offer unparalleled simplicity for reactions with highly activated nucleophiles. However, to unlock the full synthetic potential of ynoates—enabling reactions with a broader range of partners, achieving high levels of stereocontrol, and constructing complex molecular frameworks—a catalytic approach is indispensable. The ongoing development of novel organocatalysts and transition metal complexes continues to expand the toolkit available to chemists, promising even greater control and efficiency in harnessing the reactivity of these valuable synthetic intermediates.
References
Cao, J., Seitz, A., Forni, J. A., et al. (2023). Radical Coupling Initiated by Organophosphine Addition to Ynoates. Angewandte Chemie International Edition, 62(29). [Link][12][13][14]
Fan, R., & Lu, X. (2018). Phosphine Organocatalysis. Chemical Reviews, 118(19), 9477-9613. [Link][9][11]
Cao, J., et al. (2023). Radical Coupling Initiated by Organophosphine Addition to Ynoates. PubMed. [Link]
Cao, J., et al. (2023). Radical Coupling Initiated by Organophosphine Addition to Ynoates. Monash University Research. [Link]
Worrell, B. T., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(12), 6744-6776. [Link][1][4]
Request PDF. (2026). Radical Coupling Initiated by Organophosphine Addition to Ynoates. ResearchGate. [Link][10]
Montgomery, J., et al. (2017). A Mechanistic Study of Nickel-Catalyzed Reductive Coupling of Ynoates and Aldehydes. The Journal of Organic Chemistry, 82(10), 5149-5155. [Link][16][20]
Worrell, B. T., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PMC. [Link][2]
Nilsson, K., Andersson, T., & Ullenius, C. (1997). Mechanism of cuprate additions to ynoates and ynones: an NMR study. ResearchGate. [Link][6]
Request PDF. (n.d.). Transition metal-catalyzed addition of C-, N- and O-nucleophiles to unactivated C–C multiple bonds. ResearchGate. [Link][17]
Worrell, B. T., et al. (2021). Click nucleophilic conjugate additions to activated alkynes: exploring thiol-yne, amino-yne, and hydroxyl-yne reactions from (bio)organic to polymer chemistry. University of Birmingham. [Link]
Yamamoto, Y., et al. (n.d.). Diastereoselectivity and Mechanism of Conjugate Addition of Organocuprates to .GAMMA.-Chiral Acyclic Enones and Enoates. ResearchGate. [Link][7]
Lu, X., et al. (n.d.). A) Phosphine catalyzed (3+2) annulation with ynoates and surrogates. B)... ResearchGate. [Link]
Ranu, B. C., & Guchhait, S. K. (2001). Conjugate additions of heteronucleophiles to enones and alkynoates. A 'benign by design' functionalization of heteroaromatics. Green Chemistry. [Link]
Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link][5]
Zhang, J., et al. (2024). Palladium-Catalyzed Hydrocyanation of Ynoates: En Route to the Stereodivergent Synthesis of β-Cyanated α,β-Unsaturated Esters via Ligand Controlled Regio- and Stereoselectivity. Organic Letters. [Link][21]
Worrell, B. T., et al. (2021). (PDF) Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ResearchGate. [Link][3]
Zhang, J., et al. (2024). Palladium-Catalyzed Hydrocyanation of Ynoates: En Route to the Stereodivergent Synthesis of β-Cyanated α,β-Unsaturated Esters via Ligand Controlled Regio- and Stereoselectivity. Organic Letters. [Link][22]
Montgomery, J., et al. (2017). Mechanistic Study of Nickel-Catalyzed Reductive Coupling of Ynoates and Aldehydes. The Journal of Organic Chemistry. [Link]
Goossen, L. J. (n.d.). Catalytic addition reactions. Ruhr-Universität Bochum. [Link][19]
Macmillan Group. (2001). Enantioselective Michael Additions in Natural Products Synthesis. Macmillan Group Meeting. [Link]
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link][23]
Alvarez-Ibarra, A., & Gomez, C. (2005). Michael additions catalyzed by transition metals and lanthanide species. A review. Arkat USA. [Link][15]
Jha, S. C., & Joshi, N. N. (2002). (PDF) Catalytic, Enantioselective Michael Addition Reactions. ResearchGate. [Link]
Chen, C., et al. (2020). Iron-Catalyzed Conjugate Addition of Aryl Iodides onto Activated Alkenes under Air in Water. MDPI. [Link][18]
Mizuno, N., et al. (2017). Base Catalysis by Mono- and Polyoxometalates. MDPI. [Link][8]
literature review of Methyl 4-(methylamino)but-2-ynoate applications
Applications in Heterocyclic Synthesis & Medicinal Chemistry Executive Summary & Chemical Identity Methyl 4-(methylamino)but-2-ynoate (CAS: 2092427-83-1, typically supplied as HCl salt) represents a specialized bifunctio...
Author: BenchChem Technical Support Team. Date: March 2026
Applications in Heterocyclic Synthesis & Medicinal Chemistry
Executive Summary & Chemical Identity
Methyl 4-(methylamino)but-2-ynoate (CAS: 2092427-83-1, typically supplied as HCl salt) represents a specialized bifunctional building block in organic synthesis.[1] Unlike its saturated analogue (methyl 4-(methylamino)butanoate), this molecule features an electron-deficient internal alkyne conjugated to an ester.[1] This structural motif (
-amino--acetylenic ester) serves as a high-value "linchpin" for constructing nitrogen-containing heterocycles, particularly N-methyl pyrroles , dihydropyridines , and pyrrolidinones .[1]
Its dual reactivity—acting simultaneously as a nucleophile (via the secondary amine) and a Michael acceptor (via the alkynyl ester)—allows for rapid complexity generation in drug discovery campaigns.[1]
Property
Specification
IUPAC Name
Methyl 4-(methylamino)but-2-ynoate
CAS Number
2092427-83-1 (HCl salt)
Molecular Formula
(Free base)
Molecular Weight
127.14 g/mol (Free base)
Key Functional Groups
Secondary Amine, Internal Alkyne, Methyl Ester
Primary Application
Synthesis of N-methylated heterocycles (Pyrroles, Pyridines)
Comparative Analysis: Why Choose This Reagent?
In medicinal chemistry, selecting the right building block dictates the efficiency of the synthetic route.[1] The table below compares Methyl 4-(methylamino)but-2-ynoate against common alternatives.
Performance Comparison Table
Feature
Methyl 4-(methylamino)but-2-ynoate
Methyl 4-aminobut-2-ynoate (Primary Amine)
Methyl 4-(methylamino)butanoate (Saturated)
Reactivity Profile
Bifunctional: Nucleophile + Michael Acceptor
Bifunctional: Nucleophile + Michael Acceptor
Monofunctional: Nucleophile only (Alkyl amine)
Heterocycle Utility
Direct access to N-methyl pyrroles without post-synthesis methylation.[1]
Access to NH-pyrroles; requires extra methylation step (often low yield/regioselectivity issues).[1]
Limited to lactams (pyrrolidones); cannot form aromatic pyrroles directly.[1]
Atom Economy
High: All carbons incorporated into the ring during cyclization.[1]
High: But requires additional reagents for N-substitution.[1]
Medium: Requires oxidation steps to achieve aromaticity.[1]
Stability
Moderate (Store as HCl salt).[1] Alkyne is sensitive to strong bases.[1]
Lower (Primary amines can self-polymerize with the Michael acceptor).[1]
Using the primary amine analogue often leads to mixtures during subsequent alkylation steps.[1] By starting with the N-methyl group installed, you "lock" the regiochemistry early in the synthesis.[1] This is critical in SAR (Structure-Activity Relationship) studies where N-methyl vs. NH activity differences are being probed.[1]
Core Applications & Mechanisms[1]
A. Synthesis of Polysubstituted N-Methyl Pyrroles
The most powerful application of this reagent is in the [3+2] or [4+1] cyclization strategies.[1] The secondary amine can condense with a ketone or aldehyde, while the alkyne undergoes cyclization.[1]
Mechanism: The reaction typically proceeds via a domino sequence:[1]
Condensation: The amine reacts with a carbonyl (e.g., from a 1,3-dicarbonyl compound) to form an enamine.[1]
Cyclization: The enamine carbon attacks the activated alkyne (5-endo-dig or 5-exo-dig cyclization).[1]
Isomerization: Tautomerization leads to the aromatic pyrrole.[1]
B. Synthesis of Dihydropyridines (Hantzsch-Type)
When reacted with bis-nucleophiles or in multicomponent reactions (e.g., with an aldehyde and another equivalent of active methylene), the alkyne acts as the 2-carbon component to form 6-membered rings.[1]
Visualization of Reaction Pathways
The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.
Caption: Divergent synthetic pathways: Pyrrole formation (top), Reduction to lactams (middle), and Michael addition (bottom).[1]
Experimental Protocol: Synthesis of N-Methyl Pyrrole Derivative
Note: This protocol is adapted from standard procedures for 4-aminobut-2-ynoate cyclizations (e.g., Paal-Knorr or Hantzsch-like modifications) and should be optimized for specific substrates.
Objective
Synthesis of Methyl 1-methyl-4-phenyl-1H-pyrrole-3-carboxylate via condensation with phenylacetaldehyde (or equivalent synthetic equivalent).
Free Base Liberation: In a flame-dried round-bottom flask, suspend Methyl 4-(methylamino)but-2-ynoate HCl (1.0 mmol) in anhydrous MeCN (5 mL). Add
(1.2 mmol) dropwise at 0°C. Stir for 15 min to liberate the free amine.
Imine/Enamine Formation: Add Phenylacetaldehyde (1.2 mmol) to the reaction mixture. Stir at room temperature for 1 hour. Checkpoint: Monitor by TLC for disappearance of the amine.
Cyclization: Add the metal catalyst (
, 10 mol%) and the remaining base (, 1.3 mmol).[1] Heat the mixture to 60°C.
Mechanistic Note: The metal activates the alkyne (pi-acid activation), facilitating the 5-endo-dig attack by the enamine nitrogen or carbon.[1]
Work-up: Once the starting material is consumed (approx. 4-6 hours), cool to room temperature. Filter through a celite pad to remove the catalyst.[1]
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
Self-Validating Check:
1H NMR: Look for the disappearance of the alkyne protons/carbons and the appearance of aromatic pyrrole signals (typically two doublets or singlets in the 6.0-7.0 ppm region).[1]
Mass Spec: Confirm the molecular ion corresponding to the loss of water/cyclization (
Sigma-Aldrich. Methyl 4-(methylamino)but-2-ynoate hydrochloride Product Page. (CAS 2092427-83-1).[1][2] Link
Organic Syntheses. Preparation of Methyl 4-hydroxy-2-butynoate. Org. Synth. 1980, 59,[1] 10. (Foundational chemistry for 4-substituted but-2-ynoates). Link[1]
PubChem. Methyl 4-(methylamino)butanoate (Saturated Analogue Data). CID 14769104.[1] Link
ResearchGate. Synthesis of polysubstituted pyrroles via four-component domino reaction. (Illustrates the reactivity of dialkyl but-2-ynedioates and similar alkynes in pyrrole synthesis). Link
Google Patents. WO2004066919A2 - Synthesis of 4-amino-2-butenoyl chlorides. (Describes the synthetic logic of amino-crotonates, the alkene analogues). Link
In modern drug development and synthetic chemistry, bifunctional building blocks like methyl 4-(methylamino)but-2-ynoate are invaluable for constructing complex molecular architectures. However, the very features that ma...
Author: BenchChem Technical Support Team. Date: March 2026
In modern drug development and synthetic chemistry, bifunctional building blocks like methyl 4-(methylamino)but-2-ynoate are invaluable for constructing complex molecular architectures. However, the very features that make this molecule synthetically useful—an electrophilic alkynoate paired with a nucleophilic secondary amine—create significant handling and disposal challenges.
As a Senior Application Scientist, I have designed this comprehensive guide to provide you with a field-proven, self-validating operational plan for the safe handling, quenching, and disposal of this reactive compound.
Mechanistic Rationale: The Dual-Reactivity Hazard
Methyl 4-(methylamino)but-2-ynoate is a highly reactive acetylenic Michael acceptor[1]. In its free base form , the molecule contains both a nucleophile (the secondary amine) and an electrophile (the conjugated alkyne). This creates a severe instability: the amine of one molecule can undergo a rapid, intermolecular nucleophilic conjugate addition into the alkynoate of another[2].
The Causality of Polymerization: If left unquenched or stored improperly, this intermolecular "amino-yne" reaction initiates a runaway exothermic oligomerization. To mitigate this, commercial suppliers almost exclusively provide the compound as a hydrochloride salt . The HCl salt protonates the amine, neutralizing its nucleophilicity and rendering the molecule stable for long-term storage.
Before designing a disposal plan, you must accurately assess the physicochemical state of your specific inventory.
Physicochemical & Safety Profile
Table 1: Comparative properties of Methyl 4-(methylamino)but-2-ynoate forms.
Property
Free Base Form
Hydrochloride Salt Form
CAS Number
1897759-37-3
2092427-83-1
Molecular Weight
127.14 g/mol
163.60 g/mol
Physical State
Viscous Oil / Liquid
Crystalline Solid / Powder
Reactivity Profile
Highly reactive; prone to exothermic self-polymerization
Directly disposing of unreacted alkynoates into standard organic waste carboys violates safety protocols outlined in [3]. Unquenched Michael acceptors can react violently with amines, thiols, or other nucleophiles present in mixed waste streams.
To safely dispose of methyl 4-(methylamino)but-2-ynoate, we must intentionally deactivate the alkyne using Thiol-Yne Click Chemistry [2]. Thiols are "soft" nucleophiles that rapidly and irreversibly add to "soft" acetylenic electrophiles.
Self-Validating Quenching Protocol
Objective: Irreversibly convert the electrophilic alkynoate into a benign, non-reactive thioether adduct prior to waste segregation.
Materials Required:
Quenching Agent: L-Cysteine (preferred for green chemistry) or 2-Mercaptoethanol (BME).
Catalyst: Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃).
Solvent: Methanol or a 1:1 THF/Water mixture.
Step-by-Step Methodology:
Solvent Dilution: Transfer the unreacted methyl 4-(methylamino)but-2-ynoate waste into a round-bottom flask. Dilute to approximately 0.1 M using Methanol or a 1:1 THF/Water mixture.
Causality: Dilution dissipates the heat generated by the exothermic quenching reaction and prevents the localized concentration spikes that drive dangerous homopolymerization.
Nucleophile Addition: Add 1.5 molar equivalents of L-Cysteine (or BME) relative to the estimated alkynoate content.
Causality: A 50% stoichiometric excess ensures the complete consumption of the electrophilic hazard.
Base Catalysis: Slowly add 1.2 equivalents of Et₃N (if using an organic solvent) or NaHCO₃ (if aqueous).
Causality: The base deprotonates the thiol (pKa ~8.3) to form a highly nucleophilic thiolate anion. This dramatically accelerates the conjugate addition across the alkyne, ensuring the quench completes in hours rather than days.
Reaction Incubation: Stir the mixture vigorously at room temperature for 2 hours.
System Validation (Critical Step): Spot the reaction mixture on a Silica TLC plate alongside a standard of the unquenched starting material. Develop in 3:1 Hexanes/Ethyl Acetate and visualize using a KMnO₄ stain.
Causality: A protocol is only as good as its verification. The disappearance of the alkyne spot on the TLC plate validates that the electrophilic hazard has been successfully neutralized. If starting material remains, add an additional 0.5 eq of thiol, stir for 1 hour, and re-test.
Final Disposal: Once validated, transfer the quenched, benign thioether mixture to the appropriate non-halogenated organic waste container, fully compliant with environmental health and safety (EHS) guidelines[4].
Disposal Decision Tree
Figure 1: Decision tree and operational workflow for safe quenching and disposal.
References
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011.[Link]
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, ACS Publications, 2021.[Link]
Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. Organic & Biomolecular Chemistry, 2021.[Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Methyl 4-(methylamino)but-2-ynoate
As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities whose toxicological and safety profiles are not fully characterized. Methyl 4-(methylamino)but-2...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities whose toxicological and safety profiles are not fully characterized. Methyl 4-(methylamino)but-2-ynoate is one such compound. Without a specific Safety Data Sheet (SDS), a robust safety protocol must be built from first principles, analyzing the molecule's structure to anticipate its hazards. This guide provides a comprehensive operational plan for personal protective equipment (PPE) when handling this substance, grounded in an understanding of its constituent functional groups: a secondary amine, a methyl ester, and an internal alkyne.
Hazard Analysis: A Structurally-Inferred Risk Profile
The chemical architecture of Methyl 4-(methylamino)but-2-ynoate suggests a multi-faceted hazard profile. Our assessment is based on data from analogous compounds to ensure a conservative and proactive safety posture.
Corrosivity and Irritation (Amine & Ester Functionality): The secondary amine group is basic and nucleophilic. Analogous compounds like N-Methylpropargylamine are classified as causing severe skin burns and eye damage.[1][2] Similarly, the ester group, particularly in reactive molecules like Methyl propiolate, contributes to significant skin, eye, and respiratory irritation.[3][4][5] Therefore, we must assume Methyl 4-(methylamino)but-2-ynoate is, at a minimum, a severe irritant and a potential corrosive. It may also be a lachrymator (a substance that causes tearing).[3][5]
Flammability (Ester & Alkyne Functionality): Low molecular weight esters and alkynes are typically flammable. Both Methyl propiolate and N-Methylpropargylamine are highly flammable liquids with low flash points.[1][3] All handling procedures must incorporate precautions against ignition sources.
Reactivity (Alkyne Functionality): The carbon-carbon triple bond (alkyne) is an energy-rich functional group. While internal alkynes are more stable than terminal ones, they can still undergo energetic or explosive decomposition under certain conditions, such as in the presence of specific metal catalysts or at elevated temperatures and pressures.[6][7] This potential for reactivity mandates robust face and body protection.
The Foundation of Safety: Engineering and Administrative Controls
Before discussing PPE, it is critical to assert the primacy of the Hierarchy of Controls. PPE is the last line of defense. All work with Methyl 4-(methylamino)but-2-ynoate must be predicated on the following:
Engineering Control: All manipulations, including weighing, transfers, reactions, and workups, must be performed inside a certified and properly functioning chemical fume hood.[8]
Administrative Controls: The volume of the chemical should be minimized to what is necessary for the experiment. All personnel must be trained on the specific hazards outlined in this guide and the emergency procedures.
Core PPE Protocol: A Multi-Layered Defense
A task-based risk assessment is essential for selecting the correct level of PPE.[9][10] The following protocols are based on standard laboratory operations.
Eye and Face Protection: Beyond the Minimum
Due to the severe irritation potential and the unknown reactivity of the alkyne moiety, minimum eye protection is insufficient.
Mandatory: Chemical splash goggles that conform to ANSI Z87 standards are required at all times.[11]
Required for Liquid Transfers: When handling any quantity of the neat material or concentrated solutions, a full-face shield must be worn in addition to chemical splash goggles.[11] This dual protection is crucial to shield against unforeseen energetic reactions or splashes targeting the full face.
Hand Protection: The Challenge of Amine & Ester Permeation
Standard disposable nitrile gloves provide notoriously poor resistance to many amines and esters.[12] Permeation can occur rapidly without any visible degradation of the glove material.
Glove Selection: While no specific data exists for this molecule, heavier-duty (e.g., >8 mil) nitrile gloves are recommended for incidental splash protection.
The Double-Gloving Imperative: It is best practice to wear two pairs of nitrile gloves. This provides a buffer, as the outer glove can be removed immediately after a known or suspected contamination, protecting the inner glove and the user's skin.
Immediate Disposal: Any glove, single or outer, that comes into contact with the material must be removed and disposed of immediately. Check the manufacturer's chemical resistance chart, but always err on the side of caution with uncharacterized compounds.[13][14]
Body Protection: Shielding Against Spills and Fire
Lab Coat: A flame-resistant (FR) lab coat is required due to the high flammability risk.[9] It must be fully buttoned with the sleeves rolled down.
Clothing: Full-length pants and closed-toe shoes are mandatory laboratory attire and form the base layer of protection.[11]
Respiratory Protection: For Non-Routine Operations
Under the primary engineering control of a fume hood, respiratory protection is not typically required. However, it is essential for:
Spill Cleanup: In the event of a significant spill outside of a fume hood.
System Maintenance: When opening or cleaning a reactor system where vapors may be present.
Type: A half-mask or full-face respirator equipped with an organic vapor/amine combination cartridge is appropriate.[1][15]
PPE Selection Summary
Task / Scenario
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Low-Volume Synthesis in Fume Hood
Chemical Splash Goggles
Double Nitrile Gloves
Flame-Resistant Lab Coat
Not Required
Weighing / Liquid Transfer
Goggles and Face Shield
Double Nitrile Gloves
Flame-Resistant Lab Coat
Not Required
Large Spill (>100 mL) Cleanup
Goggles and Face Shield
Heavy-Duty Chemical Gloves
Chemical-Resistant Apron over FR Lab Coat
Required (OV/Amine Cartridge)
Working with Open System
Goggles and Face Shield
Double Nitrile Gloves
Flame-Resistant Lab Coat
Required (OV/Amine Cartridge)
Operational and Disposal Plans
Safe Handling Workflow
Preparation: Don all required PPE before entering the area where the chemical is stored or used.
Containment: Conduct all work in a chemical fume hood with the sash at the lowest practical height.
Transfer: Use a syringe or cannula for liquid transfers. For solids, use disposable weighing boats and spatulas.
Reaction: Ensure the reaction vessel is adequately vented and cooled if the reaction is potentially exothermic.
Decontamination: Wipe down the work surface with an appropriate solvent after use. Decontaminate or dispose of any contaminated equipment.
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spill_check [label="Step 5: Emergency Condition\nIs there a large spill or\nwork outside hood?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
resp_ppe [label="Add Respirator\n(OV/Amine Cartridge)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
end [label="Proceed with Task", shape=ellipse, fillcolor="#F1F3F4"];
Caption: PPE selection workflow for Methyl 4-(methylamino)but-2-ynoate.
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
Spill: Evacuate the area. If the spill is large or outside a fume hood, alert others and contact your institution's environmental health and safety office. For small spills inside a hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand), and place it in a sealed, labeled container for hazardous waste disposal.
Waste Disposal Plan
Due to its flammability and reactivity, waste containing Methyl 4-(methylamino)but-2-ynoate requires careful handling.
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.[16] Do not mix with other waste streams unless compatibility is confirmed.
Container: Use a chemically compatible container (e.g., HDPE or glass) that can be securely sealed.[17][18]
Labeling: The container must be labeled as "Hazardous Waste" and list all components, including "Methyl 4-(methylamino)but-2-ynoate." Mark it as Flammable and Reactive/Corrosive.[18]
Disposal: The sealed container must be disposed of through your institution's official hazardous waste management program.[19][20] Never dispose of this material down the drain or in regular trash.
By adhering to this comprehensive guide, researchers can confidently and safely handle Methyl 4-(methylamino)but-2-ynoate, ensuring personal safety while advancing scientific discovery.
References
OSHA. (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration. Retrieved from [Link]
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. University of Washington. Retrieved from [Link]
Eagle Protect. (n.d.). Eagle Nitrile Glove Chemical Resistance Chart. Retrieved from [Link]
OSHA. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Retrieved from [Link]
Al-Mubaddel, F. S. (2024). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of Emergency Medicine, Trauma and Acute Care. Retrieved from [Link]
Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
LookChem. (n.d.). N-Methylpropargylamine Safety Data Sheet. Retrieved from [Link]
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl propiolate, 99%. Retrieved from [Link]
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
LLG. (n.d.). LLG-Gloves Nitrile Chemical resistance. Retrieved from [Link]
Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. The University of Chicago. Retrieved from [Link]
National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste. Retrieved from [Link]
Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Columbia University. Retrieved from [Link]
University of Arizona. (n.d.). Acetylene Standard Operating Procedure. Retrieved from [Link]
Princeton University. (n.d.). Acetylene. Office of Environmental Health and Safety. Retrieved from [Link]
Environmental Health & Safety. (n.d.). Chemical Waste. The University of Texas at Austin. Retrieved from [Link]